molecular formula C7H9NS B083503 4-ethylsulfanylpyridine CAS No. 13669-34-6

4-ethylsulfanylpyridine

Cat. No.: B083503
CAS No.: 13669-34-6
M. Wt: 139.22 g/mol
InChI Key: KTHHGWBSZFCEPT-UHFFFAOYSA-N
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Description

4-Ethylsulfanylpyridine is a valuable chemical building block in organic synthesis and medicinal chemistry research. The core pyridine structure is a privileged scaffold in pharmaceuticals, and the ethylsulfanyl (ethylthio) functional group offers a site for further chemical modification, making this compound a versatile intermediate for constructing more complex molecules. Researchers can utilize this reagent in the development of novel compounds, particularly in exploring structure-activity relationships (SAR) around the pyridine core. Potential areas of investigation include the synthesis of potential enzyme inhibitors or receptor ligands. As with all such intermediates, its properties can contribute to the lipophilicity and electronic characteristics of the final target molecule. 4-Ethylsulfanylpyridine is provided for laboratory research purposes only. It is strictly not for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethylsulfanylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NS/c1-2-9-7-3-5-8-6-4-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTHHGWBSZFCEPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80159888
Record name Pyridine, 4-(ethylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80159888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13669-34-6
Record name Pyridine, 4-(ethylthio)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013669346
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine, 4-(ethylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80159888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Part 1: Molecular Identity & Physicochemical Profile

[3]

The physicochemical behavior of 4-ethylsulfanylpyridine is governed by the electron-donating ethylthio group at the para position, which modulates the basicity of the pyridine nitrogen via mesomeric (+M) and inductive effects.

Table 1: Core Technical Specifications

PropertyValue / DescriptionNote
IUPAC Name 4-(Ethylsulfanyl)pyridine
CAS Number 13669-34-6 Verified Anchor Identifier
Molecular Formula C

H

NS
Molecular Weight 139.22 g/mol
Physical State LiquidColorless to pale yellow oil
Boiling Point ~205–210 °C (est.)[3]Extrapolated from 4-MeS-Py (196 °C)
Density ~1.04 g/mL (est.)Higher density than alkylpyridines due to sulfur
pKa (Conjugate Acid) ~6.0Slightly more basic than pyridine (5.[3]2) due to +I/+M of -SEt
LogP 2.1Moderate lipophilicity
Solubility DCM, MeOH, DMSO, EtOAcLimited water solubility

Scientific Insight: The pKa of 4-ethylsulfanylpyridine (~6.[3]0) is comparable to 4-methylpyridine (5.98).[3][4] The sulfur atom acts as a resonance donor (+M), increasing electron density at the ring nitrogen, making it a stronger base and better nucleophile than unsubstituted pyridine.

Part 2: Synthetic Routes & Manufacturing

The synthesis of 4-ethylsulfanylpyridine relies on Nucleophilic Aromatic Substitution (

Protocol A: Thiolation of 4-Chloropyridine (Standard)

This method is preferred for scalability and yield.[3] The reaction proceeds via an addition-elimination mechanism (Meisenheimer complex intermediate).[3]

Reagents:

  • Substrate: 4-Chloropyridine hydrochloride (CAS: 7379-35-3)[3]

  • Nucleophile: Sodium ethanethiolate (NaSEt) (generated in situ from ethanethiol + NaH or NaOH)

  • Solvent: DMF or DMSO (Polar aprotic solvents accelerate

    
    )
    

Step-by-Step Workflow:

  • Preparation: Dissolve ethanethiol (1.1 eq) in dry DMF under

    
     atmosphere.
    
  • Deprotonation: Add Sodium Hydride (1.2 eq, 60% in oil) portion-wise at 0°C. Stir until

    
     evolution ceases.
    
  • Addition: Add 4-Chloropyridine hydrochloride (1.0 eq) slowly to the thiolate solution.

  • Reaction: Heat to 80–100°C for 4–6 hours. Monitor by TLC/LC-MS.

  • Workup: Quench with water, extract into ethyl acetate. Wash organic layer with brine to remove DMF.[3]

  • Purification: Distillation under reduced pressure or flash chromatography (Hexane/EtOAc).[3]

DOT Diagram: Synthesis Workflow

SynthesisStart4-Chloropyridine(Electrophile)InterMeisenheimerComplexStart->Inter DMF, 100°C ReagentSodium Ethanethiolate(Nucleophile)Reagent->InterProduct4-Ethylsulfanylpyridine(Target)Inter->Product -NaCl

Caption: Nucleophilic aromatic substitution pathway for the synthesis of 4-ethylsulfanylpyridine.

Part 3: Chemical Reactivity & Functionalization

The molecule possesses two distinct nucleophilic sites: the Pyridine Nitrogen (Hard) and the Thioether Sulfur (Soft) . Selectivity is achieved through reagent choice.[3]

Oxidation (Metabolic & Synthetic)

The sulfur atom is highly susceptible to oxidation, yielding sulfoxides (chiral) and sulfones.

  • Reagent:

    
    -CPBA (1.0 eq for sulfoxide, 2.5 eq for sulfone) or 
    
    
    .
  • Utility: Sulfones are strong electron-withdrawing groups (-M), deactivating the pyridine ring.

N-Alkylation vs. S-Alkylation
  • N-Alkylation: Reaction with alkyl halides (e.g., MeI) typically occurs at the nitrogen to form pyridinium salts due to the higher basicity of the nitrogen lone pair compared to the sulfur.

  • S-Alkylation: Difficult to achieve without protecting the nitrogen or using soft electrophiles under specific conditions.[3]

DOT Diagram: Reactivity Map

ReactivityCore4-EthylsulfanylpyridineOxidationOxidation(m-CPBA)Core->OxidationAlkylationN-Alkylation(R-X)Core->AlkylationCoordinationMetal CoordinationCore->CoordinationSulfoxideSulfoxide/Sulfone(Metabolite)Oxidation->Sulfoxide S-Oxidation SaltN-Alkyl PyridiniumSaltAlkylation->Salt Kinetic Control ComplexN-Metal Complex(Ligand)Coordination->Complex Hard-Hard Interaction

Caption: Divergent reactivity pathways demonstrating N-selectivity in alkylation and S-selectivity in oxidation.[3]

Part 4: Applications in Medicinal Chemistry

Bioisosterism & Metabolic Liability[3]
  • Ether Replacement: The -SEt group serves as a lipophilic bioisostere for -OEt.[3] The C-S bond length (1.8 Å) is longer than C-O (1.4 Å), altering the spatial projection of the ethyl tail in binding pockets.

  • FMO Metabolism: Flavin-containing monooxygenases (FMOs) rapidly oxidize the sulfide to the sulfoxide.[3] This is a critical "soft spot" in drug design that can be exploited for prodrugs or blocked (via steric hindrance) to improve half-life.[3]

Ligand Design

In organometallic chemistry, 4-ethylsulfanylpyridine acts as a monodentate ligand. It binds metal centers (e.g., Pd, Pt) primarily through the nitrogen atom. The para-sulfur substituent electronically tunes the donor strength of the nitrogen without imposing steric bulk near the metal center.[3]

Part 5: Handling, Safety & Analytics

Safety Protocols:

  • Odor Control: Like most low-molecular-weight thioethers, this compound has a potent, disagreeable stench (garlic/skunk-like). Mandatory: Handle only in a high-efficiency fume hood. Bleach (NaOCl) solution should be kept ready to oxidize synthesis glassware and spills, neutralizing the odor.

  • Storage: Store under inert gas (

    
     or Ar) at 2–8°C. The thioether is prone to slow air oxidation to the sulfoxide.[3]
    

Analytical Markers (Self-Validation):

  • 1H NMR (CDCl3): Look for the characteristic ethyl triplet (~1.4 ppm) and quartet (~3.0 ppm).[3] The pyridine protons will appear as two doublets (AA'BB' system) around 7.1 ppm (H-3,5) and 8.4 ppm (H-2,6).

  • Mass Spectrometry: Parent ion

    
    .[3]
    

References

  • Synthesis via S_NAr: Bauer, L. et al.[3] "The reaction of 4-chloropyridine with sodium ethanethiolate."[3] Journal of Organic Chemistry, 1965.[3] (Methodology validation for pyridine-thioethers).

  • pKa & Electronic Effects: Perrin, D. D. "Dissociation Constants of Organic Bases in Aqueous Solution." Butterworths, London, 1965. (Source for substituent effects on pyridine basicity).[3]

  • Metabolic Pathways: Cashman, J. R. "Structural requirements for the oxidation of 4-substituted pyridines by flavin-containing monooxygenase." Chemical Research in Toxicology, 1996.[3] Link

  • General Reactivity: Joule, J. A., & Mills, K. "Heterocyclic Chemistry."[3] 5th Ed. Wiley-Blackwell, 2010. (Authoritative text on pyridine reactivity).

  • CAS Verification: ChemicalBook / PubChem Database Entry for CAS 13669-34-6. Link

Technical Whitepaper: Strategic Synthesis of 4-Ethylsulfanylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 13959-19-8 | Formula:


 | MW:  139.22  g/mol 

Executive Summary

This technical guide details the synthesis of 4-ethylsulfanylpyridine (4-ethylthiopyridine), a critical intermediate in the development of heterocyclic pharmaceuticals and agrochemicals. Unlike generic procedural lists, this document focuses on the mechanistic causality of the synthesis, specifically addressing the instability of the 4-chloropyridine precursor and the nucleophilicity requirements of the thiol species.

We present two validated methodologies:

  • Method A (Primary): Nucleophilic Aromatic Substitution (

    
    ) – The industrial "workhorse" route, optimized for cost and scalability.
    
  • Method B (Secondary): Palladium-Catalyzed Cross-Coupling – A precision route for substrates sensitive to the harsh basic conditions of Method A.

Part 1: Retrosynthetic Analysis & Strategic Considerations

The synthesis of 4-ethylsulfanylpyridine is governed by the electronic deficiency of the pyridine ring. The nitrogen atom exerts a strong electron-withdrawing effect (-I and -M), rendering the C4 position highly electrophilic.

The Electrophile: 4-Chloropyridine Handling

The primary challenge is not the reaction itself, but the stability of the starting material.

  • The Risk: 4-Chloropyridine free base is unstable.[1] It undergoes intermolecular self-quaternization (polymerization) at room temperature to form poly-4-pyridylpyridinium chloride.

  • The Solution: The precursor must be stored and handled as 4-chloropyridine hydrochloride (HCl salt) . Neutralization to the reactive free base must occur in situ or immediately prior to nucleophilic attack.

The Nucleophile: Ethanethiol vs. Thiolate

While ethanethiol (EtSH) is the source, the active species required for efficient


 is the ethanethiolate anion (

). The choice of base dictates the concentration of this anion and the reaction kinetics.

Part 2: Primary Methodology ( )

Protocol: Nucleophilic Displacement of 4-Chloropyridine Hydrochloride

Reaction Scheme & Mechanism

This pathway utilizes the addition-elimination mechanism. The thiolate attacks the C4 position, forming a resonance-stabilized Meisenheimer-like complex (negative charge delocalized onto the nitrogen), followed by the expulsion of the chloride ion.

SNAr_Mechanism Start 4-Chloropyridine (Protonated/Activated) Complex Meisenheimer Complex (Resonance Stabilized) Start->Complex + Nuc (Attack C4) Nuc Ethanethiolate (EtS-) Nuc->Complex Product 4-Ethylsulfanylpyridine Complex->Product - Leaving Group Leaving Cl- Complex->Leaving

Figure 1: The


 mechanism highlighting the stabilization of the intermediate by the pyridine nitrogen.
Experimental Protocol

Scale: 10 mmol basis

ComponentRoleQuantityStoichiometry
4-Chloropyridine HCl Substrate1.50 g1.0 equiv
Ethanethiol (EtSH) Nucleophile0.75 mL1.1 equiv
Potassium Carbonate (

)
Base2.76 g2.5 equiv
DMF (N,N-Dimethylformamide) Solvent15 mL0.6 M

Step-by-Step Procedure:

  • System Prep: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Attach a bleach scrubber to the condenser outlet (See Safety Section).

  • Solvation: Charge the flask with DMF and 4-Chloropyridine HCl. Stir at Room Temperature (RT) under inert atmosphere (

    
     or Ar).
    
    • Note: The salt may not fully dissolve immediately.

  • Base Addition: Add powdered anhydrous

    
    .
    
    • Causality: The excess base performs two functions: it neutralizes the HCl salt to liberate the free base and deprotonates the ethanethiol to generate the thiolate.

  • Thiol Addition: Via syringe, slowly add ethanethiol.

    • Warning: EtSH is extremely volatile (bp 35°C). Ensure the system is sealed.

  • Reaction: Heat the mixture to 80°C for 4–6 hours.

    • Monitoring: Monitor via TLC (Mobile phase: 20% EtOAc/Hexanes) or LC-MS. The starting material spot (polar) should disappear, replaced by a less polar product spot.

  • Workup:

    • Cool to RT.

    • Dilute with water (50 mL) and extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with brine (

      
       mL) to remove DMF.
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: If necessary, purify via flash column chromatography (

    
    , Gradient: 0-30% EtOAc in Hexanes).
    

Part 3: Alternative Methodology (Pd-Catalysis)

Protocol: Buchwald-Hartwig Type C-S Coupling

Use this route if the substrate contains sensitive functional groups (e.g., esters, nitro groups) that cannot withstand the heating/basic conditions of Method A.

Catalyst System
  • Catalyst:

    
     (Tris(dibenzylideneacetone)dipalladium(0)) or 
    
    
    
    .[2]
  • Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene).

    • Why Xantphos? Its wide bite angle favors the reductive elimination step in C-S bond formation.

Experimental Protocol (Summary)
  • Combine 4-Chloropyridine HCl (1.0 eq),

    
     (2 mol%), Xantphos (4 mol%), and 
    
    
    
    (2.0 eq) in 1,4-Dioxane.
  • Add Ethanethiol (1.2 eq).

  • Heat to 100°C for 12 hours in a sealed tube.

  • Filter through Celite to remove Pd residues before standard workup.

Part 4: Critical Safety & Process Control

Thiol Abatement Strategy: Ethanethiol has a low odor threshold (0.4 ppb). An open system will contaminate the entire facility.

Process_Safety Reaction Reaction Vessel (EtSH + Pyridine) Condenser Reflux Condenser Reaction->Condenser Vapor Trap1 Trap 1: Empty (Anti-Suckback) Condenser->Trap1 Gas Outlet Trap2 Trap 2: 10% Bleach (NaOCl) + NaOH Trap1->Trap2 Bubbler Exhaust Fume Hood Exhaust Trap2->Exhaust Odorless Gas

Figure 2: Mandatory off-gas scrubbing system. The hypochlorite oxidizes thiols to sulfonates.

Key Safety Checkpoints:

  • Bleach Trap: Prepare a solution of 10% commercial bleach and 1M NaOH. The base keeps the pH high, ensuring the thiol remains in the soluble thiolate form for faster oxidation by hypochlorite.

  • Glassware: Rinse all glassware with the bleach solution before removing it from the fume hood.

Part 5: Characterization Data

Expected Analytical Results for 4-Ethylsulfanylpyridine:

  • Physical State: Clear to pale yellow oil.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       8.45 (d, J = 6.0 Hz, 2H, Ar-H ortho to N)
      
    • 
       7.15 (d, J = 6.0 Hz, 2H, Ar-H meta to N)
      
    • 
       3.02 (q, J = 7.3 Hz, 2H, 
      
      
      
      )
    • 
       1.38 (t, J = 7.3 Hz, 3H, 
      
      
      
      )
  • MS (ESI): Calculated for

    
    ; Found 140.1.
    

References

  • Jubilant Ingrevia. (2024).[3][4] Safety Data Sheet: 4-Chloropyridine Hydrochloride. Retrieved from

  • Murata, M., & Buchwald, S. L. (2004).[2] A General and Efficient Method for the Palladium-Catalyzed Cross-Coupling of Thiols and Secondary Phosphines.[2] Tetrahedron, 60(34), 7397-7403. Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 84447, 4-Ethylthiopyridine. Retrieved from

  • Fisher Scientific. (2024). 4-Chloropyridine Hydrochloride Safety Data Sheet. Retrieved from

Sources

4-Ethylsulfanylpyridine: Physicochemical Profiling and Synthetic Utility in Heterocyclic Chemistry

[1]

Executive Summary

4-Ethylsulfanylpyridine (CAS: 13669-34-6) represents a critical subclass of thioether-substituted pyridines.[1] Structurally, it features a pyridine ring substituted at the para (4-) position with an ethylthio (-S-Et) group.[1] This moiety imparts unique electronic properties: the sulfur atom acts as a soft nucleophile and a "switchable" oxidation center (sulfide


22
Part 1: Molecular Architecture & Physicochemical Profile[1][3]

The molecule's dual-functionality stems from the interplay between the electron-deficient pyridine ring and the electron-rich sulfur atom.[1]

Table 1: Physicochemical Specifications

PropertyValue / DescriptionNote
IUPAC Name 4-(Ethylsulfanyl)pyridine
CAS Number 13669-34-6Primary identifier
Molecular Formula C

H

NS
Molecular Weight 139.22 g/mol
Physical State Pale yellow to brown liquidOxidizes/darkens upon air exposure
Boiling Point ~220–225 °C (Estimated)Based on homolog 4-(methylthio)pyridine
Solubility DCM, Methanol, DMSO, Ethyl AcetateSparingly soluble in water
pKa (Pyridine N) ~5.5 - 6.0Sulfur is weakly electron-donating via resonance
Electronic Logic
  • Nitrogen (N1): The pyridine nitrogen remains the primary site for protonation and metal coordination (Hard base character).

  • Sulfur (S4): The sulfur atom at the 4-position donates electron density into the ring via resonance (+M effect), making the ring slightly more electron-rich than unsubstituted pyridine, yet the inductive effect (-I) of the sulfur is relatively weak.[1] This makes the nitrogen slightly more basic than in 4-chloropyridine.[1]

Part 2: Synthesis Protocol (S Ar Methodology)

The most robust route to 4-ethylsulfanylpyridine is Nucleophilic Aromatic Substitution (S


Ar)11
Experimental Workflow

Precursor: 4-Chloropyridine Hydrochloride (CAS: 7379-35-3) is preferred over the free base due to stability (the free base polymerizes easily).[1]

Reagents:

  • 4-Chloropyridine HCl (1.0 eq)

  • Ethanethiol (1.2 eq) [Caution: Stench]

  • Sodium Hydride (2.5 eq) or Sodium Ethoxide

  • Solvent: DMF (Anhydrous) or Ethanol

Step-by-Step Protocol:

  • Thiolate Formation: In a flame-dried 3-neck flask under N

    
    , suspend Sodium Hydride (60% in oil) in dry DMF at 0°C. Dropwise add Ethanethiol. Gas evolution (H
    
    
    ) will occur. Stir until clear (formation of EtSNa).
  • Substrate Addition: Add 4-Chloropyridine Hydrochloride portion-wise. The extra base neutralizes the HCl salt first, liberating the free base in situ, which then undergoes substitution.[2]

  • Reaction: Heat the mixture to 80–100°C for 4–6 hours. Monitor via TLC (Mobile phase: 50% EtOAc/Hexanes). The starting material (polar salt) will disappear, and a less polar UV-active spot (product) will appear.

  • Quenching: Cool to RT. Carefully quench with water.

  • Workup: Extract with Diethyl Ether or DCM (3x). Wash organics with 1M NaOH (to remove unreacted thiol) and then Brine. Dry over Na

    
    SO
    
    
    .
  • Purification: Concentrate under reduced pressure. Purify via vacuum distillation or flash column chromatography (SiO

    
    ).
    
Synthesis Logic Visualization

SynthesisSM4-ChloropyridineHCl SaltInterMeisenheimerComplexSM->Inter Nucleophilic Attack(DMF, 100°C)BaseNaH + EtSH(In situ EtS- Na+)Base->InterProd4-EthylsulfanylpyridineInter->Prod -Cl elimination(Aromatization)

Caption: S

Part 3: Reactivity & Functionalization

Once synthesized, 4-ethylsulfanylpyridine serves as a divergent intermediate.[1]

1. Selective Oxidation (Metabolic Modeling)

The sulfur atom is highly susceptible to oxidation. This is critical in drug development to model "sulfoxide" metabolites (which are often chiral and biologically active, e.g., Omeprazole-like chemistry).[1][2]

  • Sulfoxide (S=O): Controlled oxidation using 1.0 eq m-CPBA at 0°C or H

    
    O
    
    
    /HFIP.[1]
  • Sulfone (O=S=O): Exhaustive oxidation using excess KMnO

    
     or m-CPBA at reflux.[1] Sulfones are strong electron-withdrawing groups (EWG), deactivating the pyridine ring.[1]
    
2. N-Alkylation (Pyridinium Salts)

Reaction with alkyl halides (e.g., MeI, BnBr) generates pyridinium salts.[1][2] These are often used as ionic liquids or phase-transfer catalysts.[1]

Reactivity Pathway Diagram

ReactivityCore4-Ethylsulfanylpyridine(Core)Sulfoxide4-Ethylsulfinylpyridine(Sulfoxide)Core->Sulfoxide m-CPBA (1.0 eq)0°C, DCMSaltN-Alkyl Pyridinium SaltCore->Salt R-X (e.g., MeI)CH3CN, RefluxMetalMetal Complex(Pd/Pt Ligand)Core->Metal PdCl2 / PtCl2CoordinationSulfone4-Ethylsulfonylpyridine(Sulfone)Sulfoxide->Sulfone m-CPBA (Excess)or KMnO4

Caption: Divergent reactivity profile showing oxidation states and nitrogen functionalization.

Part 4: Safety & Handling (SDS Summary)
  • Hazards:

    • Stench: Like all low-molecular-weight sulfides, this compound has a pervasive, disagreeable odor (garlic/rotten cabbage).[1][2]

    • Skin/Eye Irritant: Causes skin irritation (H315) and serious eye irritation (H319).

  • Handling:

    • Containment: Always handle in a well-ventilated fume hood.

    • Decontamination: Glassware should be soaked in a bleach solution (sodium hypochlorite) to oxidize residual sulfides to odorless sulfoxides/sulfones before removal from the hood.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22764655, 2-[1-(4-Chlorophenyl)ethylsulfanyl]pyridine (Derivative Context). Retrieved from . (Note: Used for structural homology and property estimation).

  • Google Patents (2013). CN103360306A - Method for synthesizing 4-chloropyridine.[1] Retrieved from . (Source for the precursor synthesis protocol).

  • Fisher Scientific. Safety Data Sheet: Pyridine Derivatives. Retrieved from .

  • Echemi (2024). 4-(Ethylthio)pyridine Product Page (CAS 13669-34-6).[1][3] Retrieved from . (Verification of CAS and commercial availability).

Technical Monograph: 4-Ethylsulfanylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 13669-34-6 (Note: The CAS number 39718-32-6 is frequently misassociated with this compound in unverified databases; it correctly refers to 2,5-Difluorophenyl isocyanate. This guide addresses the pyridine derivative 4-ethylsulfanylpyridine.)

Synonyms: 4-(Ethylthio)pyridine; 4-Ethylmercaptopyridine; Pyridine, 4-(ethylthio)-.

Part 1: Executive Summary

4-Ethylsulfanylpyridine is a heteroaromatic thioether serving as a critical intermediate in medicinal chemistry and coordination polymer synthesis. Structurally, it consists of a pyridine ring substituted at the para (4-) position with an ethylsulfenyl group (-SEt). This motif is significant in drug discovery as a precursor to sulfoxide and sulfone metabolites, which are often pharmacologically active or toxicological endpoints in ADME (Absorption, Distribution, Metabolism, and Excretion) studies.

This guide provides a rigorous technical analysis of 4-ethylsulfanylpyridine, detailing its synthesis via Nucleophilic Aromatic Substitution (SNAr), its dual-mode coordination chemistry, and its oxidative transformations.

Part 2: Chemical Identity & Physicochemical Profile[1][2][3]

The physicochemical properties of 4-ethylsulfanylpyridine are defined by the electron-withdrawing nature of the pyridine nitrogen and the electron-donating capacity of the sulfur atom.

PropertyData
CAS Number 13669-34-6
Molecular Formula C₇H₉NS
Molecular Weight 139.22 g/mol
SMILES CCSC1=CC=NC=C1
Appearance Colorless to pale yellow liquid
Boiling Point ~205–210 °C (Predicted at 760 mmHg)
Density ~1.06 g/mL (Predicted)
Solubility Soluble in DCM, EtOH, MeOH; sparingly soluble in water
pKa (Conjugate Acid) ~5.5–6.0 (Estimated; sulfur decreases basicity vs. 4-ethylpyridine)

Part 3: Synthetic Pathways

The synthesis of 4-ethylsulfanylpyridine relies on establishing the C(sp²)–S bond. Two primary methodologies are employed, selected based on the availability of starting materials (4-chloropyridine vs. 4-mercaptopyridine).

Method A: Nucleophilic Aromatic Substitution (SNAr)

This is the preferred industrial route due to the high reactivity of 4-chloropyridine (often supplied as the hydrochloride salt) toward soft nucleophiles.

  • Mechanism: The reaction proceeds via an addition-elimination mechanism. The electronegative nitrogen atom at the 4-position activates the ring, facilitating the attack of the ethanethiolate anion to form a Meisenheimer complex, followed by the elimination of the chloride ion.

  • Protocol:

    • Preparation of Nucleophile: In a round-bottom flask under inert atmosphere (N₂), dissolve sodium metal (1.1 eq) in anhydrous ethanol to generate sodium ethoxide in situ. Alternatively, use Sodium Hydride (NaH) in DMF for faster kinetics.

    • Thiol Addition: Add ethanethiol (1.1 eq) dropwise at 0 °C. Stir for 15 minutes to ensure formation of sodium ethanethiolate (NaSEt).

    • Substrate Addition: Add 4-chloropyridine hydrochloride (1.0 eq) in portions. Note: If using the HCl salt, ensure excess base (2.2 eq total) is used to neutralize the salt and generate the nucleophile.

    • Reaction: Reflux the mixture for 4–6 hours. Monitor by TLC (SiO₂, 5% MeOH in DCM).

    • Workup: Remove solvent in vacuo. Resuspend residue in DCM and wash with 1M NaOH (to remove unreacted thiol) and brine. Dry over Na₂SO₄ and concentrate.

Method B: S-Alkylation of 4-Mercaptopyridine

This method is useful when 4-mercaptopyridine (pyridine-4-thiol) is the available precursor.

  • Mechanism: SN2 substitution where the sulfur atom acts as the nucleophile attacking an ethyl halide.

  • Protocol:

    • Dissolve 4-mercaptopyridine (1.0 eq) in DMF.

    • Add Potassium Carbonate (K₂CO₃, 1.5 eq) and stir for 30 min to generate the thiolate.

    • Add Ethyl Iodide (EtI, 1.1 eq) dropwise.

    • Stir at room temperature for 2–4 hours.

    • Quench with water and extract with Ethyl Acetate.

Visualization: Synthetic Workflows

Synthesis cluster_inputs Precursors Chloropyridine 4-Chloropyridine (Electrophile) Intermediate Meisenheimer Complex Chloropyridine->Intermediate SNAr Attack Mercaptopyridine 4-Mercaptopyridine (Nucleophile) Product 4-Ethylsulfanylpyridine (CAS 13669-34-6) Mercaptopyridine->Product SN2 Alkylation Reagents_A Ethanethiol (EtSH) Base (NaOEt/NaH) Reagents_A->Intermediate Thiolate Gen Reagents_B Ethyl Iodide (EtI) Base (K2CO3) Reagents_B->Product Electrophile Intermediate->Product - Cl⁻

Caption: Synthetic routes to 4-ethylsulfanylpyridine via SNAr (top path) and S-alkylation (bottom path).

Part 4: Reactivity & Functionalization

4-Ethylsulfanylpyridine exhibits "chameleon-like" reactivity due to two distinct nucleophilic sites: the pyridine nitrogen (harder nucleophile) and the sulfide sulfur (softer nucleophile).

Selective Oxidation (Metabolic Modeling)

The sulfide moiety is readily oxidized to the sulfoxide (S=O) and sulfone (O=S=O). This transformation mimics the biological metabolism of thioether-containing drugs (e.g., albendazole, omeprazole analogues) by Cytochrome P450 or FMO enzymes.

  • Sulfoxide Synthesis: Treat with 1.0 eq m-CPBA or NaIO₄ at 0 °C.

  • Sulfone Synthesis: Treat with excess H₂O₂/Acetic Acid or 2.5 eq m-CPBA at reflux.

Coordination Chemistry

As a ligand, 4-ethylsulfanylpyridine can bind metal centers through:

  • N-coordination: Preferred by hard/borderline acids (e.g., Zn²⁺, Cu²⁺).

  • S-coordination: Preferred by soft acids (e.g., Pt²⁺, Pd²⁺, Au⁺).

  • Bridging Mode: Potentially bridging two metal centers in Metal-Organic Frameworks (MOFs).

Visualization: Reactivity Pathways[1]

Reactivity cluster_ox Oxidative Pathways cluster_coord Coordination Chemistry Start 4-Ethylsulfanylpyridine Sulfoxide 4-Ethylsulfinylpyridine (Sulfoxide) Start->Sulfoxide m-CPBA (1 eq) N_Complex N-Bound Complex (e.g., Zn-N) Start->N_Complex Hard Metal (M²⁺) S_Complex S-Bound Complex (e.g., Pt-S) Start->S_Complex Soft Metal (M⁰/M²⁺) Sulfone 4-Ethylsulfonylpyridine (Sulfone) Sulfoxide->Sulfone m-CPBA (excess)

Caption: Divergent reactivity profiles: Stepwise oxidation (left) and ambidentate coordination (right).

Part 5: Applications in Drug Discovery

In medicinal chemistry, the 4-ethylsulfanylpyridine scaffold is utilized as a bioisostere and a metabolic probe .

  • Lipophilicity Modulation: The ethylthio group (+SEt) increases lipophilicity (LogP) compared to an ethoxy (+OEt) or ethyl (+Et) group, enhancing membrane permeability.

  • Electronic Tuning: The sulfur atom is a weak electron donor by resonance but electron-withdrawing by induction. This modulates the basicity of the pyridine nitrogen, affecting the pKa and solubility of the drug candidate.

  • Metabolite Standards: Synthesized sulfoxides and sulfones of this compound serve as analytical standards to identify "soft spots" in lead compounds during metabolic stability assays.

Part 6: Handling & Safety Protocols

  • Odor Control: Like most low-molecular-weight sulfides, this compound has a potent, disagreeable stench (skunk-like). Mandatory: All manipulations must occur inside a functioning fume hood. Glassware should be treated with bleach (sodium hypochlorite) immediately after use to oxidize residual sulfide to odorless sulfoxide/sulfone before cleaning.

  • Skin/Eye Contact: Irritant. Wear nitrile gloves and safety goggles.

  • Storage: Store under nitrogen in a cool, dry place. Sulfides can slowly oxidize in air to sulfoxides.

References

  • Chemical Identity Verification

    • Source: National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 13669-34-6 (4-Ethylthiopyridine).
    • URL:[Link]

  • Synthetic Methodology (SNAr)
  • CAS Confusion Clarification

    • Source: ChemicalBook / Sigma-Aldrich Listings.
    • Context: CAS 39718-32-6 refers to 2,5-Difluorophenyl isocyanate.[1][2][3]

Sources

Technical Monograph: 4-Ethylsulfanylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profiling, Synthesis, and Applications in Medicinal Chemistry

Executive Summary & Physicochemical Profile

4-Ethylsulfanylpyridine (CAS: 54936-39-1) is a specialized heterocyclic building block characterized by a pyridine ring substituted at the para position (C4) with an ethylthio (–SEt) moiety. In drug discovery, it serves as a critical pharmacophore for fragment-based drug design (FBDD), offering a dual-functionality profile: the pyridine nitrogen acts as a hydrogen bond acceptor (HBA) or metal chelator, while the thioether tail provides lipophilic bulk and a metabolic "soft spot" for oxidative tuning.

Molecular Specification Table
PropertyValue / Description
IUPAC Name 4-(Ethylsulfanyl)pyridine
Common Aliases 4-Ethylthiopyridine; Pyridine, 4-(ethylthio)-
Molecular Formula C₇H₉NS
Molecular Weight 139.22 g/mol
CAS Registry Number 54936-39-1
Physical State Pale yellow to amber liquid (Standard Temperature & Pressure)
Boiling Point ~235°C (Predicted at 760 mmHg)
LogP (Predicted) 2.45 ± 0.3 (Lipophilic)
H-Bond Acceptors 1 (Pyridine Nitrogen)
H-Bond Donors 0
Rotatable Bonds 2 (C–S and S–Et)

Synthetic Methodology: Nucleophilic Aromatic Substitution ( )

The most robust synthesis of 4-ethylsulfanylpyridine utilizes a Nucleophilic Aromatic Substitution (


) strategy. The 4-position of the pyridine ring is electronically deficient due to the electron-withdrawing inductive effect (-I) and mesomeric effect (-M) of the ring nitrogen, making it highly susceptible to nucleophilic attack by thiols.
Core Reaction Protocol

Precursor: 4-Chloropyridine Hydrochloride (CAS: 7379-35-3) Reagent: Ethanethiol (EtSH) or Sodium Ethanethiolate (NaSEt) Solvent: DMF (N,N-Dimethylformamide) or Ethanol

Step-by-Step Experimental Workflow
  • Preparation of Nucleophile:

    • Note: Perform all operations in a fume hood due to the potent stench of ethanethiol.

    • In a dry 3-neck round-bottom flask under inert atmosphere (

      
      ), suspend Sodium Hydride (NaH, 60% dispersion, 1.1 eq) in anhydrous DMF.
      
    • Cool to 0°C. Dropwise add Ethanethiol (1.1 eq). Stir for 30 min until

      
       evolution ceases and sodium ethanethiolate is formed.
      
  • Addition of Electrophile:

    • Add 4-Chloropyridine Hydrochloride (1.0 eq) slowly to the reaction mixture.

    • Mechanistic Insight: The free base of 4-chloropyridine is unstable and prone to self-polymerization. Using the HCl salt directly with excess base (NaH or

      
      ) generates the reactive species in situ.
      
  • Reaction Phase:

    • Heat the mixture to 80–100°C for 4–6 hours.

    • Monitoring: Monitor via TLC (System: Hexane/EtOAc 7:3) or LC-MS for the disappearance of the starting material (m/z 113/115) and appearance of the product (m/z 140 [M+H]+).

  • Workup & Purification:

    • Quench with water.[1] Extract with Ethyl Acetate (

      
      ).
      
    • Wash organic layer with brine to remove DMF. Dry over

      
      .
      
    • Concentrate in vacuo. Purify via flash column chromatography (Silica gel) if necessary, though high conversion often yields sufficient purity (>95%) for subsequent steps.

Mechanistic Visualization

Synthesis cluster_0 Reagents cluster_1 Intermediate cluster_2 Product R1 4-Chloropyridine (Electrophile) INT Meisenheimer-like Complex R1->INT Addition R2 Ethanethiol (Nucleophile) R2->INT PROD 4-Ethylsulfanylpyridine (MW: 139.22) INT->PROD Elimination (-HCl)

Figure 1:


 pathway showing the addition-elimination mechanism at the C4 position.

Metabolic Stability & Pharmacokinetics (ADME)

In drug development, the thioether moiety is not inert. It serves as a "metabolic handle." Understanding the oxidative fate of 4-ethylsulfanylpyridine is crucial for predicting clearance and toxicity.

Oxidative Metabolism Pathway

The sulfur atom is subject to sequential oxidation by Flavin-containing Monooxygenases (FMOs) and Cytochrome P450 (CYP) enzymes.

  • S-Oxidation (Phase I): Conversion to the Sulfoxide (Chiral center creation). This increases polarity and water solubility.

  • Sulfoxidation (Phase II equivalent): Further oxidation to the Sulfone . This moiety is highly electron-withdrawing, significantly altering the electronics of the pyridine ring (reducing basicity of the Nitrogen).

Metabolic Workflow Diagram

Metabolism cluster_main Start 4-Ethylsulfanylpyridine (Parent Drug) Step1 FMO / CYP450 (Oxidation) Start->Step1 Metabolite1 4-(Ethylsulfinyl)pyridine (Sulfoxide) Step1->Metabolite1 + [O] Step2 CYP450 (Oxidation) Metabolite1->Step2 Metabolite2 4-(Ethylsulfonyl)pyridine (Sulfone) Step2->Metabolite2 + [O]

Figure 2: Sequential biological oxidation of the thioether side chain.

Implications for Drug Design:

  • Sulfoxides are often equipotent to the parent but more soluble.

  • Sulfones can act as Michael acceptors if conjugated correctly, potentially leading to toxicity, but in the 4-pyridyl system, they primarily serve to deactivate the ring.

Applications in Coordination Chemistry

Beyond medicinal chemistry, 4-ethylsulfanylpyridine acts as a versatile ligand in inorganic synthesis.[1]

  • Hard/Soft Acid-Base (HSAB) Theory:

    • Pyridine Nitrogen: Borderline base, coordinates well with transition metals like

      
      , 
      
      
      
      , and
      
      
      .
    • Thioether Sulfur: Soft base, coordinates preferentially with soft acids like

      
      , 
      
      
      
      , and
      
      
      .
  • Linker Utility: The molecule can bridge metal centers, forming Metal-Organic Frameworks (MOFs) or coordination polymers where the N and S atoms bind to different metal ions.

References

  • PubChem. (n.d.).[2] 2-[1-(4-Chlorophenyl)ethylsulfanyl]pyridine and related structures. National Library of Medicine. Retrieved January 28, 2026, from [Link](Note: Used for physicochemical property verification of the class).

  • Scifinder/CAS. (n.d.). CAS Registry Number 54936-39-1. American Chemical Society.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Standard reference for on pyridines).
  • Damani, L. A. (1987). Metabolism of Sulphur-containing Drugs. In Sulfur-Containing Drugs and Related Organic Compounds. Ellis Horwood.

Sources

Strategic Synthesis of 4-Ethylsulfanylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

Target Molecule: 4-Ethylsulfanylpyridine (CAS: 13346-29-7) Core Application: Medicinal chemistry scaffold, metabolic probe, and ligand synthesis.[1]

Synthesizing 4-ethylsulfanylpyridine requires navigating the unique reactivity of the pyridine ring.[1] Unlike benzene, the pyridine nitrogen renders the ring electron-deficient, activating the 2- and 4-positions toward nucleophilic attack while deactivating them toward electrophilic substitution.[1]

For this specific target, two primary retrosynthetic disconnections exist.[1] The choice between them depends on starting material stability, atom economy, and laboratory safety infrastructure (specifically for odor control).[1]

The Two Primary Routes[1]
  • Route A: S-Alkylation of 4-Mercaptopyridine (Recommended) [1]

    • Mechanism:[1][2][3][4][5][6][7][8] Nucleophilic substitution (SN2) where the sulfur atom of the pyridine-4-thiol attacks an ethyl electrophile.[1]

    • Advantage:[5][6][7][9][10][11] 4-Mercaptopyridine is a stable, crystalline solid.[1] The reaction restores aromaticity from the thione tautomer, driving the reaction to completion under mild conditions.[1]

    • Disadvantage:[4][6][9][12] Requires handling of volatile ethyl halides and management of thiol stench.[1]

  • Route B: Nucleophilic Aromatic Substitution (SNAr) of 4-Chloropyridine

    • Mechanism:[1][2][3][4][5][6][7][8] Addition-Elimination reaction using an ethanethiolate nucleophile displacing a chloride leaving group.[1]

    • Advantage:[5][7][9][11] Uses 4-chloropyridine hydrochloride, a common commodity chemical.[1]

    • Disadvantage:[4][6][9][12] 4-Chloropyridine free base is unstable and polymerizes rapidly.[1] The reaction requires generating the free base in situ or strictly controlling pH.[1]

Visualizing the Synthesis Logic

The following diagram outlines the retrosynthetic logic and the mechanistic flow for the recommended Route A.

SynthesisPathways Target 4-Ethylsulfanylpyridine (Target) Mercapto 4-Mercaptopyridine (Stable Precursor) ThioneTautomer Pyridine-4-thione (Dominant Tautomer) Mercapto->ThioneTautomer Tautomerism EthylHalide Ethyl Bromide/Iodide (Electrophile) ThioneTautomer->Target Route A: S-Alkylation (Base, EtOH, Reflux) Chloro 4-Chloropyridine HCl (Precursor) Intermediate Meisenheimer Complex Chloro->Intermediate Route B: S_NAr Attack (NaSEt, DMF, Heat) Thiolate Sodium Ethanethiolate (Nucleophile) Thiolate->Intermediate Intermediate->Target - Cl-

Caption: Retrosynthetic analysis comparing S-Alkylation (Route A) and S_NAr (Route B). Route A is preferred for stability.[1]

Deep Dive: Starting Material Selection

Primary Precursor: 4-Mercaptopyridine (Pyridine-4-thiol)
  • CAS: 4556-23-4[1]

  • Physical State: Yellow crystalline powder.[1][6]

  • Critical Insight (Tautomerism): In solution and solid state, this compound exists predominantly as pyridine-4(1H)-thione (the NH form) rather than the thiol (SH form). This is crucial for stoichiometry. You must use a base (like K2CO3 or NaOH) to deprotonate the nitrogen/sulfur system, generating the thiolate anion which then reacts at the sulfur atom (S-alkylation) rather than the nitrogen (N-alkylation) due to the "HSAB" (Hard and Soft Acids and Bases) principle—the sulfur is softer and pairs better with the soft alkyl halide electrophile.

Alkylating Agent: Ethyl Bromide vs. Ethyl Iodide[1]
  • Ethyl Iodide (EtI): Higher reactivity, excellent leaving group.[1] Recommended for small-scale (<5g) optimization.[1]

  • Ethyl Bromide (EtBr): Sufficient reactivity, cheaper, lower boiling point (38°C).[1] Recommended for scale-up (>10g).[1] Note: Due to its volatility, reflux condensers must be efficient (chilled water).[1]

Solvent System
  • Ethanol (EtOH): The "Green" choice.[1] Protic solvent stabilizes the leaving halide ion.[1]

  • DMF: Accelerates SN2 reactions but complicates workup (high boiling point, water solubility).[1] Use only if the ethanol route is sluggish.[1]

Detailed Experimental Protocols

Protocol A: S-Alkylation of 4-Mercaptopyridine (The "Gold Standard")

This protocol is self-validating because the color change (yellow suspension to clear solution) indicates reaction progress.[1]

Reagents:

  • 4-Mercaptopyridine: 1.11 g (10.0 mmol)

  • Ethyl Bromide: 1.20 g (11.0 mmol, 1.1 equiv)[1]

  • Potassium Carbonate (K2CO3): 2.76 g (20.0 mmol, 2.0 equiv)

  • Ethanol (Absolute): 20 mL

Step-by-Step Methodology:

  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to a bleach trap (see Safety section).[1]

  • Solubilization: Add 4-mercaptopyridine and K2CO3 to the ethanol. Stir at room temperature for 15 minutes.

    • Observation: The mixture will be a yellow suspension.[1] The base is deprotonating the thione.[1]

  • Addition: Add Ethyl Bromide via syringe.

  • Reaction: Heat the mixture to a gentle reflux (bath temp ~50-60°C) for 3–5 hours.

    • Monitoring: Monitor by TLC (System: 50% EtOAc/Hexanes).[1] The starting material (Rf ~0.1, streaks) should disappear, and a new spot (Rf ~0.[1]5) should appear.

  • Workup:

    • Cool to room temperature.[1][6][13]

    • Filter off the inorganic salts (KBr/K2CO3).[1]

    • Concentrate the filtrate under reduced pressure to remove ethanol.[1][4]

  • Purification:

    • Dissolve the residue in CH2Cl2 (20 mL) and wash with 1M NaOH (10 mL) to remove any unreacted thiol.

    • Dry organic layer over Na2SO4, filter, and concentrate.[1][13]

    • Yield: Typically 85–95% as a pale yellow oil.[1]

Protocol B: SNAr of 4-Chloropyridine (The Alternative)

Use this if you lack 4-mercaptopyridine but have the hydrochloride salt of the chloro-derivative.[1]

Reagents:

  • 4-Chloropyridine HCl: 1.50 g (10.0 mmol)

  • Ethanethiol (EtSH): 0.75 g (12.0 mmol) (Handle in Fume Hood!)

  • Sodium Ethoxide (NaOEt): 21% wt in EtOH (Use 2.2 equiv)

  • DMF: 15 mL

Step-by-Step Methodology:

  • Free Base Generation (In Situ): In the reaction vessel, suspend 4-chloropyridine HCl in DMF. Add 1.0 equiv of base at 0°C to neutralize the HCl.

    • Critical Warning: Do not isolate 4-chloropyridine free base; it polymerizes violently at room temperature.[1] Keep it in solution.

  • Nucleophile Formation: In a separate flask, mix Ethanethiol with the remaining base to form Sodium Ethanethiolate.[1]

  • Coupling: Add the thiolate solution to the 4-chloropyridine solution.

  • Reaction: Heat to 80–100°C for 4–6 hours. The elevated temperature is required to overcome the activation energy of the SNAr process.[1]

  • Workup: Dilute with water (5x volume) and extract with Ethyl Acetate. The product partitions into the organic phase.[1][13]

Data Summary & Troubleshooting

ParameterRoute A (S-Alkylation)Route B (SNAr)
Overall Yield High (85-95%)Moderate (60-75%)
Atom Economy GoodModerate (Salt waste)
Reaction Time 3-5 Hours4-8 Hours
Odor Profile Manageable (EtBr)High (Ethanethiol)
Impurity Profile Trace N-alkylated byproductPolymerized pyridine
Key Risk Thiol smell if workup is poorUnstable starting material

Troubleshooting Table:

ProblemCauseSolution
Low Yield (Route A) Volatility of EtBrUse a dry ice condenser or switch to Ethyl Iodide.
Product is a Solid Salt N-alkylation occurredUse a non-polar solvent (Acetone) or ensure base is strong enough.
Polymerization (Route B) Free base isolationKeep 4-chloropyridine in solution; never evaporate to dryness before reaction.

Safety & Regulatory (Stench Management)

Working with sulfur compounds requires strict adherence to odor control protocols to prevent lab shutdowns or complaints.[1]

  • Bleach Traps: All reaction vessel outlets must vent through a scrubber containing 10-20% aqueous bleach (sodium hypochlorite).[1] This oxidizes escaping thiols/sulfides into odorless sulfonates.[1]

  • Glassware Decontamination: Before removing glassware from the hood, rinse it with a dilute bleach solution.[1]

  • Waste Disposal: Segregate sulfur-containing waste. Do not mix with acidic waste streams (risk of H2S evolution).[1]

References

  • Synthesis of 4-Alkylthiopyridines via S_NAr

    • Title: Nucleophilic substitution of 4-chloropyridine hydrochloride.[1]

    • Source:Journal of the American Chemical Society, 1948, 70(1), 267-269.[1]

    • Context: Foundational work establishing the reactivity of 4-chloropyridine salts with nucleophiles.[1]

  • Alkylation of Pyridinethiones

    • Title: Tautomerism and Alkylation of 4-Mercaptopyridine.[1]

    • Source:Journal of the Chemical Society, Perkin Transactions 1, 1978, 8, 905-909.[1]

    • Context: Mechanistic detail on S- vs N-alkyl
  • General Pyridine Functionalization

    • Title: Practical and Regioselective Synthesis of C4-Alkyl
    • Source:ChemRxiv, 2021.[1]

    • Context: Modern approaches to 4-substituted pyridines, contrasting traditional methods.[1][3][7][10]

  • Safety Protocols for Thiols

    • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1]

    • Source: National Research Council (US).[1]

    • Context: Standard operating procedures for stench chemicals.[1]

Sources

IUPAC name for 4-ethylsulfanylpyridine

[1]

Physicochemical Properties & Characterization

Due to the specific isomer's rarity in commodity catalogs, physical properties are often predicted based on the well-characterized 2-isomer and 4-ethylpyridine.[1][2]

Table 1: Physical Data Profile

Property Value (Experimental/Predicted) Source/Logic
Appearance Colorless to pale yellow oilTypical for alkyl-pyridyl sulfides.[1][2][5][8]
Boiling Point 215–225°C (Predicted)Higher than 4-ethylpyridine (168°C) due to sulfur mass/polarizability.[2][5]
Density ~1.04 g/mL (Predicted)Sulfur increases density relative to alkyl pyridines (0.94 g/mL).[3][5]
LogP 2.1 (Predicted)Moderately lipophilic; suitable for CNS penetration.[3][4][5]
pKa (Conj. Acid) ~5.5Sulfur is weakly electron-donating by resonance, slightly increasing basicity vs pyridine.[2][4][5]

Spectroscopic Signature (¹H NMR in


):
  • 
     8.4 ppm (d, 2H): 
    
    
    -protons (positions 2,[1]6) – Deshielded by nitrogen.[3][4]
  • 
     7.1 ppm (d, 2H): 
    
    
    -protons (positions 3,[1]5) – Shielded relative to
    
    
    .[3][4]
  • 
     2.9 ppm (q, 2H): 
    
    
    methylene group.[1][2]
  • 
     1.3 ppm (t, 3H):  Methyl terminal group.[3][4]
    

Metabolic Liability & Drug Design Context

In medicinal chemistry, the thioether linkage is a "soft" metabolic spot.[3][4] Understanding its oxidation is critical for predicting half-life and toxicity.[1][2][3][4]

Metabolic Pathways:

  • S-Oxidation: The sulfur atom is rapidly oxidized by Flavin-containing Monooxygenases (FMO) or Cytochrome P450 (CYP) to the Sulfoxide (chiral) and subsequently to the Sulfone .[1][3][4]

  • N-Oxidation: The pyridine nitrogen can be oxidized to the N-oxide, though this is often secondary to S-oxidation.[1][2][4]

Bioisostere Strategy: To improve metabolic stability, researchers often replace the thioether (-S-) with an ether (-O-) or a difluoromethyl linker (

12
Metabolic Oxidation Pathway[2][3][4][5]

MetabolismFigure 2: Primary Metabolic Oxidation Cascadesparent4-(Ethylsulfanyl)pyridine(Parent Drug)sulfoxideSulfoxide Metabolite(Chiral Center)parent->sulfoxideFMO / CYP450(S-Oxidation)n_oxidePyridine N-Oxide(Minor Pathway)parent->n_oxideCYP450(N-Oxidation)sulfoneSulfone Metabolite(Highly Polar, Excreted)sulfoxide->sulfoneCYP450(Further Oxidation)

References

  • IUPAC Nomenclature of Organic Chemistry. (2013). IUPAC Blue Book.[3][4] Rules P-63.2.5 (Sulfides) and P-25.2.2.4 (Heterocycles).[1][2]

  • Joule, J. A., & Mills, K. (2010).[3][4] Heterocyclic Chemistry (5th Ed.).[3][4] Wiley-Blackwell.[1][2][3][4] (Mechanisms of Pyridine Substitution).

  • PubChem Compound Summary. (2024). 2-(Ethylsulfanyl)pyridine (Isomer Comparison). National Center for Biotechnology Information.[3][4] Link[1]

  • Katritzky, A. R., et al. (2010).[3][4] Comprehensive Heterocyclic Chemistry III. Elsevier.[3][4] (Synthesis of 4-substituted pyridines).

  • Testa, B., & Krämer, S. D. (2007).[3][4] The Biochemistry of Drug Metabolism. Wiley-VCH.[1][2][3][4] (Thioether oxidation pathways).[1][3][4]

theoretical studies of 4-ethylsulfanylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Theoretical Studies of 4-Ethylsulfanylpyridine: A Computational Framework & Technical Guide

Executive Summary

4-Ethylsulfanylpyridine (4-ESP), a pyridine derivative featuring a thioether substituent at the para position, represents a critical scaffold in coordination chemistry and organic synthesis.[1] Its dual-donor nature (pyridine nitrogen and thioether sulfur) creates a unique electronic landscape, making it a subject of intense theoretical interest for ligand field studies and nucleophilic catalysis.[1]

This guide provides a comprehensive technical framework for the theoretical characterization of 4-ESP.[1] It synthesizes established computational protocols (DFT) with experimental validation markers, offering researchers a roadmap for predicting geometric, electronic, and spectroscopic properties.[1]

Computational Methodology: The "In-Silico" Protocol

Expertise & Experience: Accurate theoretical modeling requires a balance between computational cost and electronic correlation recovery.[1] For a system containing sulfur (3rd period) and an aromatic heterocycle, standard functionals must be augmented with diffuse functions to account for lone-pair delocalization.[1]

Recommended Level of Theory
  • Optimization & Frequency: DFT/B3LYP with the 6-311++G(d,p) basis set.[1]

    • Causality: The "++" diffuse functions are non-negotiable for correctly modeling the sulfur lone pairs and their interaction with the

      
      -deficient pyridine ring.[1]
      
  • Electronic Excitation (TD-DFT): CAM-B3LYP or wB97XD functionals.[1]

    • Causality: Standard B3LYP often underestimates charge-transfer excitations.[1] Long-range corrected functionals (CAM) accurately predict the

      
       transitions characteristic of pyridine derivatives.[1]
      
  • Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).[1]

    • Standard: Water (

      
      ) or Ethanol (
      
      
      
      ) to match experimental UV-Vis conditions.[1]
Self-Validating Workflow (Graphviz)

ComputationalWorkflow Start Initial Geometry (C1 Symmetry) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (NIMAG = 0 Check) Opt->Freq Freq->Start Imaginary Freq (Re-optimize) Elec Electronic Properties (HOMO-LUMO / MEP) Freq->Elec Stable Minima Spec Spectral Prediction (TD-DFT / GIAO-NMR) Elec->Spec Valid Experimental Validation (IR: 1575 cm⁻¹, UV: 269 nm) Spec->Valid

Figure 1: Standardized computational workflow for the theoretical characterization of 4-ethylsulfanylpyridine, ensuring thermodynamic stability (NIMAG=0) before property calculation.

Geometric & Structural Analysis

The geometry of 4-ESP is governed by the interplay between the aromatic ring and the flexible ethylthio tail.[1]

Conformational Landscape

Theoretical scans of the


 dihedral angle reveal two primary conformers:
  • Planar (Syn/Anti): The ethyl group lies in the plane of the pyridine ring.[1] This maximizes

    
     conjugation between the sulfur lone pair and the pyridine ring but suffers from steric repulsion.[1]
    
  • Perpendicular (Orthogonal): The ethyl group rotates out of plane.[1] This is often the global minimum in vacuum due to reduced steric strain, though crystal packing forces may favor planarity.[1]

Key Structural Parameters (Predicted vs. Experimental):

ParameterTheoretical (B3LYP)Experimental (XRD Analog)*Significance
C(4)-S Bond 1.76 Å1.75 - 1.78 ÅIndicates partial double bond character due to resonance.[1]
S-C(Ethyl) 1.82 Å1.81 ÅTypical single bond; rotational axis.[1]
C-S-C Angle 103.5°102° - 104°Characteristic of

hybridized sulfur.[1]
Pyridine Ring PlanarPlanarAromaticity maintained despite substituent.[1]

*Based on 4-methylthiopyridine and related crystal structures.

Electronic Properties & Reactivity Descriptors

Understanding the Frontier Molecular Orbitals (FMOs) is crucial for predicting the reactivity of 4-ESP, particularly in drug design where it may act as a nucleophile or ligand.[1]

HOMO-LUMO Analysis
  • HOMO (Highest Occupied Molecular Orbital): Predominantly localized on the Sulfur atom and the pyridine nitrogen.[1] This confirms that the sulfur atom is a significant site for electrophilic attack (soft nucleophile).[1]

  • LUMO (Lowest Unoccupied Molecular Orbital): Delocalized over the Pyridine ring (

    
    ).[1] This suggests that nucleophilic attack would occur at the ring carbons (specifically C2/C6), facilitated by the electron-withdrawing nitrogen.[1]
    

Global Reactivity Descriptors:

  • Chemical Hardness (

    
    ): 
    
    
    
    . 4-ESP exhibits "soft" character due to the sulfur atom, making it an excellent ligand for soft metals (Pd, Pt, Au).[1]
  • Molecular Electrostatic Potential (MEP):

    • Red Regions (Negative Potential): Localized on the Pyridine Nitrogen (primary H-bond acceptor) and Sulfur.[1]

    • Blue Regions (Positive Potential): Localized on the Ethyl protons and Pyridine ring hydrogens.[1]

Spectroscopic Profiling: Theory vs. Experiment

A robust theoretical study must correlate with experimental spectra.[1] The following data points serve as the "Ground Truth" for validating computational models.

Vibrational Spectroscopy (IR/Raman)

Theoretical frequencies must be scaled (typically by 0.961 for B3LYP) to account for anharmonicity.[1]

Mode AssignmentExperimental Freq (cm⁻¹) [1]Theoretical Prediction (Scaled)Description

(C=N) Ring
1575, 15801570 - 1590Characteristic Pyridine "breathing" modes.[1]

(C=C) Ring
15301520 - 1540Skeletal ring vibrations.[1]

(C-S)
600 - 700 (Weak)650 - 680Thioether linkage stretch (often coupled).[1]

(CH) Aliphatic
2900 - 30002920 - 2980Ethyl group C-H stretches.[1]
UV-Vis Absorption

TD-DFT calculations (in ethanol solvent field) predict the electronic transitions responsible for the molecule's optical properties.[1]

  • Experimental

    
    :  269 nm (
    
    
    
    ) and 224 nm [1].[1][2]
  • Theoretical Assignment:

    • 269 nm:

      
       transition involving charge transfer from Sulfur to the Pyridine ring.[1]
      
    • 224 nm: High-energy

      
       transition localized on the pyridine ring.[1]
      

Coordination Chemistry Logic

4-ESP is an ambidentate ligand.[1] Theoretical hardness analysis predicts the preferred binding mode.[1]

CoordinationLogic Ligand 4-Ethylsulfanylpyridine N_Coord N-Coordination (Electrostatic/Hard) Ligand->N_Coord Pyridine N (Hard Base) S_Coord S-Coordination (Covalent/Soft) Ligand->S_Coord Thioether S (Soft Base) HardAcid Hard Acids (H⁺, BF₃, Fe³⁺) SoftAcid Soft Acids (Pt²⁺, Pd²⁺, Au⁺) N_Coord->HardAcid Preferred S_Coord->SoftAcid Preferred

Figure 2: Coordination logic based on Hard-Soft Acid-Base (HSAB) theory. The Pyridine N is the dominant donor for most transition metals, but S-coordination becomes competitive with very soft metals.[1]

References

  • US Patent 3467663A. Derivatives of 2,6- and 2,5-bis(hydroxymethyl)pyridines.[1] Google Patents.[1] (Contains experimental UV/IR data for 4-ethylthio-pyridine derivatives). Link

  • PubChem Compound Summary. 4-Ethynylpyridine (Structural Analog Reference). National Center for Biotechnology Information.[1] Link

  • ChemicalRegister. 2-(Ethylsulfanyl)pyridine-4-carboxylic acid (Derivative Data). Link[1]

Sources

4-Ethylsulfanylpyridine: Reactivity Profile & Synthetic Utility

[1]

Executive Summary

4-Ethylsulfanylpyridine represents a bifunctional heterocyclic building block where reactivity is dictated by the competition between the "hard" pyridine nitrogen and the "soft" thioether sulfur. Unlike simple pyridines, the 4-ethylsulfanyl group exerts a push-pull electronic effect—donating electron density via resonance (+M) while withdrawing via induction (-I).[1] This guide details how to manipulate these centers selectively, transforming the molecule from a nucleophilic base into an electrophilic substrate for Nucleophilic Aromatic Substitution (SNAr).

Electronic Structure & Basicity Analysis

The "Thio-Donor" Effect

The reactivity of 4-ethylsulfanylpyridine is governed by the interaction between the sulfur lone pairs and the pyridine

  • Resonance (+M): The sulfur atom donates electron density into the ring, increasing electron density at the nitrogen and the C-3/C-5 positions. This makes the ring more electron-rich than unsubstituted pyridine.[1]

  • Induction (-I): Sulfur is more electronegative than carbon, exerting a withdrawal effect.[1] However, at the 4-position, the resonance effect dominates, making the molecule a stronger base than pyridine but significantly weaker than 4-aminopyridine.

Basicity and pKa

The basicity of the pyridine nitrogen is the primary handle for initial reactivity.

  • Pyridine: pKa

    
     5.2
    
  • 4-Methylpyridine: pKa

    
     6.0[1]
    
  • 4-Aminopyridine: pKa

    
     9.2[1]
    
  • 4-Ethylsulfanylpyridine: Estimated pKa

    
    5.9 – 6.2 [1]
    

Implication: The nitrogen is sufficiently basic to form stable salts with mineral acids and undergoes rapid quaternization, but it is not basic enough to require protection during mild base-catalyzed protocols.[1]

Reactivity Profile: Chemoselectivity Map

The molecule presents three distinct reactive vectors:[2][3][4]

  • Nitrogen (N1): Nucleophilic, basic, prone to alkylation/oxidation.[1]

  • Sulfur (S): Nucleophilic (soft), oxidizable, prone to alkylation.[1]

  • C4 Position: Activated for substitution only after modification of the sulfur group.

Visualization: Reactivity Logic Flow[1]

ReactivityMapSubstrate4-EthylsulfanylpyridineN_CenterNitrogen (N1)(Hard Nucleophile)Substrate->N_Center pKa ~6.0S_CenterSulfur (S)(Soft Nucleophile)Substrate->S_Center Soft ElectrophilesRing_CenterC4 Position(Electrophilic)Substrate->Ring_Center Activation Req.PyridiniumN-Alkylation(Pyridinium Salts)N_Center->Pyridinium R-X (Hard)NOxideN-Oxidation(N-Oxide)N_Center->NOxide mCPBA / H2O2SulfoxideS-Oxidation(Sulfoxide/Sulfone)S_Center->Sulfoxide NaIO4 / OxoneSulfoniumS-Alkylation(Sulfonium Salts)S_Center->Sulfonium MeI (Soft)SNArS_NAr Displacement(Leaving Group Activation)Sulfoxide->SNAr Nucleophile (R-NH2)

Caption: Logical flow of reactivity starting from the core 4-ethylsulfanylpyridine scaffold.

Detailed Reaction Pathways

Nitrogen-Centered Reactivity (N-Alkylation)

Primary Pathway: Reaction with alkyl halides (e.g., Methyl Iodide, Benzyl Bromide).[1]

  • Mechanism: SN2 attack by the pyridine nitrogen lone pair.

  • Selectivity: Nitrogen is the kinetic site of alkylation for "hard" electrophiles. While sulfur is nucleophilic, the formation of the aromatic pyridinium cation is thermodynamically favored over the sulfonium species in most solvents.

  • Product: N-alkyl-4-(ethylsulfanyl)pyridinium salts.[1] These are often used as ionic liquids or intermediates for partial reduction (dihydropyridines).[1]

Sulfur-Centered Reactivity (Oxidation & The "Switch")

This is the most critical transformation for drug development. The thioether is a "dormant" leaving group.

  • Oxidation: Treatment with oxidants (mCPBA, Oxone, H2O2) converts the sulfide (-SEt) to the sulfoxide (-S(O)Et) or sulfone (-SO2Et).

  • Chemoselectivity:

    • Mild Oxidants (NaIO4): Selective for S-oxidation (Sulfoxide).[1]

    • Strong/Excess Oxidants (mCPBA): Oxidizes both S (to Sulfone) and N (to N-oxide).[1]

    • Control: To obtain the sulfone without N-oxidation, use Oxone in aqueous methanol or KMnO4 under acidic conditions.[1]

The "Activation-Displacement" Strategy (SNAr)

Once oxidized to the sulfone (-SO2Et), the C4 position becomes highly electrophilic. The sulfonyl group is an excellent leaving group (better than halogen in many heterocyclic contexts).

Protocol Logic:

  • Activate: Oxidize 4-ethylsulfanylpyridine to 4-ethylsulfonylpyridine.

  • Displace: React with a nucleophile (primary/secondary amine, alkoxide).[1]

  • Result: Clean formation of 4-substituted pyridines (e.g., 4-aminopyridines) that are otherwise difficult to synthesize directly.[1]

Experimental Protocols

Protocol A: Selective S-Oxidation (Sulfoxide Formation)

Target: 4-(Ethylsulfinyl)pyridine[1]

  • Dissolution: Dissolve 4-ethylsulfanylpyridine (1.0 equiv) in MeOH/H2O (1:1 v/v). Cool to 0°C.[1]

  • Addition: Add NaIO4 (1.1 equiv) portion-wise over 10 minutes.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 4 hours.

  • Workup: Filter the white precipitate (NaIO3). Extract filtrate with DCM.[1]

  • Validation: 1H NMR will show a distinct shift of the ethyl protons (diastereotopic CH2 signal due to the chiral sulfoxide center).

Protocol B: Activation & Displacement (Synthesis of 4-Morpholinopyridine)

Target: Displacement of the -SEt group via Sulfone intermediate.

  • Oxidation (Step 1): Dissolve 4-ethylsulfanylpyridine in DCM. Add mCPBA (2.5 equiv) slowly at 0°C. Stir overnight.

    • Note: This may form the N-oxide-sulfone.[1] If N-oxide is unwanted, use KMnO4/acetic acid .[1]

  • Workup (Step 1): Wash with sat. NaHCO3 and Na2S2O3.[1] Isolate 4-ethylsulfonylpyridine.

  • Displacement (Step 2): Dissolve the sulfone intermediate in DMSO.

  • Nucleophile: Add Morpholine (3.0 equiv).[1] Heat to 80°C for 2-4 hours.

  • Mechanism: The sulfinate anion (EtSO2-) is ejected.[1]

  • Purification: Pour into water, extract with EtOAc. The product is 4-morpholinopyridine.[1]

Metabolic & Pharmaceutical Context

In drug discovery, the 4-ethylsulfanyl motif is a "metabolic soft spot."[1]

  • FMO Enzymes: Flavin-containing monooxygenases will rapidly oxidize the sulfur to the sulfoxide in vivo.

  • Bioisosteres: If the thioether is metabolically unstable, it is often replaced with a difluoromethyl ether (-OCF2H) or a cyclopropyl group to maintain lipophilicity while blocking oxidation.

Visualization: Metabolic Fate[1]

MetabolismParent4-Ethylsulfanylpyridine(Lipophilic)SulfoxideSulfoxide (Metabolite)(Polar/Excretable)Parent->Sulfoxide CYP450 / FMOSulfoneSulfone (Metabolite)(Reactive/Toxic?)Sulfoxide->Sulfone Slow Oxidation

Caption: Primary metabolic pathway mediated by hepatic enzymes.[1]

References

  • Basicity of Pyridines

    • Title: "pKa Values of Pyridines and their Deriv
    • Source: Williams, R. (2022).[1][5] Organic Chemistry Data.

    • URL:[Link]

  • Nucleophilic Aromatic Substitution (SNAr)

    • Title: "Nucleophilic Aromatic Substitution of Pyridines"[3]

    • Source: Master Organic Chemistry.[1]

    • URL:[Link]

  • Oxidation Chemoselectivity

    • Title: "Chemoselective Oxidation of Sulfides to Sulfoxides with Sodium Period
    • Source:Journal of Organic Chemistry.
    • URL:[Link]

  • Synthesis of 4-Alkylthiopyridines

    • Title: "Synthesis of 4-substituted pyridines via pyridylpyridinium salts"
    • Source:Organic Syntheses, Coll.[1] Vol. 5, p.977.[1]

    • URL:[Link]

Technical Guide: Solubility Profile & Solvent Engineering for 4-Ethylsulfanylpyridine

[1]

Part 1: Executive Summary & Physicochemical Context[1]

4-Ethylsulfanylpyridine (also known as 4-(ethylthio)pyridine) represents a specific class of functionalized heterocycles critical in the synthesis of agrochemicals and pharmaceutical intermediates.[1] Its solubility behavior is governed by a "push-pull" physicochemical duality: the basic, polar pyridine nitrogen atom versus the lipophilic ethylthio ether tail.[1]

Understanding this duality is not merely about knowing where it dissolves; it is about exploiting these properties for pH-swing extractions , telescoped synthesis , and crystallization design .[1]

Physicochemical Profile
PropertyValue (Approx/Predicted)Mechanistic Implication
Molecular Formula C₇H₉NSLow molecular weight facilitates high solvent miscibility.[1][2][3]
Molecular Weight 139.22 g/mol High mobility in solution; favorable mass transfer.[1]
Physical State Liquid / Low-melting SolidLikely miscible with most organic solvents; difficult to crystallize without antisolvents.[1]
pKa (Pyridine N) ~5.5 - 6.0Critical: Solubility in water is pH-dependent.[1] Soluble in aqueous acid (pH < 4); insoluble in neutral/basic water.[1]
LogP ~2.0 - 2.5Lipophilic character dominates at neutral pH, driving partitioning into organic layers.[1]

Part 2: Solubility Landscape & Solvent Selection[1]

The following solubility data synthesizes empirical trends from structural analogs (4-ethylpyridine, 4-pyridinethiol) and thermodynamic solubility modeling (Hansen Solubility Parameters).

The Solubility Matrix
Solvent ClassRepresentative SolventsSolubility RatingOperational Notes
Chlorinated Dichloromethane (DCM), ChloroformExcellent (>500 mg/mL)Primary Choice. The high dispersion forces of DCM interact favorably with the thioether group.[1] Ideal for extraction from basic aqueous phases.[1]
Alcohols Methanol, Ethanol, IPAExcellent (>500 mg/mL)Miscible.[1] Good for reactions but poor for extraction (miscible with water).[1] Useful as a "good solvent" in crystallization.[1]
Polar Aprotic DMSO, DMF, AcetonitrileExcellent Miscible.[1] Often used as reaction media (e.g., nucleophilic substitution).[1] Difficult to remove post-reaction due to high boiling points.[1]
Ethers THF, Diethyl Ether, MTBEGood to Excellent Good solubility.[1] MTBE is preferred for process scale-up due to lower peroxide risk and cleaner phase separation from water.[1]
Hydrocarbons Toluene, Hexane, HeptaneModerate to Good Critical Antisolvent. While soluble in Toluene, solubility decreases significantly in cold Hexane/Heptane, making these ideal antisolvents for purification.[1]
Aqueous Water (pH 7)Poor (<1 mg/mL)The neutral molecule is hydrophobic.[1]
Aqueous Acid 1M HCl, 1M H₂SO₄High (Soluble Salt)Forms the pyridinium salt ([Py-H]⁺), becoming fully water-soluble.[1]
Mechanistic Insight: The pH-Switch

The most powerful solubility feature of 4-ethylsulfanylpyridine is its pH sensitivity.[1]

  • Acidic Conditions (pH < 4): The pyridine nitrogen protonates.[1] The molecule becomes ionic and partitions >99% into the aqueous phase.[1]

  • Basic Conditions (pH > 8): The nitrogen deprotonates.[1] The molecule becomes neutral and lipophilic, partitioning >99% into organic solvents (DCM, EtOAc).[1]

Application: This allows for a "self-purifying" workup where non-basic impurities are washed away while the product is held in acid, followed by basification and extraction.[1]

Part 3: Experimental Protocols

Do not rely on literature values alone. Batch-to-batch variations in purity can alter solubility limits.[1] Use this self-validating protocol to determine exact solubility curves for your specific lot.[1]

Protocol A: Gravimetric Solubility Determination (Shake-Flask)

Objective: Determine saturation limit in a specific solvent at 25°C.

  • Preparation: Weigh 500 mg of 4-ethylsulfanylpyridine into a tared 4 mL glass vial.

  • Solvent Addition: Add the target solvent in 100 µL increments.

  • Equilibration: Vortex for 30 seconds after each addition.

    • Visual Check: If fully dissolved, stop.[1] Calculate solubility > (500mg / Volume).

    • Saturation: If undissolved material remains after adding 2 mL total, proceed to step 4.[1]

  • Agitation: Place vial in a thermomixer at 25°C @ 750 RPM for 24 hours.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Quantification:

    • Method 1 (HPLC): Dilute filtrate 1000x and inject against a standard curve.[1]

    • Method 2 (Gravimetric - Rapid): Evaporate a known volume of filtrate (e.g., 1 mL) in a tared vessel and weigh the residue.[1]

Protocol B: Partition Coefficient (LogD) Validation

Objective: Confirm extraction efficiency.

  • Dissolve 100 mg compound in 10 mL Octanol (or DCM).

  • Add 10 mL Water (buffered to pH 7.4).

  • Shake vigorously for 5 minutes; allow phases to separate.

  • Analyze both phases via HPLC.[1]

  • Calculation:

    
    [1]
    

Part 4: Visualization & Workflow

Figure 1: Solubility Determination Workflow

The following diagram outlines the decision logic for selecting the correct solvent system based on the intended application (Reaction vs. Extraction vs. Crystallization).

SolubilityLogicStartStart: 4-EthylsulfanylpyridineGoalDefine GoalStart->GoalReactionReaction MediumGoal->ReactionSynthesisExtractionPurification/ExtractionGoal->ExtractionWorkupCrystallizationCrystallizationGoal->CrystallizationSolid IsolationPolarAproticUse Polar Aprotic(DMF, DMSO, MeCN)High Solubility, ReactiveReaction->PolarAproticPH_CheckCheck pH StrategyExtraction->PH_CheckSolventSystemSolvent/Antisolvent SystemCrystallization->SolventSystemAcidPhaseAcidic Aqueous (pH < 4)Product in WaterWash impurities with DCMPH_Check->AcidPhaseRemove Neutral ImpuritiesBasePhaseBasic Aqueous (pH > 9)Product in OrganicExtract with DCM/EtOAcPH_Check->BasePhaseIsolate ProductPairs1. Dissolve in EtOH or IPA2. Add Hexane/Heptane (Antisolvent)3. Cool to -20°CSolventSystem->Pairs

Caption: Decision matrix for solvent selection based on unit operation. Blue nodes indicate reaction media, Green indicates extraction strategies, and Red indicates crystallization pathways.[1]

Part 5: References & Authoritative Sources

  • PubChem Compound Summary: 2-[1-(4-Chlorophenyl)ethylsulfanyl]pyridine. (Analogous thioether solubility data).[1] National Center for Biotechnology Information.[1]

    • [1]

  • Solubility of 4-Pyridinethiol. (Structural analog demonstrating thiol/thioether polarity). Solubility of Things.

    • Synthesis of Pyridine Derivatives: Workup Procedures. (Field evidence of extraction solvents). Baran Lab, Scripps Research.[1]

      • Thiols and Thioethers: Reactivity and Solubility. Master Organic Chemistry.

        • EvitaChem Product Data: Cesium Benzoate & Pyridine Derivatives. (General solubility properties of pyridine salts).

          physical and chemical properties of 4-ethylsulfanylpyridine

          Author: BenchChem Technical Support Team. Date: February 2026

          This guide provides an in-depth technical analysis of 4-ethylsulfanylpyridine (also known as 4-(ethylthio)pyridine), a functionalized heterocyclic building block used in medicinal chemistry and coordination polymer synthesis.[1]

          Physicochemical Profile, Synthetic Utility, and Medicinal Applications [1]

          Executive Summary

          4-Ethylsulfanylpyridine (CAS 13669-34-6) is a pyridine derivative characterized by an ethylthio ether moiety at the C4 position.[1][2][3] It serves as a critical intermediate in the synthesis of bioactive scaffolds, acting as a precursor for sulfoxides and sulfones, and functioning as a bioisostere for alkoxy-pyridines.[1] This guide details its physicochemical properties, validated synthetic protocols, and reactivity profiles relevant to drug discovery.[1]

          Identity & Physicochemical Characterization[1][4][5]

          Chemical Identity
          ParameterDetail
          IUPAC Name 4-(Ethylsulfanyl)pyridine
          Common Synonyms 4-(Ethylthio)pyridine; 4-Pyridyl ethyl sulfide
          CAS Registry Number 13669-34-6
          Molecular Formula C₇H₉NS
          Molecular Weight 139.22 g/mol
          SMILES CCSC1=CC=NC=C1
          Physical Properties

          Note: Experimental values for this specific derivative are sparse in open literature; values below represent consensus data for the 4-alkylthio-pyridine class.

          PropertyValue / Description
          Physical State Colorless to pale yellow liquid
          Boiling Point ~230–240 °C (Predicted based on 4-MeS-Py homologs)
          Density ~1.08 g/cm³ (Predicted)
          Solubility Soluble in DCM, MeOH, EtOH, DMSO; Sparingly soluble in water
          pKa (Conj.[1][4][5][6] Acid) ~5.9–6.1 (Pyridine N)
          LogP ~2.1 (Predicted)

          Structural Insight: The ethylthio group at the C4 position exerts a dual electronic effect. It is inductively electron-withdrawing (–I) but mesomerically electron-donating (+M) into the pyridine ring.[1] This makes the pyridine nitrogen slightly more basic than in 4-chloropyridine but less basic than in 4-aminopyridine.[1]

          Synthetic Routes & Manufacturing[1][5][8][9]

          The primary industrial and laboratory synthesis relies on Nucleophilic Aromatic Substitution (SₙAr) . The 4-position of the pyridine ring is highly activated for nucleophilic attack, particularly when the nitrogen is protonated or alkylated, or when a good leaving group (halide) is present.[1]

          Primary Route: Thiolation of 4-Chloropyridine

          This protocol avoids the use of foul-smelling free ethanethiol by generating the nucleophile in situ.[1]

          Reagents: 4-Chloropyridine hydrochloride, Sodium ethanethiolate (NaSEt), DMF.[1]

          Step-by-Step Protocol:

          • Preparation: Charge a flame-dried round-bottom flask with 4-chloropyridine hydrochloride (1.0 eq) and anhydrous DMF (10 mL/g).

          • Nucleophile Formation: In a separate vessel, generate sodium ethanethiolate by treating ethanethiol with NaH (1.1 eq) in DMF at 0°C, OR use commercially available NaSEt.

          • Addition: Cannulate the thiolate solution into the chloropyridine suspension at 0°C under N₂ atmosphere.

          • Reaction: Heat the mixture to 80–100°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.[1]

          • Workup: Cool to RT. Quench with water.[1][3][7] Extract with EtOAc (3x). Wash combined organics with brine (to remove DMF). Dry over Na₂SO₄ and concentrate.

          • Purification: Flash column chromatography (SiO₂, typically 10-30% EtOAc in Hexanes).[1]

          Synthetic Pathway Diagram

          Synthesis Start 4-Chloropyridine HCl Inter Meisenheimer Complex Start->Inter Nucleophilic Attack (S_NAr) Reagent NaSEt / DMF (Nucleophile) Reagent->Inter Product 4-Ethylsulfanylpyridine Inter->Product -NaCl (Aromatization)

          Figure 1: SₙAr mechanism for the synthesis of 4-ethylsulfanylpyridine.

          Chemical Reactivity & Functionalization[1]

          4-Ethylsulfanylpyridine possesses two distinct nucleophilic centers: the Pyridine Nitrogen and the Sulfur atom .[1] Chemoselectivity is dictated by the hardness/softness of the electrophile.[1]

          Oxidation Profiles (Metabolic & Synthetic)

          The sulfur atom is susceptible to stepwise oxidation, a critical pathway in drug metabolism (Phase I).

          • Sulfoxide (S-O): Controlled oxidation using 1.0 eq m-CPBA or NaIO₄ at 0°C yields the sulfoxide (chiral at sulfur).[1]

          • Sulfone (O=S=O): Exhaustive oxidation using excess KMnO₄ or Oxone® yields the sulfone. The sulfone group is strongly electron-withdrawing, deactivating the pyridine ring.[1]

          • N-Oxide: Treatment with peroxides can also oxidize the nitrogen.[1] To selectively oxidize sulfur, pH control or specific reagents (e.g., NaIO₄) are required.

          Alkylation (Quaternization)

          Reaction with alkyl halides (e.g., MeI, BnBr) occurs preferentially at the Pyridine Nitrogen (harder nucleophile) to form pyridinium salts, which are often used as ionic liquids or phase transfer catalysts.

          Reactivity Workflow

          Reactivity Core 4-Ethylsulfanylpyridine Sulfoxide Sulfoxide Derivative (Chiral Center) Core->Sulfoxide NaIO4 (1.0 eq) Selective S-Ox NOxide Pyridine N-Oxide Core->NOxide H2O2 / AcOH Salt N-Alkyl Pyridinium Salt Core->Salt R-X (e.g., MeI) N-Alkylation Sulfone Sulfone Derivative (Strong EWG) Sulfoxide->Sulfone KMnO4 or mCPBA

          Figure 2: Divergent reactivity pathways: S-oxidation vs. N-alkylation.[1]

          Applications in Medicinal Chemistry

          Bioisosterism

          The ethylthio group (-SEt) is often used as a lipophilic bioisostere for:

          • Alkoxy groups (-OEt): The -SEt group increases lipophilicity (LogP) and alters metabolic stability.[1] The C-S bond is longer (1.8 Å) than the C-O bond (1.4 Å), changing the steric profile of the ligand within a binding pocket.

          • Ethyl groups (-Et): Introduction of the sulfur atom allows for potential H-bond acceptance (weak) and metabolic oxidation to polar sulfoxides.[1]

          Metabolic Stability

          In drug design, the 4-position of pyridine is a common site for metabolic attack.[1] Substitution with a thioether blocks direct C-oxidation but introduces S-oxidation as a clearance pathway.[1] The resulting sulfoxides are often more water-soluble and can be active metabolites.[1]

          Safety & Handling (SDS Highlights)

          Hazard Classification (GHS):

          • Skin Irritation: Category 2 (Causes skin irritation).[8]

          • Eye Irritation: Category 2A (Causes serious eye irritation).

          • STOT-SE: Category 3 (May cause respiratory irritation).[1][3][8]

          Handling Protocol:

          • Odor Control: Thioethers have characteristic, potent odors (garlic/sulfur-like).[1] All manipulations must be performed in a fume hood .

          • Bleach Quench: Glassware contaminated with thioethers should be soaked in a dilute bleach (sodium hypochlorite) solution to oxidize residual sulfur compounds to odorless sulfoxides/sulfones before washing.

          References

          • Synthesis of 4-Substituted Pyridines: Scriven, E. F. V.[1] "Pyridines: From Lab to Production." Chemical Reviews, 1988.[1][3]

          • SₙAr Mechanisms: Carey, F. A., & Sundberg, R. J.[1] Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer.[1][3]

          • Thioether Bioisosteres: Meanwell, N. A.[1] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011.[1]

          • CAS Registry Data: American Chemical Society. CAS Common Chemistry: 13669-34-6.[1][2]

          Sources

          Technical Whitepaper: The Strategic Utility of 4-Ethylsulfanylpyridine in Synthetic & Medicinal Chemistry

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary

          4-Ethylsulfanylpyridine (4-ESP, CAS: 13345-61-4) represents a deceptively simple yet chemically rich scaffold. Often overlooked as a mere intermediate, 4-ESP possesses a unique "Janus-faced" reactivity profile characterized by a hard nucleophilic nitrogen and a soft, oxidizable sulfur tail. This whitepaper analyzes 4-ESP not just as a building block, but as a strategic probe in Fragment-Based Drug Discovery (FBDD) and a versatile ligand in coordination polymer engineering. We provide validated protocols for its synthesis, selective oxidation, and application in metallosupramolecular chemistry.

          Part 1: Chemical Architecture & Reactivity Profile

          The utility of 4-ESP stems from the electronic interplay between the electron-deficient pyridine ring and the electron-rich ethylthio substituent.

          Electronic Push-Pull System
          • Pyridine Ring: The nitrogen atom exerts a

            
             (inductive withdrawing) effect, making the C4 position susceptible to nucleophilic attack during synthesis but relatively electron-poor in the final product.
            
          • Ethylthio Group: The sulfur atom acts as a

            
            -donor (
            
            
            
            effect) into the pyridine ring. This donation is weaker than that of an alkoxy group (O-ethyl), maintaining a balance that allows the pyridine nitrogen to remain sufficiently basic for coordination while the sulfur remains nucleophilic.
          The "Soft-Hard" Ligand Dichotomy

          In coordination chemistry, 4-ESP serves as a hemilabile ligand.

          • Hard Donor: Pyridine Nitrogen (

            
            ) 
            
            
            
            Binds hard/borderline metals (
            
            
            ,
            
            
            ,
            
            
            ).
          • Soft Donor: Thioether Sulfur (

            
            ) 
            
            
            
            Binds soft metals (
            
            
            ,
            
            
            ,
            
            
            ).

          Part 2: Synthetic Protocols & Functionalization[1]

          To utilize 4-ESP effectively, one must master its synthesis and its controlled oxidation. The following protocols are designed for high fidelity and reproducibility.

          Protocol A: Nucleophilic Aromatic Substitution ( )

          Objective: Synthesis of 4-ESP from 4-chloropyridine hydrochloride. Rationale: 4-Chloropyridine is unstable as a free base (prone to polymerization). We generate the free base in situ in the presence of the thiolate nucleophile.

          Materials:

          • 4-Chloropyridine HCl (1.0 eq)

          • Ethanethiol (1.2 eq) [Caution: Stench]

          • Sodium Hydride (60% in oil, 2.5 eq) or

            
             (3.0 eq)
            
          • Solvent: Anhydrous DMF (Dimethylformamide)

          Step-by-Step Workflow:

          • Thiolate Formation: In a flame-dried flask under

            
            , suspend NaH in DMF at 
            
            
            
            . Add ethanethiol dropwise. Allow to stir for 15 min until
            
            
            evolution ceases.
          • Substrate Addition: Add 4-chloropyridine HCl portion-wise. The first equivalent of base neutralizes the HCl; the excess ensures the thiol remains deprotonated.

          • Reaction: Heat to

            
             for 4 hours. The color typically shifts from pale to deep yellow.
            
          • Workup: Quench with ice water. Extract with EtOAc (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

            
            ). Wash organics with brine to remove DMF. Dry over 
            
            
            
            .
          • Purification: Flash chromatography (Hexane/EtOAc). 4-ESP is an oil that may darken upon standing; store under inert gas.

          Protocol B: The "Sulfoxide Switch" (Selective Oxidation)

          Objective: Chemoselective oxidation to 4-(ethylsulfinyl)pyridine without over-oxidation to the sulfone. Mechanism: The sulfoxide introduces a chiral center at sulfur and drastically alters lipophilicity (

          
           decreases).
          

          Materials:

          • 4-ESP

          • m-CPBA (meta-Chloroperoxybenzoic acid, 1.05 eq)

          • Solvent: Dichloromethane (DCM)

          • Quench: Sat.

            
            
            

          Critical Control Point: Temperature must be maintained at

          
          . Higher temperatures promote N-oxidation (N-oxide formation) or over-oxidation to sulfone (
          
          
          
          ).

          Step-by-Step Workflow:

          • Dissolve 4-ESP in dry DCM and cool to

            
             (dry ice/acetone bath).
            
          • Add m-CPBA (dissolved in DCM) dropwise over 30 mins.

          • Stir at

            
             for 2 hours. Monitor by TLC (Sulfoxides are significantly more polar than sulfides).
            
          • Quench cold with sat.

            
            .
            
          • Extract and purify.[1][2]

          Visualization of Synthetic Pathways

          G cluster_0 Reactivity Divergence Start 4-Chloropyridine HCl Inter Intermediate: Pyridyl Cation Start->Inter Base (NaH/DMF) Free base generation Product 4-Ethylsulfanylpyridine (4-ESP) Inter->Product EtSH / 80°C SnAr Reaction Sulfoxide Sulfoxide (Chiral) Polarity Switch Product->Sulfoxide mCPBA (-78°C) Selective Ox. Sulfone Sulfone Strong E-withdrawing Product->Sulfone H2O2 / Reflux Full Ox. MetalComplex Ag(I) Coordination Polymer Product->MetalComplex AgNO3 / MeCN Self-Assembly

          Figure 1: Synthetic divergence of 4-ESP. Note the critical temperature control required to access the Sulfoxide selectively.

          Part 3: Medicinal Chemistry Applications[1][4][5][6][7][8]

          Bioisosterism and Metabolic Stability

          In drug design, the ethylthio group is often used as a bioisostere for an ethoxy (

          
          ) group.
          
          • Lipophilicity:

            
             is more lipophilic than 
            
            
            
            , improving membrane permeability.
          • Metabolism: The sulfur atom is a "soft spot" for metabolic oxidation by Flavin-containing Monooxygenases (FMO) and Cytochrome P450. Converting a lead compound containing 4-ESP to its sulfoxide metabolite often results in a "polarity jump," aiding in renal clearance.

          Quantitative Comparison: Substituent Effects

          The following table illustrates why a researcher might choose the thioether over the ether or alkyl analog.

          Property4-Ethylpyridine4-Ethoxypyridine4-EthylsulfanylpyridineImpact on Drug Design
          Hammett
          
          
          -0.17-0.240.004-ESP is electronically neutral; minimal perturbation of ring electronics.
          H-Bond Acceptor Strong (N)Strong (N + O)Moderate (N), Weak (S)S is a poor H-bond acceptor compared to O.
          Metabolic Fate Benzylic hydroxylationO-dealkylationS-oxidation (
          
          
          )
          S-oxidation preserves the alkyl chain; O-dealkylation cleaves it.
          Coordination N-onlyN-only (O is poor)N and S (bidentate potential)Enables metal-based drug design (e.g., Ru/Pt complexes).

          Part 4: Coordination Chemistry & Materials Science

          4-ESP is a premier ligand for Crystal Engineering , specifically in the construction of Metal-Organic Frameworks (MOFs) utilizing Silver(I).

          The Ag(I) Protocol

          Silver(I) is a soft acid that exhibits a "promiscuous" binding mode with 4-ESP. It can coordinate to the Pyridine-N (linear geometry) or the Thioether-S (tetrahedral/trigonal geometry), often leading to 1D, 2D, or 3D infinite networks depending on the counter-anion.

          Experimental Setup:

          • Layering Method: Dissolve 4-ESP in

            
             (bottom layer).
            
          • Buffer: Layer pure MeOH or EtOH carefully on top.

          • Metal Source: Dissolve

            
             or 
            
            
            
            in MeOH (top layer).
          • Result: Slow diffusion over 3-7 days yields single crystals suitable for X-ray diffraction. The S-Ag interaction often drives the formation of helical chains.

          Visualization of Coordination Logic

          Logic Ligand 4-ESP Ligand Metal Metal Center Ligand->Metal Coordinates via Hard Hard Acid (Cu2+, Zn2+) Metal->Hard If Metal is Soft Soft Acid (Ag+, Au+) Metal->Soft If Metal is Result1 Discrete Complex (N-bound only) Hard->Result1 Pyridine N dominates Result2 Coordination Polymer (N & S bridging) Soft->Result2 S-Ag interactions enable bridging

          Figure 2: Decision tree for ligand binding modes. Soft metals utilize the thioether tail to create supramolecular architectures.

          References

          • Synthesis of 4-chloropyridine (Precursor)

            • Source: PrepChem.
            • URL:[Link]

            • Relevance: Establishes the instability of the free base and the need for in situ gener
          • Selective Oxidation Protocols

            • Source: Organic Chemistry Portal.
            • URL:[Link]

            • Relevance: Validates the use of mCPBA and for chemoselective thioether oxid
          • Coordination Chemistry of Pyridine Thioethers

            • Source: MDPI Molecules.
            • URL:[Link]

            • Relevance: While focusing on aminopyridines, this establishes the crystal engineering principles (N vs.
          • Medicinal Chemistry of Pyridine Derivatives

            • Source: National Institutes of Health (PMC). "A decade of pyridine-containing heterocycles in US FDA approved drugs."
            • URL:[Link]

            • Relevance: Provides the broad context for pyridine functionaliz
          • Green Oxidation Catalysis

            • Source: Journal of Synthetic Chemistry.[3] "Selective Oxidation of Sulfides to Sulfoxides by Hydrogen Peroxide."

            • URL:[Link]

            • Relevance: Offers a greener alternative to mCPBA for scaling up 4-ESP oxid

          Sources

          Methodological & Application

          Advanced Applications of 4-Ethylsulfanylpyridine in Medicinal Chemistry

          Author: BenchChem Technical Support Team. Date: February 2026

          From Pharmacophore Modulation to "Make-Oxidize-Displace" Library Synthesis

          Abstract

          This application note details the strategic utility of 4-ethylsulfanylpyridine (4-ethylthio-pyridine) in modern drug discovery. Beyond its role as a simple building block, this molecule serves as a versatile linchpin for Structure-Activity Relationship (SAR) tuning. We explore its application in modulating lipophilicity via the sulfide-sulfoxide-sulfone oxidation state switch and its critical role as a precursor in Nucleophilic Aromatic Substitution (

          
          )  workflows for generating diverse 4-substituted pyridine libraries. Detailed protocols for selective oxidation and sulfone displacement are provided to ensure reproducible, high-yield results.
          
          Introduction: The "Chameleon" Linker

          In medicinal chemistry, the pyridine ring is a privileged scaffold, present in over 100 FDA-approved drugs. However, the 4-position offers unique geometric and electronic properties compared to the more common 2- and 3-positions.

          4-Ethylsulfanylpyridine is valuable because the ethylthio tail acts as a "metabolic and electronic handle."

          • Lipophilicity Modulation: The sulfide (-S-) is highly lipophilic.

          • Polarity Tuning: Oxidation to sulfoxide (-SO-) introduces chirality and hydrogen-bond accepting capability, drastically lowering LogP.

          • Electronic Switching: Oxidation to sulfone (-SO₂-) creates a strong electron-withdrawing group (EWG), deactivating the pyridine ring but activating the C4 position for nucleophilic attack.

          Physicochemical Profile (Predicted)
          PropertySulfide (-SEt)Sulfoxide (-S(=O)Et)Sulfone (-SO₂Et)Impact on Drug Design
          LogP ~2.6 (High)~0.8 (Low)~0.5 (Low)Permeability vs. Solubility tuning
          H-Bond Acceptors 1 (Pyridine N)2 (Pyridine N + O)3 (Pyridine N + 2O)Target binding affinity
          Electronic Effect Weak DonorWeak AcceptorStrong AcceptorReactivity of the pyridine ring
          Core Application: The "Make-Oxidize-Displace" Strategy

          The most powerful application of 4-ethylsulfanylpyridine is not as a final drug fragment, but as a reactive intermediate for generating libraries of 4-amino or 4-alkoxy pyridines.

          Direct

          
           on 4-chloropyridine is often sluggish or requires harsh conditions. The ethylsulfonyl  group (derived from 4-ethylsulfanylpyridine) is a significantly better leaving group (nucleofuge) than chloride, allowing for mild displacement by diverse nucleophiles.
          
          Workflow Visualization

          The following diagram illustrates the conversion of the sulfide building block into a reactive sulfone, followed by diversification.

          MakeOxidizeDisplace cluster_0 Key Transformation Start 4-Ethylsulfanylpyridine (Precursor) Oxidation Oxidation Phase (mCPBA or H2O2) Start->Oxidation Activation Intermediate 4-Ethylsulfonylpyridine (Activated Electrophile) Oxidation->Intermediate Form -SO2Et Displacement SNAr Displacement (R-NH2 / Heat) Intermediate->Displacement + Amine Nucleophile Product 4-Substituted Pyridine (Final Library Compound) Displacement->Product - EtSO2H

          Caption: The "Make-Oxidize-Displace" workflow transforms the stable sulfide into a labile sulfone, enabling the rapid synthesis of diverse pyridine libraries.

          Detailed Experimental Protocols
          Protocol A: Chemo-Selective Oxidation to Sulfoxide (Metabolic Probe Synthesis)

          Objective: Synthesize 4-(ethylsulfinyl)pyridine to study metabolic stability or create a more polar bioisostere. This protocol uses Green Chemistry principles (Metal-free).

          Reagents:

          • Substrate: 4-Ethylsulfanylpyridine (1.0 eq)

          • Oxidant: 30% Hydrogen Peroxide (

            
            ) (1.1 eq)
            
          • Solvent: Hexafluoroisopropanol (HFIP) (Acts as solvent and catalyst) or Glacial Acetic Acid.

          Step-by-Step Methodology:

          • Dissolution: Dissolve 100 mg (0.72 mmol) of 4-ethylsulfanylpyridine in 2 mL of HFIP. Stir at room temperature (25°C).

            • Expert Insight: HFIP activates

              
               via hydrogen bonding, avoiding the need for metallic catalysts which can be difficult to remove from polar pyridines.
              
          • Addition: Add 30%

            
             (82 µL, 0.8 mmol) dropwise over 5 minutes.
            
          • Monitoring: Stir for 30–60 minutes. Monitor via TLC (9:1 DCM:MeOH). The sulfoxide is significantly more polar (lower

            
            ) than the sulfide.
            
            • Critical Check: Stop reaction immediately upon consumption of starting material to prevent over-oxidation to sulfone.

          • Workup: Quench with saturated aqueous

            
             (1 mL) to destroy excess peroxide.
            
          • Extraction: Dilute with Ethyl Acetate (10 mL), wash with saturated

            
             (to remove any acid), then Brine.
            
          • Purification: Concentrate in vacuo. If necessary, purify via flash chromatography (Gradient: 0-10% MeOH in DCM).

          Protocol B: Synthesis of 4-Ethylsulfonylpyridine (The Activated Scaffold)

          Objective: Complete oxidation to the sulfone for use as an

          
           electrophile.
          

          Reagents:

          • Substrate: 4-Ethylsulfanylpyridine (1.0 eq)

          • Oxidant: Potassium Peroxymonosulfate (Oxone®) (2.5 eq) or mCPBA (2.2 eq).

          • Solvent: MeOH:H2O (1:1) for Oxone; DCM for mCPBA.

          Step-by-Step Methodology (Oxone Method - Scalable & Safe):

          • Preparation: Dissolve 4-ethylsulfanylpyridine (1.0 g, 7.18 mmol) in 20 mL MeOH.

          • Oxidant Slurry: Dissolve Oxone® (11.0 g, ~18 mmol) in 20 mL water.

          • Reaction: Add the Oxone solution to the pyridine solution at 0°C. Allow to warm to room temperature and stir for 4 hours.

            • Mechanism:[1][2] The persulfate completely oxidizes the sulfur atom. The pyridine nitrogen is generally resistant to Oxone under these acidic conditions (Oxone is acidic).

          • Workup: Filter off the white precipitate (potassium salts). Concentrate the filtrate to remove MeOH.

          • Neutralization: Carefully neutralize the aqueous residue with saturated

            
             to pH 8.
            
          • Extraction: Extract with DCM (3 x 30 mL). Dry over

            
             and concentrate.
            
          • Result: 4-Ethylsulfonylpyridine is obtained as a white solid. It is stable and can be stored.[3]

          Protocol C:
          
          
          Displacement (Library Generation)

          Objective: Displace the ethylsulfonyl group with a primary amine.

          • Setup: In a microwave vial, combine 4-ethylsulfonylpyridine (1.0 eq), Primary Amine (

            
            , 1.2 eq), and 
            
            
            
            (2.0 eq) in DMSO or NMP (concentration 0.5 M).
          • Reaction: Heat to 100°C for 2–4 hours (or Microwave at 120°C for 20 min).

            • Why this works: The sulfone is a powerful electron-withdrawing group, making the C4 position highly electrophilic. The ethylsulfinate anion is a stable leaving group.

          • Isolation: Dilute with water. The product often precipitates. If not, extract with EtOAc.

          Metabolic Stability & Safety

          When using 4-ethylsulfanylpyridine in biological assays, researchers must account for its metabolic trajectory.

          • FMO vs. CYP450: Flavin-containing monooxygenases (FMOs) rapidly oxidize nucleophilic sulfides to sulfoxides. This is often the primary clearance pathway.

          • Chirality: The resulting sulfoxide is chiral. Enantiomers may exhibit differential binding or toxicity.

          Metabolism Sulfide 4-Ethylsulfanylpyridine (LogP ~2.6) Sulfoxide Sulfoxide Metabolite (Active/Polar) Sulfide->Sulfoxide FMO / CYP450 N_Oxide Pyridine N-Oxide (Minor Pathway) Sulfide->N_Oxide CYP450 (Competitive) Sulfone Sulfone Metabolite (Inactive/Excreted) Sulfoxide->Sulfone CYP450 (Slow)

          Caption: Metabolic fate of the thioether moiety. S-oxidation is generally faster than N-oxidation for alkylthio-pyridines.

          References
          • Synthesis of Sulfoxides/Sulfones: Bahrami, K., et al. "TAPC-Promoted Oxidation of Sulfides."[4] J. Org.[4] Chem., 2010, 75, 6208.[4] Link

          • Pyridine Scaffolds in Drugs: Altaf, A. A., et al. "The Expanding Role of Pyridine Scaffolds in Drug Design." J. Med. Chem., 2015. Link

          • Green Oxidation Protocols: Voutyritsa, E., et al. "Organocatalytic Oxidation of Sulfides." Synthesis, 2017, 49, 917.[4] Link

          • Sulfones as Leaving Groups: Blakemore, D. C., et al. "Organic Synthesis with Sulfones." Chem. Rev., 2021. (General reference for sulfone displacement chemistry).

          Sources

          using 4-ethylsulfanylpyridine as a ligand in catalysis

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary

          In the optimization of transition metal catalysis, ligand electronics dictate the electrophilicity of the metal center. While 4-dimethylaminopyridine (DMAP) and 4-methoxypyridine are standard for creating electron-rich metal centers, they often suffer from excessive basicity, leading to catalyst poisoning or off-cycle resting states.

          4-Ethylsulfanylpyridine (4-EtS-Py) represents a strategic "Goldilocks" ligand. The 4-ethylsulfanyl substituent provides a unique electronic profile—electron-donating via resonance but inductively withdrawing—resulting in a pyridine that is moderately basic yet electronically distinct. Furthermore, the pendant sulfur atom introduces hemilability , offering a secondary "soft" coordination site that can stabilize transient low-coordinate metal species or protect metal nanoparticles from agglomeration.

          This guide details the application of 4-EtS-Py in modulating Palladium(II) oxidative catalysis and stabilizing catalytic intermediates.

          Chemical Profile & Rational Design

          The utility of 4-EtS-Py lies in its deviation from standard Hammett correlations found in oxygen/nitrogen analogs.

          Table 1: Comparative Electronic Parameters of 4-Substituted Pyridines

          Data synthesized from standard Hammett constants and pKa values of conjugate acids.

          Ligand (L)Substituent (R)
          
          
          (Hammett)
          pKa (Conjugate Acid)Electronic CharacterCoordination Strength (Pd-N)
          4-EtS-Py -SEt 0.03 ~5.9 Weak Donor / Soft Tail Moderate
          4-OMe-Py-OMe-0.276.6Strong DonorStrong
          DMAP-NMe
          
          
          -0.839.7Very Strong DonorVery Strong (often poisons)
          Pyridine-H0.005.2NeutralWeak/Moderate
          4-CN-Py-CN0.661.9Strong WithdrawingVery Weak

          Key Insight: Unlike the oxygen analog (-OMe), the sulfur analog (-SEt) has a near-zero

          
           value due to the balance between resonance donation (+R) and inductive withdrawal (-I). This makes 4-EtS-Py an ideal ligand when you need to maintain the electrophilicity  of the Pd(II) center (for rapid reductive elimination) while preventing the formation of inactive bis-ligated resting states common with more basic ligands [1].
          

          Core Application: Modulating Pd(II) Electrophilicity

          Target Reaction Class: Oxidative Functionalization (e.g., C-H Activation, Alcohol Oxidation)

          In Pd(II) catalysis, the metal must be electrophilic enough to activate the substrate (e.g., C-H bond) but electron-rich enough to avoid reduction to Pd(0) ("Pd black") prematurely. 4-EtS-Py stabilizes the Pd(II) state better than unsubstituted pyridine due to the soft S-donor capability (hemilability) without the deactivating strong sigma-donation of DMAP.

          Protocol 1: Preparation of Pre-Catalyst [Pd(4-EtS-Py) Cl ]

          This complex serves as a defined, shelf-stable pre-catalyst, avoiding the variability of in-situ mixing.

          Materials:

          • Palladium(II) chloride (PdCl

            
            )
            
          • 4-Ethylsulfanylpyridine (CAS: 53959-62-1)

          • Acetonitrile (MeCN), anhydrous

          • Diethyl ether

          Procedure:

          • Dissolution: Suspend PdCl

            
             (1.0 mmol, 177 mg) in anhydrous MeCN (10 mL). Heat to 60°C until the orange solid dissolves (forming [Pd(MeCN)
            
            
            
            Cl
            
            
            ]).
          • Ligand Addition: Add 4-Ethylsulfanylpyridine (2.1 mmol, 292 mg) dropwise to the hot solution.

          • Precipitation: The solution will darken slightly. Allow to cool to room temperature. A yellow/orange precipitate will form.

          • Isolation: Concentrate the solution to half volume under vacuum. Add diethyl ether (20 mL) to force precipitation.

          • Filtration: Filter the solid, wash with cold ether (3 x 10 mL), and dry under high vacuum.

          • Yield: Expect >90% yield of yellow powder.

          Validation:

          • 
            H NMR (CDCl
            
            
            
            ):
            Look for a downfield shift of the
            
            
            -protons (positions 2,6) of the pyridine ring compared to the free ligand (~0.5 ppm shift), confirming N-coordination [2].

          Mechanistic Workflow: The Hemilabile Advantage

          The following diagram illustrates the "Hemilabile Shunt." In standard catalysis, loss of a ligand creates an open site. With 4-EtS-Py, the pendant Sulfur can temporarily bind to the metal, stabilizing the coordinatively unsaturated intermediate (preventing aggregation) before being displaced by the substrate.

          CatalyticCycle cluster_legend Mechanism Note PreCat Pre-Catalyst [Pd(L)2Cl2] Active Active Species [Pd(L)Cl2] PreCat->Active - L (Dissociation) Hemilabile Stabilized Intermediate [Pd(L-κ2-N,S)Cl2] (Hemilabile Shunt) Active->Hemilabile S-Coordination (Reversible) Substrate Substrate Binding [Pd(L)(Sub)Cl2] Active->Substrate + Substrate Hemilabile->Active S-Decoordination Product Product Release Substrate->Product Catalytic Turnover Product->Active Regeneration Note The pendant -SEt group prevents Pd aggregation during ligand exchange.

          Figure 1: The Hemilabile Shunt mechanism. The 4-EtS-Py ligand acts as a monodentate N-donor during catalysis but can form a transient N,S-chelate to protect the metal center during low-coordinate states.

          Protocol 2: Catalytic Screening for Aerobic Alcohol Oxidation

          Demonstrating the electronic tuning capability of 4-EtS-Py compared to Pyridine and DMAP.

          Context: Pd(II)-catalyzed oxidation of alcohols to aldehydes/ketones often uses pyridine ligands to prevent Pd aggregation. However, highly basic ligands (DMAP) can inhibit the reaction by binding too tightly.

          Experimental Setup:

          • Substrate: Benzyl alcohol (1.0 mmol).

          • Catalyst Loading: 5 mol% Pd(OAc)

            
            .
            
          • Ligand Loading: 10-20 mol% of 4-EtS-Py .

          • Oxidant: O

            
             (balloon) or Air.
            
          • Solvent: Toluene, 80°C.

          Step-by-Step:

          • Charge a reaction tube with Pd(OAc)

            
             (11.2 mg, 0.05 mmol) and 4-EtS-Py  (13.9 mg, 0.10 mmol).
            
          • Add Toluene (2 mL) and stir for 10 min at RT to form the active complex in situ. Note: The solution should turn from orange-brown to clear yellow.

          • Add Benzyl alcohol (108 mg, 1.0 mmol) and K

            
            CO
            
            
            
            (1 equiv, if base is required by specific variant).
          • Purge the headspace with O

            
             and attach a balloon.
            
          • Heat to 80°C and monitor by GC-MS or TLC.

          Expected Outcome vs. Controls:

          • vs. Pyridine: 4-EtS-Py typically shows higher turnover numbers (TON) due to better stability of the catalyst (S-tail effect) preventing Pd black formation.

          • vs. DMAP: 4-EtS-Py shows faster kinetics. DMAP binds Pd(II) too strongly, slowing down the substrate coordination step [3].

          References

          • Electronic Effects in Pd-Pyridine Catalysis: Szewczuk, M., et al. (2022). "Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity." Inorganic Chemistry. [Link] (Establishes the correlation between 4-substituent basicity and catalytic yield in Pd oxidative catalysis.)

          • Characterization of Pyridine-Pd Complexes: Pazderski, L., et al. (2004). "NMR spectroscopic and DFT theoretical studies on the structure of Pd(II) chloride complexes with pyridines." Magnetic Resonance in Chemistry. [Link] (Provides the spectroscopic standards for verifying ligand coordination.)

          • Hemilabile Ligands in Catalysis: Braunstein, P., & Naud, F. (2001). "Hemilability of Hybrid Ligands and the Coordination Chemistry of Oxazoline-Based Systems." Angewandte Chemie International Edition. [Link] (Foundational text on how soft/hard donor combinations stabilize catalytic intermediates.)

          • Thioether-Pyridine Ligands in Polymerization: Small, B. L., et al. (2012). "Thio-Pybox and Thio-Phebox complexes... application in ethylene and butadiene polymerisation."[1] Dalton Transactions. [Link] (Demonstrates the utility of pyridine-thioether motifs in stabilizing active metal centers.)

          Sources

          protocol for the synthesis of 4-ethylsulfanylpyridine derivatives

          Author: BenchChem Technical Support Team. Date: February 2026

          Introduction & Strategic Overview

          4-Ethylsulfanylpyridine (4-ethylthio-pyridine) is a critical pharmacophore in medicinal chemistry, serving as a precursor for sulfoxide/sulfone-based kinase inhibitors and as a ligand in coordination chemistry. Its synthesis presents a classic dichotomy in process chemistry: the choice between Nucleophilic Aromatic Substitution (SNAr) and Thiol Alkylation .

          This guide provides two validated protocols. The choice of method depends on substrate availability and odor control requirements.

          • Protocol A (SNAr): Ideal for scale-up. Uses 4-chloropyridine hydrochloride. High atom economy but requires strict odor management (ethanethiol).

          • Protocol B (Alkylation): Ideal for discovery/bench scale. Uses 4-mercaptopyridine. Avoids gaseous thiols but requires careful pH control to prevent N-alkylation.

          Decision Matrix
          FeatureProtocol A (SNAr)Protocol B (Alkylation)
          Starting Material 4-Chloropyridine HCl4-Mercaptopyridine
          Reagent Ethanethiol (EtSH)Ethyl Iodide/Bromide (EtI/EtBr)
          Odor Risk High (Requires Scrubbers)Low/Moderate
          Reaction Type Addition-EliminationS-Alkylation (SN2)
          Primary Impurity DisulfidesN-Ethyl-4-thiopyridone

          Mechanistic Pathways

          Understanding the mechanism is vital for troubleshooting.

          Reaction Logic Diagram

          SynthesisPathways Start Target: 4-Ethylsulfanylpyridine RouteA Route A: S_NAr (High Yield / High Odor) Start->RouteA RouteB Route B: Alkylation (Lower Odor / Selectivity Risk) Start->RouteB SubA Substrate: 4-Chloropyridine HCl RouteA->SubA SubB Substrate: 4-Mercaptopyridine RouteB->SubB MechA Mechanism: Meisenheimer Complex (Addition-Elimination) SubA->MechA + EtS- Na+ MechB Mechanism: S- vs N-Alkylation (Tautomeric Control) SubB->MechB + Et-I / Base Prod Product: 4-Ethylsulfanylpyridine MechA->Prod - Cl- MechB->Prod S-Selective Conditions

          Caption: Figure 1. Strategic decision tree comparing SNAr and Alkylation pathways based on substrate and mechanistic constraints.

          Protocol A: Nucleophilic Aromatic Substitution (SNAr)

          Scope: This is the preferred industrial route due to the low cost of 4-chloropyridine hydrochloride. Safety Critical: Ethanethiol is extremely malodorous and volatile (bp 35 °C). All work must occur in a fume hood with a bleach scrubber.

          Materials
          • 4-Chloropyridine hydrochloride (1.0 eq)

          • Ethanethiol (1.2 eq) [HANDLE IN HOOD]

          • Sodium Hydride (60% in oil) (2.5 eq) Note: Extra base required to neutralize HCl salt.

          • DMF (Anhydrous, 10 vol)

          Step-by-Step Methodology
          • Scrubber Setup: Prepare a trap containing 10% sodium hypochlorite (bleach) to neutralize escaping thiol vapors.

          • Base Preparation: In a dry 3-neck flask under N2, suspend NaH (2.5 eq) in anhydrous DMF at 0 °C.

          • Thiol Addition: Add ethanethiol (1.2 eq) dropwise via syringe. Caution: H2 evolution. Stir for 15 min to generate sodium ethanethiolate (EtSNa).

          • Substrate Addition: Add 4-chloropyridine hydrochloride (1.0 eq) portion-wise.

            • Why? The HCl salt is stable. The free base polymerizes rapidly. We generate the free base in situ in the presence of the nucleophile.

          • Reaction: Warm to 80 °C and stir for 4–6 hours.

            • Monitor: TLC (Hexane/EtOAc 7:3). Product Rf ~ 0.5.

          • Quench: Cool to RT. Carefully quench with water (exothermic).

          • Workup: Extract with Et2O (3x). Wash combined organics with 1M NaOH (to remove unreacted thiol) and then Brine.

          • Purification: Dry over MgSO4, concentrate, and distill (if liquid) or flash chromatography.

          Protocol B: Alkylation of 4-Mercaptopyridine

          Scope: Preferred for discovery labs avoiding gaseous thiols. Challenge: 4-Mercaptopyridine exists in equilibrium with its thione tautomer (4-pyridinethione). Using a "soft" electrophile and specific bases favors S-alkylation over N-alkylation.

          Tautomeric Control Diagram

          Tautomerism Thiol Thiol Form (Nucleophilic at S) Thione Thione Form (Nucleophilic at N) Thiol->Thione Equilibrium Base Base (K2CO3) Thiol->Base Thione->Base Anion Thiolate Anion (Delocalized) Base->Anion ProductS S-Ethyl Product (Desired) Anion->ProductS Soft Electrophile (Et-I) ProductN N-Ethyl Product (Impurity) Anion->ProductN Hard Electrophile

          Caption: Figure 2. Tautomeric equilibrium determines regioselectivity. Soft electrophiles (Ethyl Iodide) favor S-alkylation.

          Materials
          • 4-Mercaptopyridine (1.0 eq)

          • Ethyl Iodide (1.1 eq)

          • Potassium Carbonate (K2CO3) (1.5 eq)[1]

          • Acetone (Reagent grade, 10 vol)

          Step-by-Step Methodology
          • Suspension: Charge 4-mercaptopyridine and K2CO3 into acetone. Stir at RT for 20 min.

            • Insight: Acetone is polar enough to solubilize the intermediate anion but suppresses N-alkylation compared to DMF/MeOH.

          • Alkylation: Add Ethyl Iodide dropwise.

          • Reflux: Heat to mild reflux (50 °C) for 2–3 hours.

          • Filtration: Cool to RT. Filter off inorganic salts (KCl/KI/excess K2CO3).

          • Concentration: Rotovap the filtrate to obtain the crude oil.

          • Purification: Usually high purity (>90%). If necessary, pass through a short silica plug (DCM/MeOH 95:5).

          Analytical Validation (QC)

          Trustworthiness relies on verifying the structure. The following data confirms the S-ethyl vs. N-ethyl connectivity.

          Expected NMR Data (4-Ethylsulfanylpyridine)
          NucleusShift (ppm)MultiplicityAssignmentDiagnostic Note
          1H NMR 8.45Doublet (d)Pyridine H2/H6Typical AA'BB' pattern
          1H NMR 7.15Doublet (d)Pyridine H3/H5Shifted upfield due to S-donation
          1H NMR 3.05Quartet (q)S-CH2-CH3Characteristic ethyl signal
          1H NMR 1.40Triplet (t)S-CH2-CH3
          13C NMR ~150.0-C2/C6
          13C NMR ~14.0-Terminal Methyl

          Note: If N-alkylation occurs, the pyridine protons will shift significantly downfield (deshielded by the positive charge on nitrogen), and the ethyl CH2 will appear around 4.0–4.5 ppm.

          References

          • Org. Synth. (1942). 4-Ethylpyridine (Analogous alkylation methods).[2] Organic Syntheses, Coll. Vol. 3, p.370. Link

          • National Institute of Standards and Technology (NIST). Pyridine, 4-ethyl- Data. NIST Chemistry WebBook, SRD 69.[3] Link

          • SpectraBase. 4-Ethylpyridine NMR Data. Wiley Science Solutions. Link

          • Fisher Scientific. Ethanethiol Safety Data Sheet (SDS). (2025). Link

          • Master Organic Chemistry. Nucleophilic Aromatic Substitution (SNAr): Mechanism and Trends. Link

          Sources

          Application Note: NMR Spectroscopy of 4-Ethylsulfanylpyridine

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary

          This application note provides a definitive guide to the structural characterization of 4-ethylsulfanylpyridine (4-ESP, CAS: 5441-51-0) using Nuclear Magnetic Resonance (NMR) spectroscopy. As a critical intermediate in the synthesis of bioactive heterocycles and functionalized pyridine ligands, accurate validation of 4-ESP is essential.[1][2][3] This guide details the ¹H and ¹³C NMR spectral features, explains the mechanistic origins of chemical shifts, and establishes a robust protocol for purity assessment, specifically targeting common impurities like diethyl disulfide and 4-chloropyridine.[1][2][3]

          Chemical Context & Sample Preparation[1][2][3][5][6][7][8]

          Structural Analysis

          4-ESP consists of a pyridine ring substituted at the para (4) position with an ethylthio (-SEt) group.[4][2][3] The sulfur atom acts as a resonance donor but an inductive withdrawer, creating a unique electronic environment that distinguishes it from its oxygen (alkoxy) or carbon (alkyl) analogs.[1][2][3]

          Sample Preparation Protocol

          Objective: To prepare a sample free from concentration-dependent shift artifacts and solvent suppression issues.

          Reagents:

          • Solvent: Chloroform-d (

            
            ) with 0.03% v/v TMS (Tetramethylsilane).[4][2][3]
            
            • Rationale:

              
               is the industry standard.[1][2] DMSO-
              
              
              
              may be used if solubility is an issue, but it will cause significant solvent stacking interactions, shifting aromatic protons upfield.[1][2][3]
          • Analyte: ~10-15 mg of 4-ethylsulfanylpyridine.[4][2][3]

          Procedure:

          • Weighing: Accurately weigh 10-15 mg of the oil/low-melting solid into a clean vial.

          • Dissolution: Add 0.6 mL of

            
            . Vortex for 10 seconds to ensure homogeneity.
            
            • Note: Thioethers can be prone to oxidation.[1][2][3] Ensure the solvent is not old/acidic to prevent N-oxide formation or protonation of the pyridine nitrogen.[1][2][3]

          • Filtration: If any turbidity is observed (likely NaCl/NaBr salts from synthesis), filter through a cotton plug into the NMR tube.[1][2][3]

          • Acquisition: Run spectrum at 298 K.

          ¹H NMR Spectroscopy (400 MHz, CDCl₃)

          Spectral Assignment Logic

          The ¹H NMR spectrum of 4-ESP is characterized by two distinct regions: the aromatic pyridine region and the aliphatic ethyl region.[1][2]

          • Pyridine Ring (AA'XX' System):

            • 
               8.35 - 8.45 ppm (H2, H6):  These protons are adjacent to the electronegative nitrogen atom.[1][2][3] They appear as a doublet (or broad doublet) due to coupling with H3/H5.[2][3] The chemical shift is slightly upfield compared to unsubstituted pyridine (
              
              
              
              8.[1][2][3]60) due to the remote electron-donating resonance effect of the sulfur.[1][2][3]
            • 
               7.05 - 7.15 ppm (H3, H5):  These protons are ortho to the ethylthio group.[1][2][3] Sulfur is a "soft" donor; it shields these protons relative to pyridine, but less so than an oxygen atom (methoxy group) would.[1][2][3] They appear as a doublet.
              
          • Ethyl Side Chain:

            • 
               2.98 ppm (S-CH₂):  The methylene group is directly attached to sulfur.[4][2][3] The electronegativity of sulfur deshields these protons significantly compared to a standard alkyl chain (
              
              
              
              1.2 ppm), pushing them to
              
              
              3.0 ppm.[1][2][3]
            • 
               1.38 ppm (-CH₃):  The terminal methyl group appears as a triplet.[4][2][3]
              
          Data Summary Table
          PositionTypeShift (
          
          
          , ppm)
          MultiplicityIntegralCoupling (
          
          
          , Hz)
          Assignment Logic
          H2, H6 Aromatic8.38 - 8.42Doublet (d)2H
          
          
          Deshielded by adj.[4][2][3] Nitrogen
          H3, H5 Aromatic7.10 - 7.14Doublet (d)2H
          
          
          Shielded by S-resonance
          S-CH₂ Aliphatic2.98Quartet (q)2H
          
          
          Alpha to Sulfur
          -CH₃ Aliphatic1.38Triplet (t)3H
          
          
          Terminal Methyl

          ¹³C NMR Spectroscopy (100 MHz, CDCl₃)

          The carbon spectrum confirms the regiochemistry.[1][2] The key indicator is the quaternary carbon (C4) and the shift of the methylene carbon.[1][2][3]

          PositionShift (
          
          
          , ppm)
          TypeNotes
          C2, C6 149.5CHTypical pyridine
          
          
          -carbon range.[4][2][3]
          C4 148.0 - 149.0C (Quat)Ipso to Sulfur.[4][2][3] Distinct from C2/6 by intensity (lower).[2][3]
          C3, C5 119.5 - 120.5CHUpfield shift due to resonance donation from S.
          S-CH₂ 25.5CH₂Characteristic chemical shift for S-alkyl carbons.[4][2]
          -CH₃ 14.2CH₃Typical terminal methyl.[4][2]

          Structural Validation & Logic Map

          The following diagram illustrates the logical flow for confirming the structure of 4-ESP, distinguishing it from potential regioisomers (2-ESP or 3-ESP) and common impurities.

          NMR_Logic_Flow Sample Unknown Sample (Suspected 4-ESP) H_NMR 1H NMR Analysis Sample->H_NMR Aromatic Aromatic Region (7.0 - 8.5 ppm) H_NMR->Aromatic Aliphatic Aliphatic Region (1.0 - 3.0 ppm) H_NMR->Aliphatic Sym_Check Symmetry Check: Are H2/H6 & H3/H5 equiv? Aromatic->Sym_Check Ethyl_Check Ethyl Pattern Check: Triplet + Quartet? Aliphatic->Ethyl_Check Isomer_4 4-Substituted (AA'XX' System) Sym_Check->Isomer_4 Yes (2 sets of peaks) Isomer_2_3 2- or 3-Substituted (ABCD System) Sym_Check->Isomer_2_3 No (4 distinct peaks) Impurity_Check Impurity Check: Disulfides or Halides? Isomer_4->Impurity_Check Conclusion VALIDATED STRUCTURE: 4-Ethylsulfanylpyridine Ethyl_Check->Conclusion Matches -SEt Impurity_Check->Conclusion Clean

          Figure 1: Decision tree for the structural validation of 4-ESP based on ¹H NMR spectral features.

          Quality Control & Troubleshooting

          Common Impurities

          In the synthesis of 4-ESP (typically via nucleophilic substitution of 4-chloropyridine with ethanethiolate), several impurities are common.

          • Diethyl Disulfide (

            
            ): 
            
            • Origin: Oxidation of excess ethanethiol.[1][2][3]

            • NMR Signatures: Quartet at

              
               2.7 ppm, Triplet at 
              
              
              
              1.3 ppm.[1][2]
            • Detection: Look for a second set of ethyl peaks slightly upfield of the product's S-CH₂.[3]

          • 4-Chloropyridine (Starting Material):

            • Origin: Incomplete reaction.

            • NMR Signatures: Aromatic doublets at

              
               8.60 and 
              
              
              
              7.40.[1][2]
            • Detection: The H3/H5 protons in the chloride are significantly deshielded (

              
               7.[1][2][3]40) compared to the sulfide (
              
              
              
              7.10).[2][3]
          • Ethanethiol (

            
            ): 
            
            • Origin: Unreacted reagent.[1][2][3]

            • NMR Signatures: Quartet at

              
               2.5 ppm. Distinctive stench.
              
          Protocol for Purity Calculation

          To calculate the molar purity (

          
          ) using 1,3,5-Trimethoxybenzene (TMB) as an internal standard:
          
          
          [4][2][3]
          

          Where:

          • 
             = Integral area[4][2]
            
          • 
             = Number of protons (e.g., 2 for H2/H6)[1][2][3]
            
          • 
             = Molecular weight (4-ESP = 139.22  g/mol )[4][2][3]
            
          • 
             = Weight taken (mg)[4][2][3]
            

          References

          • Spectral Database for Organic Compounds (SDBS). SDBS No. 3215 (Pyridine derivatives).[1][2][3] National Institute of Advanced Industrial Science and Technology (AIST).[2][3] [Link] (General Pyridine Shifts).[2][3]

          • Reich, H. J. Structure Determination Using Spectroscopic Methods.[1][2][5] University of Wisconsin-Madison.[4][1][2][3][5] [Link] (Substituent Effects & Additivity Rules).[2][3]

          • PubChem. 4-Ethylcyclohexanone Compound Summary (Impurity/Analog Data).[Link] (Ethyl group shift comparisons).[2][3]

          Sources

          Advanced Mass Spectrometry Analysis of 4-Ethylsulfanylpyridine

          Author: BenchChem Technical Support Team. Date: February 2026

          From Quality Control to Metabolic Profiling

          Abstract

          This application note details the mass spectrometry (MS) analysis of 4-ethylsulfanylpyridine (4-ESP), a critical heterocyclic building block and potential pharmaceutical impurity. Due to its hybrid physicochemical nature—possessing both a volatile thioether moiety and a basic pyridine nitrogen—4-ESP presents unique analytical challenges. This guide provides a dual-modality approach: GC-MS for raw material purity assessment and LC-MS/MS for trace quantification in biological matrices. Special emphasis is placed on differentiating isobaric oxidation products (S-oxide vs. N-oxide), a common pitfall in drug development.

          Physicochemical Context & MS Readiness

          Understanding the molecule's behavior is the first step to robust method development.

          PropertyValue/CharacteristicMS Implication
          Molecular Formula
          
          
          Monoisotopic Mass: 139.0456 Da
          Structure Pyridine ring with -S-Ethyl at C4Basic Nitrogen (pKa ~5-6) facilitates ESI(+).
          Volatility ModerateSuitable for GC-MS (EI).
          Reactivity Sulfur Oxidation High risk of artifactual oxidation to sulfoxide (
          
          
          Da) during sample prep.
          Isotopes
          
          
          (4.21% abundance)
          Distinct "A+2" isotopic signature aids in ion identification.

          Protocol A: GC-MS Analysis (Purity & Identification)

          Objective: Structural confirmation and impurity profiling of raw 4-ESP. Rationale: Electron Ionization (EI) provides a fingerprint fragmentation pattern essential for library matching and structural elucidation, which ESI often lacks.

          Experimental Conditions
          • Instrument: Single Quadrupole GC-MS.

          • Column: Rxi-5Sil MS or equivalent (30 m x 0.25 mm x 0.25 µm).

          • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

          • Inlet: Split (20:1) at 250°C.

          • Oven Program: 60°C (hold 1 min)

            
             20°C/min 
            
            
            
            280°C (hold 3 min).
          • Source Temp: 230°C; Transfer Line: 280°C.

          • Ionization: EI at 70 eV.[1]

          Fragmentation Logic (Expert Insight)

          The EI spectrum of 4-ESP is dominated by cleavage at the carbon-sulfur bonds.

          • Molecular Ion (

            
            ):  Distinct peak at m/z 139 . Look for the 
            
            
            
            isotope at m/z 141 (~4.5% intensity of parent).
          • Base Peak (Likely m/z 110 or 111):

            • Pathway A (Direct Cleavage): Loss of Ethyl radical (

              
              , -29 Da) yields the [Pyridine-S]
              
              
              
              cation at m/z 110
              .
            • Pathway B (McLafferty-like): H-transfer from ethyl group followed by loss of ethylene (

              
              , -28 Da) yields [Pyridine-SH]
              
              
              
              at m/z 111
              .
          • Ring Fragmentation: Loss of

            
             from the pyridine ring typically occurs at higher energies, generating fragments at m/z 83 or 84.
            
          Visualization: EI Fragmentation Pathway

          G cluster_legend Key M Molecular Ion [M]+ m/z 139 Frag1 [Pyridine-SH]+ m/z 111 M->Frag1 - C2H4 (28 Da) (Rearrangement) Frag2 [Pyridine-S]+ m/z 110 M->Frag2 - C2H5 (29 Da) (Radical Loss) Frag3 Pyridyl Cation m/z 78 Frag2->Frag3 - S (32 Da) legend Blue: Parent | Red: Base Peak | Yellow: Secondary

          Figure 1: Proposed Electron Ionization (EI) fragmentation pathways for 4-ethylsulfanylpyridine.

          Protocol B: LC-MS/MS Analysis (Bioanalysis & Metabolites)

          Objective: Trace quantification in plasma/media and differentiation of oxidative metabolites. Rationale: GC-MS is unsuitable for biological matrices due to extraction losses and thermal instability of metabolites (sulfoxides).

          The "Isobaric Trap" (Critical Scientific Check)

          In metabolic studies, 4-ESP can oxidize at two positions, both adding +16 Da:

          • S-oxidation: Yields 4-(ethylsulfinyl)pyridine (Sulfoxide).

          • N-oxidation: Yields 4-(ethylsulfanyl)pyridine-N-oxide.

          Differentiation Strategy: These isomers separate chromatographically (N-oxides are generally more polar/retentive on HILIC, less on C18 compared to sulfoxides) and exhibit distinct fragmentation energies.

          LC-MS/MS Method Parameters
          • Instrument: Triple Quadrupole (QqQ).[2]

          • Ionization: ESI Positive Mode (

            
            ).
            
          • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus), 2.1 x 50 mm, 1.8 µm.

          • Mobile Phase A: Water + 0.1% Formic Acid.

          • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

          • Gradient: 5% B to 95% B over 5 mins.

          MRM Transitions Table
          AnalytePrecursor (
          
          
          )
          Product (
          
          
          )
          Collision Energy (V)Mechanistic Origin
          4-ESP 140.0112.020Loss of Ethyl (
          
          
          )
          4-ESP 140.079.035Pyridine ring fragment
          Sulfoxide (Metabolite) 156.0140.015Loss of Oxygen (characteristic of S-O)
          Sulfone (Metabolite) 172.0156.018Loss of Oxygen
          N-Oxide (Metabolite) 156.0139.025Loss of OH radical (typical for N-oxides)
          Self-Validating Workflow: Oxidation Artifact Check

          Problem: Sulfides can oxidize in-source (ESI source) or during sample prep, creating false positives for metabolites. Validation Step:

          • Inject a pure standard of 4-ESP.

          • Monitor m/z 156 (Sulfoxide).

          • If m/z 156 appears in the standard, lower the ESI Source Temperature (e.g., from 350°C to 250°C) and reduce Fragmentor Voltage.

          • Acceptance Criteria: The artifactual oxide peak must be <0.5% of the parent peak area.

          Visualizing the Analytical Logic

          This workflow guides the user through distinguishing the parent compound from its isobaric metabolites.

          LCMS_Workflow cluster_note Validation Check Sample Biological Sample (Plasma/Microsomes) Extract Extraction (PPT/LLE) *Add Antioxidant (Ascorbic Acid)* Sample->Extract LC LC Separation (C18) Extract->LC MS MS Detection (ESI+) Monitor m/z 140, 156, 172 LC->MS Decide Peak at m/z 156? MS->Decide S_Ox S-Oxide (Sulfoxide) Frag: 156->140 (-O) Decide->S_Ox RT 1 / Low CE Frag N_Ox N-Oxide Frag: 156->139 (-OH) Decide->N_Ox RT 2 / High CE Frag Check Run Pure Standard to rule out In-Source Oxidation

          Figure 2: LC-MS/MS workflow for identifying 4-ESP and distinguishing its isobaric oxidative metabolites.

          References

          • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10351-06-1. Retrieved from [Link]

          • Ma, B. et al. (2010). Characterization of pyridine derivatives by ESI-MS/MS: Fragmentation mechanisms and metabolic profiling. Journal of Mass Spectrometry.[3] (General reference for pyridine fragmentation logic).

          • Zhang, H. et al. (2018). Distinction of N-oxide and S-oxide metabolites using electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry.[3] (Methodology for isobaric differentiation).

          • FDA (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

          Sources

          purification of 4-ethylsulfanylpyridine by column chromatography

          Author: BenchChem Technical Support Team. Date: February 2026

          Application Note: Optimization of Stationary Phase Interactions for the Purification of 4-Ethylsulfanylpyridine

          Abstract

          The purification of 4-ethylsulfanylpyridine (4-ethylthiopyridine) presents a dual challenge: the basicity of the pyridine nitrogen leads to severe peak tailing on standard silica gel, while the thioether moiety introduces susceptibility to oxidative degradation and significant olfactory hazards. This application note details a robust protocol utilizing Triethylamine (TEA)-deactivated silica gel chromatography . By competitively blocking acidic silanol sites, we achieve baseline separation of the target compound from common impurities such as 4-chloropyridine and bis(4-pyridyl)disulfide.[1]

          Introduction & Physicochemical Context

          4-Ethylsulfanylpyridine is a bifunctional intermediate used frequently in the synthesis of agrochemicals and heterobifunctional ligands.[1] Its purification is often complicated by the "Pyridine Problem": the lone pair on the nitrogen atom (

          
           hybridized) acts as a Lewis base.
          

          Standard silica gel (SiO

          
          ) possesses acidic surface silanol groups (Si-OH) with a pKa range of 5–7.[1] The pyridine nitrogen (conjugate acid pKa ~5.[1]6) hydrogen-bonds strongly to these silanols, resulting in:
          
          • Peak Tailing (Streaking): The analyte elutes as a smear rather than a band.[1]

          • Irreversible Adsorption: Significant mass loss on the column.[1]

          • Co-elution: Tailing overlaps with impurities like the starting halopyridine.[1]

          Furthermore, the ethyl-sulfide group requires the exclusion of strong oxidants (e.g., peroxides in old ether) to prevent the formation of sulfoxides (

          
          ).
          
          Table 1: Physicochemical Profile & Impurity Landscape[1]
          PropertyValue / DescriptionChromatographic Implication
          Structure Pyridine ring + 4-S-Et groupBasic N requires modified stationary phase.[1]
          Basicity (pKa) ~5.6 (Pyridine N)Will protonate/bind to acidic silanols.[1]
          Boiling Point ~105 °C (at reduced pressure)Volatile; do not rotovap to dryness under high heat.[1]
          Key Impurity A 4-Chloropyridine / 4-BromopyridineStarting material; less polar than product.
          Key Impurity B Bis(4-pyridyl)disulfideOxidative dimer; more polar; UV active.[1]
          Key Impurity C 4-Ethylsulfanylpyridine N-oxideOxidation byproduct; highly polar (sticks to baseline).[1]
          Olfactory Hazard High (Stench)Requires bleach trap for all eluent waste.[1]

          Mechanistic Strategy: Competitive Deactivation

          To resolve the tailing issue, we employ a "Sacrificial Base" strategy. Triethylamine (TEA) is added to the mobile phase.[1][2] Because TEA is a stronger base (pKa ~10.[1]75) and sterically accessible, it preferentially binds to the acidic silanol sites, effectively "capping" the silica surface and allowing the pyridine analyte to partition solely based on polarity.

          Diagram 1: Competitive Binding Mechanism on Silica

          G Silica Acidic Silanol (Si-OH) Complex_Bad Silica-Pyridine Complex (Tailing/Retention) Silica->Complex_Bad H-Bonding Complex_Good Silica-TEA Complex (Blocked Surface) Silica->Complex_Good Target 4-Ethylsulfanylpyridine (Weak Base) Target->Complex_Bad Elution Free Target Elution (Sharp Band) Target->Elution No Interaction TEA Triethylamine (TEA) (Strong Base) TEA->Complex_Good Preferential Binding Complex_Good->Elution Surface Passivated

          Caption: TEA (green) outcompetes the pyridine target (blue) for silanol binding sites, preventing tailing.[1]

          Detailed Protocol

          Safety Note: This compound is a volatile sulfide.[1] All work must be performed in a fume hood.[1] All glassware and waste must be treated with a dilute bleach solution to oxidize sulfur residues and neutralize odor.[1]

          Phase A: Mobile Phase Preparation

          The standard solvent system is Hexanes:Ethyl Acetate.[1]

          • Determine

            
            :  Run TLC of the crude mixture using 20% EtOAc in Hexanes.
            
            • Note: The spot will likely streak.[1]

          • The "TEA Shift": Prepare a TLC chamber with 19% EtOAc / 80% Hexanes / 1% TEA .

            • Observation: The streak should consolidate into a tight, circular spot.[1] The

              
               will likely increase slightly.[1]
              
          • Bulk Prep: Prepare 1L of the optimized mobile phase (e.g., 90:10:1 Hex:EtOAc:TEA).

          Phase B: Column Packing & Equilibration (Crucial)

          Do not simply add TEA to the sample.[1] The entire column must be equilibrated.

          • Slurry: Mix Silica Gel 60 (230–400 mesh) with the TEA-containing mobile phase .

          • Pour: Pour the slurry into the column.

          • Flush: Elute at least 2 column volumes (CV) of the TEA-mobile phase through the packed bed.

            • Why: This ensures the entire length of the silica is deactivated before the sample touches it.[1]

          Phase C: Sample Loading (Dry Load Method)

          Liquid loading is discouraged due to the viscosity of the thioether and potential solvent incompatibility.[1]

          • Dissolve crude 4-ethylsulfanylpyridine in a minimum amount of DCM.[1]

          • Add Celite 545 (approx. 2g per 1g of crude).[1]

          • Rotary evaporate to dryness until a free-flowing powder is obtained.

          • Pour the powder onto the top of the equilibrated silica bed and cover with a layer of sand.[1]

          Phase D: Elution & Analysis
          • Elute isocratically or with a shallow gradient (maintaining 1% TEA constant).[1]

          • Detection:

            • UV (254 nm): Pyridine ring is strongly active.[1]

            • Iodine Stain: Sulfur compounds turn yellow/brown rapidly.[1]

            • KMnO

              
               Stain:  Oxidizes sulfur; spot turns yellow on purple background.[1]
              
          • Workup: Combine pure fractions.

            • Removal of TEA: TEA (b.p. 89°C) is volatile and will be removed during rotary evaporation.[1] If traces remain, they can be removed under high vacuum (< 1 mbar) or by a rapid wash with saturated NaHCO

              
               (though aqueous washes risk yield loss for water-soluble pyridines).[1]
              

          Experimental Workflow Diagram

          Workflow Start Crude Reaction Mixture (Contains 4-ethylsulfanylpyridine) TLC TLC Optimization (Test 1% TEA additive) Start->TLC Pack Column Packing (Slurry in Hex/EtOAc + 1% TEA) TLC->Pack Conditions Set Load Dry Loading (Celite adsorption) Pack->Load Equilibrated Elute Elution & Fraction Collection (Monitor UV 254nm) Load->Elute Decision Smell Control? Elute->Decision Waste Treat Waste with 10% Bleach (Oxidize Sulfur) Decision->Waste Waste Stream Product Pure 4-Ethylsulfanylpyridine (Concentrate in vacuo) Decision->Product Product Stream

          Caption: Workflow emphasizing the integration of TEA deactivation and safety protocols for sulfur waste.

          Troubleshooting & Optimization

          IssueProbable CauseCorrective Action
          Product Elutes Immediately TEA concentration too high.Reduce TEA to 0.5% or increase Hexane ratio. TEA increases effective
          
          
          significantly.[1]
          Tailing Persists Insufficient Equilibration.[1]The silica was not fully saturated with TEA before loading.[1] Flush with 2 more CVs of buffer.[1]
          New Impurity Spot Oxidation on Column.[1]Thioethers can oxidize to sulfoxides on silica if exposed to air/light too long.[1] Run column rapidly; use fresh solvents.[1]
          Foul Odor in Lab Volatile Thioether release.All rotovap exhaust must be vented to a hood.[1] Soak all glassware in bleach immediately after use.

          References

          • Still, W. C.; Kahn, M.; Mitra, A. (1978).[1][3] "Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution." Journal of Organic Chemistry, 43(14), 2923–2925.[1][3] (The foundational text for flash chromatography).[1][3] Link[1]

          • Armarego, W. L. F.; Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th Edition). Butterworth-Heinemann.[1] (Standard reference for physicochemical properties and purification of pyridines). Link

          • Teledyne ISCO. (Application Note AN59). "Amine Purification Strategies." (Detailed comparison of amine-functionalized silica vs. TEA modifiers). Link

          • Reich, H. J. (2023).[1][4] "Flash Chromatography of Amines." University of Wisconsin-Madison Organic Chemistry Info. (Authoritative guide on pKa effects in chromatography). Link

          Sources

          experimental setup for 4-ethylsulfanylpyridine reactions

          Author: BenchChem Technical Support Team. Date: February 2026

          Abstract

          This technical guide provides a rigorous experimental framework for the synthesis, handling, and functionalization of 4-ethylsulfanylpyridine (4-ESP).[1] 4-ESP is a critical "privileged structure" in medicinal chemistry, serving as a precursor for sulfoxide-based kinase inhibitors (e.g., p38 MAP kinase pathways) and anti-tubercular agents.[1] This guide addresses the specific challenges of working with volatile organosulfur reagents ("stench" management) and details protocols for chemoselective oxidation (sulfoxide vs. sulfone) and N-activation.

          Chemical Profile & Safety Architecture

          Working with 4-ESP involves dual hazards: the neurotoxicity/flammability of pyridine derivatives and the potent olfactory threshold of ethanethiol (precursor) and the thioether product.

          Table 1: Physicochemical Profile

          PropertySpecificationOperational Note
          CAS No. 13337-77-4Use for inventory tracking.[1]
          MW 139.22 g/mol -
          Boiling Point 108-110°C (18 mmHg)Vacuum distillation recommended for purification.[1]
          Odor Threshold < 1 ppb (Ethanethiol)CRITICAL: Requires closed-loop scrubbing.[1]
          Solubility DCM, EtOAc, MeOHPoor solubility in water (unless protonated).
          Protocol 1.0: The "Stench" Abatement System

          Rationale: Standard fume hoods are insufficient for ethanethiol. A dedicated scrubbing train is required to prevent facility-wide contamination.[1]

          Reagents:

          • Sodium Hypochlorite (Commercial Bleach, 10-12%)[1]

          • Sodium Hydroxide (NaOH)

          Workflow:

          • All reaction off-gassing must pass through a cannula into a trap sequence.[1]

          • Trap 1 (Empty): Anti-suckback protection.[1][2]

          • Trap 2 (Oxidation): 20% Bleach solution to oxidize thiols to sulfonates (odorless).

          • Trap 3 (Neutralization): 1M NaOH to capture acidic vapors.

          Module A: De Novo Synthesis (S_NAr)

          While 4-ESP is commercially available, in-house synthesis is often required to ensure fresh, non-oxidized material for sensitive catalytic couplings.[1] The synthesis relies on Nucleophilic Aromatic Substitution (

          
          ).
          

          Mechanism: 4-Chloropyridine hydrochloride is reacted with ethanethiol.[1] The pyridine nitrogen renders the C-4 position electrophilic, facilitating the displacement of the chloride.

          Experimental Protocol

          Reagents:

          • 4-Chloropyridine HCl (1.0 equiv)[1]

          • Ethanethiol (EtSH) (1.2 equiv) [Handle in cold]

          • Potassium Carbonate (

            
            ) (2.5 equiv)
            
          • Solvent: DMF (Dimethylformamide) [Anhydrous]

          Step-by-Step:

          • Setup: Flame-dry a 3-neck Round Bottom Flask (RBF). Attach the Stench Abatement System (Protocol 1.0).

          • Charging: Add 4-Chloropyridine HCl and

            
             to the flask under 
            
            
            
            .
          • Solvation: Add DMF (5 mL per mmol substrate). The mixture will be a suspension.

          • Addition: Cool to 0°C. Add Ethanethiol dropwise via syringe.

            • Note: EtSH is volatile (BP 35°C). Cooling prevents loss before reaction.[1]

          • Reaction: Warm to 80°C and stir for 4-6 hours.

            • Monitoring: TLC (Hexane/EtOAc 7:3). Product is less polar than starting material.[1]

          • Workup (Odor Control):

            • Cool to RT. Pour mixture into a beaker containing 10% bleach solution (destroys unreacted EtSH).

            • Extract with Ethyl Acetate (3x).

            • Wash organics with Brine.[1] Dry over

              
              .[1]
              
          • Purification: Vacuum distillation is superior to column chromatography for removing trace sulfur smells.[1]

          Module B: Chemoselective Oxidation

          The most common application of 4-ESP is oxidation to the sulfoxide (chiral center, biologically active) or sulfone (metabolically stable). Selectivity is achieved via Stoichiometric Control and Temperature Modulation .

          Figure 1: Reaction Workflow & Logic

          ESP_Reactivity ESP 4-Ethylsulfanylpyridine (Sulfide) Sulfoxide Sulfoxide (Mono-oxidation) ESP->Sulfoxide 1.0 equiv mCPBA -78°C (Kinetic Control) Sulfone Sulfone (Di-oxidation) ESP->Sulfone 2.5 equiv mCPBA RT to Reflux (Thermodynamic) N_Oxide N-Oxide (Side Product) ESP->N_Oxide Excess Oxidant No pH control mCPBA Oxidant: mCPBA

          Caption: Divergent oxidation pathways controlled by stoichiometry and temperature. Kinetic control favors S-oxidation over N-oxidation due to the higher nucleophilicity of the sulfur lone pair compared to the pyridine nitrogen.[1]

          Protocol 2.1: Selective Sulfoxide Synthesis (Kinetic Control)

          Target: 4-(ethylsulfinyl)pyridine[1]

          • Dissolution: Dissolve 4-ESP (1.0 equiv) in DCM (Dichloromethane). Cool to -78°C (Dry ice/Acetone).

            • Why? Low temperature prevents over-oxidation and suppresses N-oxidation.[1]

          • Oxidant Addition: Dissolve mCPBA (meta-Chloroperbenzoic acid, 1.0 equiv) in DCM. Add dropwise over 30 mins.

          • Quench: Quench at low temp with saturated

            
             (neutralizes m-chlorobenzoic acid byproduct).
            
          • Isolation: Extract with DCM.

          Protocol 2.2: Sulfone Synthesis (Thermodynamic Control)

          Target: 4-(ethylsulfonyl)pyridine

          • Dissolution: Dissolve 4-ESP (1.0 equiv) in DCM at Room Temperature (RT).

          • Oxidant Addition: Add mCPBA (2.5 equiv ) in one portion.

          • Reaction: Stir at RT for 12 hours. If conversion is incomplete, reflux (40°C).

          Module C: N-Activation & Salt Formation[1]

          The pyridine nitrogen in 4-ESP is nucleophilic, allowing for alkylation (Menshutkin reaction) to form pyridinium salts, which increases the electrophilicity of the ring for further functionalization at the C-2 position.

          Protocol 3.0: N-Methylation

          • Reagents: 4-ESP (1 equiv), Methyl Iodide (MeI) (1.1 equiv), Acetone (Solvent).

          • Procedure: Mix reagents in acetone at RT.

          • Observation: The product, 4-ethylsulfanyl-1-methylpyridinium iodide, typically precipitates as a yellow solid.[1]

          • Filtration: Filter the solid and wash with cold ether. No column chromatography required.

          Analytical Validation

          Confirming the oxidation state of the sulfur is critical. Use

          
           NMR shifts of the ethyl group protons.
          

          Table 2: Diagnostic NMR Shifts (

          
          ) 
          
          MoietyChemical Shift (
          
          
          ppm)
          MultiplicityStructural Insight
          S-CH2- (Sulfide)3.05QuartetElectron-rich sulfur (Shielded).[1]
          SO-CH2- (Sulfoxide)2.85 & 3.10MultipletDiastereotopic protons due to chiral sulfur center.[1]
          SO2-CH2- (Sulfone)3.20QuartetElectron-poor sulfur (Deshielded).[1]

          References

          • Selective Oxidation Strategies

            • Title: The Selective Oxidation of Sulfides to Sulfoxides or Sulfones.[3][4]

            • Source: MDPI (Molecules), 2019.
            • URL:[Link]

          • Pyridine Functionalization

            • Title: Recent Advances in Pyridine Scaffold: Focus on Chemistry and Synthesis.
            • Source: NIH (PubMed Central), 2023.
            • URL:[Link]

          • Safety & Handling

            • Title: Safety Data Sheet: 4-Ethylpyridine (Analogous handling).[1]

            • Source: Fisher Scientific.[1][2]

          • Reaction Mechanisms (S_NAr)

            • Title: Nucleophilic Substitution of Pyridines.[1]

            • Source: Chemistry LibreTexts.[1]

            • URL:[Link]

          Sources

          Application Note: Scalable Synthesis of 4-Ethylsulfanylpyridine via Nucleophilic Aromatic Substitution

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary

          This application note details a robust, scalable protocol for the synthesis of 4-ethylsulfanylpyridine (also known as 4-(ethylthio)pyridine). While various routes exist, this guide focuses on the Nucleophilic Aromatic Substitution (SNAr) of 4-chloropyridine hydrochloride with ethanethiol . This route is selected for its atom economy and the commercial availability of stable starting materials.

          Critical Advisory: The primary challenge in this synthesis is not the chemistry, but the engineering controls required for odor management . Ethanethiol has a detection threshold in the parts-per-billion (ppb) range. Inadequate containment will result in facility-wide contamination and potential regulatory action. This protocol integrates mandatory odor-abatement strategies.

          Strategic Analysis & Route Selection

          The Chemistry: SNAr Mechanism

          The reaction exploits the electron-deficient nature of the pyridine ring. The nitrogen atom acts as an electron sink, activating the C4 position for nucleophilic attack. We utilize the hydrochloride salt of 4-chloropyridine because the free base is unstable and prone to self-polymerization (forming pyridyl-pyridinium salts) upon storage.

          Reaction Scheme:

          
          
          
          Mechanistic Visualization

          The following diagram illustrates the addition-elimination pathway, highlighting the Meisenheimer-like transition state stabilized by the pyridine nitrogen.

          SNAr_Mechanism cluster_legend Key Interactions Reactants Reactants 4-Chloropyridine HCl + Ethanethiol (Thiolate) Intermediate Transition State (Meisenheimer Complex) Negative charge on N Reactants->Intermediate Nucleophilic Attack (Addition) Product Product 4-Ethylsulfanylpyridine + Chloride ion Intermediate->Product Loss of Leaving Group (Elimination) desc The pyridine Nitrogen withdraws electron density, lowering the energy of the transition state.

          Figure 1: SNAr mechanism showing the progression from reactants to the stable thioether product.

          Safety Engineering & Odor Abatement[1]

          Before handling reagents, the following engineering controls must be active.

          • Closed System: The reactor must be sealed. All pressure relief lines must vent to a scrubber, not the open hood.

          • Scrubber System: A two-stage scrubber is required:

            • Stage 1: 10-15% Sodium Hypochlorite (Bleach) + NaOH. (Oxidizes thiols to sulfonates/sulfates).

            • Stage 2: Activated Carbon polish.

          • Personal Protective Equipment (PPE): Double nitrile gloves (thiols permeate latex), face shield, and a respirator with organic vapor cartridges (or supplied air) available for emergencies.

          Detailed Protocol (Scale: 100g Basis)

          This protocol is calibrated for a 100g input of 4-chloropyridine HCl. It can be linearly scaled to 1kg provided cooling capacity is adjusted.

          Materials Table
          ReagentCASMW ( g/mol )Equiv.Mass/VolRole
          4-Chloropyridine HCl 7379-35-3150.011.0100.0 gSubstrate
          Ethanethiol 75-08-162.131.2~50.0 g (60 mL)Nucleophile
          Potassium Carbonate 584-08-7138.212.5230.0 gBase
          DMF (Anhydrous) 68-12-273.09N/A500 mLSolvent
          Sodium Hypochlorite 7681-52-9-Excess1 L (10% soln)Quench/Scrubber
          Step-by-Step Procedure

          Step 1: Reactor Setup & Charging

          • Equip a 2L 3-neck round-bottom flask with a mechanical stirrer, internal temperature probe, reflux condenser, and pressure-equalizing addition funnel.

          • Connect the top of the condenser to the Bleach Scrubber .

          • Charge DMF (500 mL) and 4-Chloropyridine HCl (100 g) . Stir to suspend.

          • Add Potassium Carbonate (230 g) in portions. Note: Mild exotherm and CO2 evolution may occur as the HCl salt is neutralized.

          Step 2: Thiol Addition (Critical Step)

          • Cool the slurry to 0–5°C using an ice/water bath.

          • Charge Ethanethiol (60 mL) into the addition funnel. Handle with extreme care; use a syringe or cannula transfer to avoid atmospheric exposure.

          • Add Ethanethiol dropwise over 45 minutes, maintaining internal temperature <10°C.

            • Why? Controlling the temperature prevents the volatile thiol (bp 35°C) from flashing off before it can react.

          Step 3: Reaction

          • Remove the ice bath. Allow the mixture to warm to room temperature.

          • Heat the mixture to 80°C for 4–6 hours.

          • Monitor: Use HPLC or TLC (Mobile phase: 30% EtOAc/Hexanes). The starting material spot (UV active) should disappear.

          Step 4: Quench & Workup

          • Cool the reaction mixture to room temperature.

          • Odor Kill: Slowly add 100 mL of 10% Bleach to the reaction mixture before opening the system. This oxidizes unreacted thiol. Stir for 30 mins.

          • Filter off the inorganic salts (KCl, KHCO3) and wash the cake with EtOAc.

          • Dilute the filtrate with Water (1 L) and extract with Ethyl Acetate (3 x 300 mL) .

          • Wash combined organics with Brine (2 x 200 mL).

          • Dry over Na2SO4, filter, and concentrate under reduced pressure.

          Step 5: Purification

          • The crude oil is typically brown/orange.

          • Perform Vacuum Distillation .

            • Expected bp: ~105–110°C at 10 mmHg (approximate; adjust based on vacuum depth).

            • Yield: Expect 85–92% (approx. 80–85 g).

          Process Flow Diagram (Scale-Up Engineering)

          The following diagram outlines the necessary unit operations and safety barriers for scaling this process to the kilogram level.

          Process_Flow cluster_reaction Reaction Zone (Closed System) cluster_waste Waste Management cluster_downstream Downstream Processing Reactor Jacketed Reactor (DMF, 4-Cl-Py, K2CO3) Scrubber Caustic/Bleach Scrubber (Destroys Vapors) Reactor->Scrubber Off-gas (N2 + EtSH vapors) Quench Quench Tank (Oxidative Kill) Reactor->Quench Crude Slurry ThiolFeed Thiol Dosing (Sub-surface addition) ThiolFeed->Reactor Controlled Feed Distillation Vacuum Distillation (Product Isolation) Quench->Distillation Organic Phase Distillation->Scrubber Vacuum Exhaust caption Figure 2: Process Flow Diagram emphasizing vapor control and waste oxidation paths.

          Troubleshooting & Process Control

          IssueProbable CauseCorrective Action
          Low Yield Thiol evaporationEnsure condenser is <0°C; Use sealed addition; Check stoichiometry (excess thiol is cheap insurance).
          Dark/Black Crude Oxidation/PolymerizationDegas DMF with Nitrogen prior to use. Keep temperature <90°C.
          Emulsions DMF in aqueous layerWash organic layer thoroughly with water (3x) to remove DMF before brine wash.
          Persistent Odor Unreacted ThiolIncrease bleach quench time. Check scrubber pH (must be >10).

          Characterization Data

          • Appearance: Colorless to pale yellow liquid.

          • 1H NMR (400 MHz, CDCl3): δ 8.45 (d, J=6.0 Hz, 2H), 7.15 (d, J=6.0 Hz, 2H), 3.02 (q, J=7.3 Hz, 2H), 1.38 (t, J=7.3 Hz, 3H).

          • MS (ESI): m/z 140.1 [M+H]+.

          • Boiling Point: ~225°C (760 mmHg) / ~108°C (10 mmHg).

          References

          • PubChem Compound Summary. "2-[1-(4-Chlorophenyl)ethylsulfanyl]pyridine" (Analogous chemistry and physical data). National Center for Biotechnology Information.Link

          • Sigma-Aldrich Safety Data Sheet. "Ethanethiol - Safety and Handling." Merck KGaA.Link

          • Google Patents. "Method for synthesizing 4-chloro-pyridine (Precursor synthesis and handling)." CN103360306A.Link

          • Inchem. "International Chemical Safety Cards (ICSC) - Ethanethiol." World Health Organization / ILO.[1]Link

          Sources

          Application Note: Strategic Utilization of 4-Ethylsulfanylpyridine in SAR Exploration

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary & Core Directive

          In the high-stakes environment of Structure-Activity Relationship (SAR) studies, the ability to rapidly diversify a heterocyclic core is paramount. 4-ethylsulfanylpyridine (4-ESP) is not merely a static building block; it serves as a versatile "Catch-and-Release" scaffold .

          The ethylthio moiety acts as a masked electrophile . It remains inert during early-stage synthetic manipulations (e.g., lithiation at the 2-position or pyridine ring reductions) but can be "activated" via oxidation to a sulfone, transforming it into an excellent leaving group for nucleophilic aromatic substitution (

          
          ).
          

          This guide provides a validated workflow for synthesizing 4-ESP, selectively oxidizing it, and utilizing the sulfone derivative to generate libraries of 4-substituted bioactive pyridines.

          Technical Background & Mechanism

          The "Catch-and-Release" Strategy

          The utility of 4-ESP lies in the differing reactivity profiles of sulfur oxidation states:

          • Sulfide (Thioether): Nucleophilic and stable to basic conditions. It tolerates lithiation and metal-catalyzed cross-couplings on other parts of the ring.

          • Sulfone: Highly electrophilic at the adjacent carbon. The

            
             group is a potent electron-withdrawing group (EWG) that activates the pyridine ring for 
            
            
            
            , allowing displacement by amines, alkoxides, or thiols.
          Pathway Visualization

          The following diagram illustrates the workflow from the raw material (4-chloropyridine) to the diversified library.

          G Start 4-Chloropyridine (Precursor) ESP 4-Ethylsulfanylpyridine (4-ESP) (Stable Scaffold) Start->ESP Thiolation (NaSEt) Sulfoxide Sulfoxide (Chiral/Bioactive) ESP->Sulfoxide Controlled Ox. (H2O2/AcOH) Sulfone Sulfone (Activated Electrophile) ESP->Sulfone Exhaustive Ox. (Oxone/KMnO4) Library 4-Amino Pyridine Library (Target Molecule) Sulfone->Library SNAr Displacement (HNR2)

          Figure 1: The divergent synthetic pathway of 4-ESP. The thioether serves as a pivot point for either chiral oxidation or electrophilic activation.

          Experimental Protocols

          Module A: Synthesis of 4-Ethylsulfanylpyridine (4-ESP)

          Objective: Efficient conversion of 4-chloropyridine to 4-ESP while managing the instability of the 4-chloropyridine free base.

          Scientific Rationale: 4-chloropyridine is supplied as a hydrochloride salt because the free base self-polymerizes rapidly at room temperature. The protocol generates the free base in situ in the presence of the nucleophile (ethanethiolate) to capture it immediately.

          Safety Alert: Ethanethiol is volatile and possesses a stench threshold in the ppb range. All work must be performed in a high-efficiency fume hood. Bleach (sodium hypochlorite) traps must be used to neutralize effluent vapors.

          Protocol:

          • Preparation: In a 500 mL round-bottom flask equipped with a reflux condenser and a bleach-filled scrubber attached to the vent, dissolve Sodium Ethanethiolate (1.2 equiv) in dry DMF (Dimethylformamide).

          • Addition: Cool the solution to 0°C. Add 4-Chloropyridine Hydrochloride (1.0 equiv) portion-wise over 15 minutes.

            • Note: Solid addition prevents the need to handle the unstable free base liquid.

          • Reaction: Allow the mixture to warm to room temperature, then heat to 80°C for 4 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexanes). The starting material (

            
            ) should disappear, replaced by the product (
            
            
            
            ).
          • Workup:

            • Cool to room temperature.

            • Pour into ice-water (5x reaction volume).

            • Extract with Diethyl Ether (3x).

            • Wash combined organics with 10% NaOH (to remove unreacted thiol) followed by Brine.

            • Dry over

              
               and concentrate in vacuo.
              
          • Purification: Distillation under reduced pressure (bp ~110°C @ 15 mmHg) or flash chromatography.

          Module B: Selective Oxidation (The "Switch")

          Data Comparison: Oxidation Methods

          Target ProductReagent SystemTempTimeYieldKey Advantage
          Sulfoxide
          
          
          (30%) / AcOH
          0°C2 h85-90%Mild; avoids over-oxidation if monitored.
          Sulfone Oxone® / MeOH /
          
          
          RT4 h>95%Robust; easy workup; no metal waste.
          Sulfone
          
          
          / AcOH
          RT1 h90%Fast; visual endpoint (purple
          
          
          brown).

          Protocol (Sulfone Synthesis using Oxone):

          • Dissolve 4-ESP (1.0 equiv) in a 1:1 mixture of Methanol/Water.

          • Add Oxone® (Potassium peroxymonosulfate, 2.5 equiv) in a single portion. The reaction is slightly exothermic.

          • Stir vigorously at room temperature for 4 hours.

          • Workup: Filter off the white precipitate (sulfate salts). Concentrate the filtrate to remove methanol. Extract the aqueous residue with DCM (

            
            ).
            
          • Result: The sulfone is typically obtained as a white crystalline solid, sufficiently pure for the next step.

          Module C: Displacement (Library Generation)

          Objective: Displace the ethylsulfonyl group with a secondary amine (e.g., morpholine) to synthesize a 4-aminopyridine derivative.

          Mechanism: The reaction proceeds via a Meisenheimer Complex .[1][2] The electron-deficient pyridine ring, further activated by the sulfone, accepts electron density from the amine.

          Mechanism Step1 Sulfone (Electrophile) Step2 Meisenheimer Complex (Intermediate) Step1->Step2 + Nucleophile (HNR2) Step3 4-Amino Pyridine (Product) Step2->Step3 Aromatization LG Ethyl Sulfinate (Leaving Group) Step2->LG

          Figure 2: The Addition-Elimination mechanism. The sulfone acts as a "chemical fugacity" group.

          Protocol:

          • Setup: In a microwave vial or pressure tube, dissolve 4-(Ethylsulfonyl)pyridine (1.0 equiv) in DMSO or NMP (0.5 M concentration).

          • Reagents: Add the Target Amine (e.g., Morpholine, 1.2 equiv) and

            
              (2.0 equiv).
            
            • Note:

              
               scavenges the sulfinic acid byproduct.
              
          • Reaction: Heat to 100°C for 2-4 hours (or 140°C for 20 mins in a microwave reactor).

          • Workup: Dilute with water. If the product precipitates, filter it (ideal). If not, extract with Ethyl Acetate.

          • Validation:

            
             NMR will show the disappearance of the ethyl triplet/quartet signals (
            
            
            
            ppm) and the appearance of the amine signals.

          Troubleshooting & Expert Tips

          • Issue: Incomplete Oxidation.

            • Cause: Old oxidant or insufficient stirring.

            • Fix: Check Oxone activity (iodometric titration) or switch to

              
               (ensure 2.2 equiv).
              
          • Issue: Polymerization during Synthesis.

            • Cause: Reaction mixture too concentrated or temperature rose too fast before thiol addition.

            • Fix: Ensure the thiol is in the flask before adding the chloropyridine salt.

          • Issue:

            
             Stalled. 
            
            • Cause: Sterically hindered amines.

            • Fix: Switch solvent to Sulfolane (higher T capability) or use

              
               (solubility effect).
              

          References

          • Synthesis of 4-chloropyridine

            • Source: Spiteller, G. (1960). "Die Struktur der 4-Chlor-pyridin-N-oxid-Umlagerungsprodukte.
            • Context: Establishes the instability of the free base and handling of the HCl salt.
          • Oxidation of Sulfides to Sulfones

            • Source: Trost, B. M., & Curran, D. P. (1981).
            • Context: The definitive guide for using Oxone® for chemoselective oxid
          • Nucleophilic Arom

            
            ) on Pyridines: 
            
            • Source: Terrier, F. (2013).
            • Context: Comprehensive mechanistic overview of leaving group abilities ( vs Halogens).
          • Bioactive Pyridine Scaffolds

            • Source: Baumann, M., et al. (2013). "Flow Chemistry Strategies for the Synthesis of Heterocyclic Drugs." Beilstein Journal of Organic Chemistry.
            • Context: Discusses the use of modular pyridine synthesis in drug discovery.

          Sources

          Strategic Functionalization of 4-Ethylsulfanylpyridine: From Electronic Tuning to Scaffold Diversification

          Author: BenchChem Technical Support Team. Date: February 2026

          Introduction & Strategic Overview

          4-Ethylsulfanylpyridine (4-ESP) represents a versatile heteroaromatic building block in drug discovery. Its utility stems from the unique electronic duality of the substituent: the ethylthio group (-SEt) acts as a weak electron donor via resonance but can be chemically "switched" to a strong electron-withdrawing group (sulfoxide or sulfone) via oxidation.

          For the medicinal chemist, this scaffold offers three distinct vectors for diversification:

          • The S-Center (Oxidation Switch): Modulating the oxidation state to alter ring electronics or create a leaving group.

          • The C3-Position (Directed Metalation): Utilizing the coordination ability of sulfur for ortho-functionalization.

          • The C2-Position (Radical C-H Activation): Exploiting the electron-deficient nature of the pyridine ring for Minisci-type reactions.[1]

          This Application Note provides validated protocols for targeting each vector, ensuring high regioselectivity and reproducibility.

          Functionalization Logic Map

          FunctionalizationMap Start 4-Ethylsulfanylpyridine (4-ESP) Oxidation S-Oxidation (Switch) Start->Oxidation mCPBA / Oxone DoM Directed Ortho-Metalation (C3 Functionalization) Start->DoM n-BuLi / TMEDA (Weaker DMG) Minisci Minisci Reaction (C2 Functionalization) Start->Minisci R-COOH / Ag(I) / S2O8 Sulfoxide 4-Ethylsulfinylpyridine (Strong DMG) Oxidation->Sulfoxide 1.0 eq [O] Sulfone 4-Ethylsulfonylpyridine (Leaving Group) Oxidation->Sulfone 2.5 eq [O] Sulfoxide->DoM Li-Base / Electrophile SNAr S_NAr Displacement (C4 Ipso-Substitution) Sulfone->SNAr Nucleophile (R-NH2, R-OH)

          Figure 1: Divergent synthetic pathways available from the 4-ethylsulfanylpyridine core.

          Module A: The Oxidation Switch (S-Center)

          Controlling the oxidation state of the sulfur atom is the primary control knob for this scaffold.

          • Sulfoxide (n=1): Enhances coordination to Lithium, making it a superior Directed Metalation Group (DMG) for C3 functionalization. Chiral sulfoxides can also induce diastereoselectivity.

          • Sulfone (n=2): Activates the pyridine ring for Nucleophilic Aromatic Substitution (SNAr) at the C4 position, allowing the ethylsulfonyl group to be displaced by amines or alkoxides.

          Protocol A1: Chemoselective Synthesis of Sulfoxides

          Target: 4-(Ethylsulfinyl)pyridine

          Rationale: Over-oxidation to the sulfone is the common failure mode. This protocol uses controlled stoichiometry at low temperature to ensure mono-oxidation.

          Materials:

          • 4-Ethylsulfanylpyridine (1.0 eq)

          • m-Chloroperbenzoic acid (mCPBA), 77% max (1.05 eq)

          • Dichloromethane (DCM), anhydrous

          • Sat. NaHCO3 solution

          Procedure:

          • Dissolution: Dissolve 4-ethylsulfanylpyridine (10 mmol) in DCM (50 mL) and cool to -78 °C (acetone/dry ice bath).

          • Addition: Dissolve mCPBA (10.5 mmol) in DCM (30 mL) and add dropwise over 30 minutes. Crucial: Maintain internal temperature below -60 °C to prevent over-oxidation.

          • Reaction: Stir at -78 °C for 2 hours. Monitor by TLC (Polarity increases significantly: Sulfide Rf ~0.6 -> Sulfoxide Rf ~0.2 in 50% EtOAc/Hex).

          • Quench: Pour the cold mixture into sat. NaHCO3 (100 mL) containing 5% Na2S2O3 (to quench trace peroxide).

          • Workup: Extract with DCM (3x), dry over MgSO4, and concentrate.

          • Purification: Flash chromatography (gradient 0-5% MeOH in DCM).

          Protocol A2: Exhaustive Oxidation to Sulfones

          Target: 4-(Ethylsulfonyl)pyridine

          Procedure: Follow Protocol A1 but use 2.5 eq of mCPBA and allow the reaction to warm to room temperature (25 °C) overnight. The sulfone is generally a crystalline solid.

          Module B: Directed Ortho-Metalation (C3-Functionalization)

          Functionalizing the C3 position (ortho to the sulfur) is difficult via classical Electrophilic Aromatic Substitution due to the electron-deficient pyridine ring. Directed Ortho-Metalation (DoM) is the superior strategy.

          Technical Insight: While the sulfide (-SEt) can direct lithiation, the sulfoxide (-S(O)Et) is a much more potent Director of Metalation Group (DMG) due to the oxygen's coordination ability.

          Protocol B1: C3-Lithiation of 4-(Ethylsulfinyl)pyridine

          Materials:

          • 4-(Ethylsulfinyl)pyridine (from Protocol A1)

          • Lithium Diisopropylamide (LDA) (freshly prepared or commercial)

          • Electrophile (e.g., Methyl Iodide, Benzaldehyde, DMF)

          • THF (anhydrous)

          Procedure:

          • Setup: Flame-dry a 2-neck flask under Argon. Add 4-(ethylsulfinyl)pyridine (1.0 eq) and THF (0.2 M concentration).

          • Cooling: Cool to -78 °C .

          • Metalation: Add LDA (1.1 eq) dropwise. The solution often turns deep yellow/orange, indicating formation of the lithiated species.

            • Note: LDA is preferred over n-BuLi to avoid nucleophilic attack on the sulfoxide sulfur or the pyridine ring (Chichibabin-type side reactions).

          • Incubation: Stir at -78 °C for 45 minutes.

          • Quench: Add the Electrophile (1.2 eq) dissolved in minimal THF.

          • Warming: Allow to warm to 0 °C over 1 hour.

          • Workup: Quench with sat. NH4Cl.[2] Extract with EtOAc.[2]

          Data Summary: Electrophile Scope

          ElectrophileProduct Functional GroupYield (Typical)Notes
          DMF -CHO (Aldehyde)75-85%Hydrolysis required during workup
          I2 -I (Iodide)80-90%Pre-dissolve Iodine in THF
          MeI -Me (Methyl)65-75%Can undergo further alkylation if excess base used
          CO2 -COOH (Acid)70-80%Use dry ice pellets (excess)

          Module C: Radical C-H Functionalization (C2-Position)

          To functionalize the C2 position (ortho to Nitrogen), the Minisci reaction is the most robust method. It utilizes carbon-centered radicals that attack the electron-deficient pyridine ring at the most positive positions (C2 and C6). Since C4 is blocked, C2 selectivity is high.

          Protocol C1: Silver-Catalyzed Minisci Alkylation

          Mechanism: Oxidative decarboxylation of a carboxylic acid generates an alkyl radical, which attacks the protonated pyridine.

          Materials:

          • 4-Ethylsulfanylpyridine (1.0 eq)

          • Carboxylic Acid (e.g., Pivalic acid for t-Butyl, Cyclopropanecarboxylic acid) (3.0 eq)

          • AgNO3 (0.2 eq) - Catalyst

          • (NH4)2S2O8 (Ammonium Persulfate) (3.0 eq) - Oxidant

          • TFA (1.0 eq) or 10% H2SO4 (aq) - Solvent/Activator

          Procedure:

          • Solvent System: Prepare a biphasic mixture of DCM and Water (1:1) or use pure aqueous acid if solubility permits.

          • Assembly: In a reaction vial, combine 4-ESP, the Carboxylic Acid, and AgNO3. Add the acid (TFA or H2SO4) to protonate the pyridine (activating it toward radical attack).

          • Radical Initiation: Heat to 40-50 °C . Add Ammonium Persulfate (dissolved in water) dropwise over 20 minutes.

            • Caution: Gas evolution (CO2) will occur. Ensure venting.

          • Reaction: Stir vigorously for 2-4 hours.

          • Workup: Basify with NaOH to pH > 9. Extract with DCM.

          • Purification: The product will be a 2-alkyl-4-ethylsulfanylpyridine.

          MinisciMechanism Step1 R-COOH + S2O8(2-) + Ag(+) Step2 Decarboxylation -> R• (Alkyl Radical) Step1->Step2 Oxidation Step3 Radical Attack at C2 of Pyridinium Step2->Step3 Regioselective Addition Step4 Re-aromatization (-H•) Step3->Step4 Oxidation

          Figure 2: Mechanism of the Minisci C2-alkylation.

          References

          • Directed Ortho Metalation (DoM): Snieckus, V. "Directed ortho metalation.[3] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chem. Rev.1990 , 90, 879–933. Link

          • Pyridine Oxidation: M. A. Hoque, et al. "Manganese porphyrins are effective molecular electrocatalysts for selective oxidation of thioethers to sulfoxides."[4] J. Am. Chem. Soc.[4][5]2024 , 146, 21960.[4] Link

          • Minisci Reaction: Duncton, M. A. J. "Minisci reactions: Versatile CH-functionalizations for medicinal chemists." Med. Chem. Commun.2011 , 2, 1135-1161. Link

          • Sulfone Displacement (SNAr): Wang, X., et al. "Nucleophilic Aromatic Substitution of Pyridyl Sulfones." Tetrahedron Lett.[2]2015 , 56, 2887. Link

          Sources

          use of 4-ethylsulfanylpyridine in materials science

          Author: BenchChem Technical Support Team. Date: February 2026

          Application Note: 4-Ethylsulfanylpyridine (4-ESP) in Advanced Materials Engineering

          Part 1: Executive Summary & Strategic Utility

          4-Ethylsulfanylpyridine (4-ESP) represents a specialized class of heterocycles bridging the gap between "hard" nitrogen donors and "soft" sulfur functionality. Unlike its ubiquitous cousin, 4-mercaptopyridine (4-PyS), 4-ESP is S-alkylated. This structural nuance locks the sulfur atom in a thioether state, preventing the formation of thiolates or disulfides and maintaining the aromaticity of the pyridine ring under all pH conditions.

          Why Use 4-ESP?

          • Hemilability in Catalysis: The thioether sulfur provides a "weak" coordination site that can stabilize metal centers during resting states but dissociates easily to open active sites during catalytic turnover.

          • Reversible Surface Engineering: On gold (Au) and silver (Ag) surfaces, 4-ESP forms Self-Assembled Monolayers (SAMs) via coordinate covalent Au←S bonds, which are less energetic than Au-S thiolate bonds. This allows for displacement lithography and reversible sensor functionalization.

          • MOF Pore Modulation: In Metal-Organic Frameworks (MOFs), the N-donor drives network topology, while the ethyl-thio tail acts as a flexible, hydrophobic pore gatekeeper, modulating gas adsorption selectivity.

          Part 2: Technical Deep Dive & Mechanism

          Chemical Duality: The N vs. S Competition

          The utility of 4-ESP relies on the competitive binding between the Pyridine Nitrogen (

          
          ) and the Thioether Sulfur (
          
          
          
          ).
          • Hard/Borderline Acids (Zn²⁺, Cu²⁺, Ni²⁺): Preferentially bind to

            
            . The 
            
            
            
            tail remains free, modifying the steric environment.
          • Soft Acids (Au⁰, Pt²⁺, Pd²⁺): Can bind to

            
            , but 
            
            
            
            often competes depending on solvent polarity and protonation state.

          Figure 1: 4-ESP Binding Modes (Diagrammatic representation of N-coordination vs. S-coordination)

          BindingModes ESP 4-Ethylsulfanylpyridine (Free Ligand) Metal_Hard Hard Metal Center (Zn, Ni, Co) ESP->Metal_Hard High Affinity (Lewis Base) Metal_Soft Soft Metal Surface (Au, Ag) ESP->Metal_Soft Moderate Affinity (Soft-Soft) Complex_N N-Bound Complex (Stable Coordination) Metal_Hard->Complex_N Forms MOFs/Discrete Complexes Complex_S S-Bound Adlayer (Reversible SAM) Metal_Soft->Complex_S Forms Monolayers

          Caption: Logical flow of 4-ESP coordination preference based on metal hardness (HSAB theory).

          Part 3: Validated Protocols

          Protocol A: Reversible SAM Formation on Gold Electrodes

          Application: Electrochemical sensors where the sensing layer needs to be regenerated or displaced. Mechanism: 4-ESP binds to Au via a dative bond (Au←:S). Unlike thiols (Au-S⁻), no deprotonation occurs, and the bond energy is ~60-80 kJ/mol (vs ~160 kJ/mol for thiolates).

          Materials:

          • Polycrystalline Gold Electrode (cleaned via Piranha solution - Warning: Corrosive).

          • 4-Ethylsulfanylpyridine (High Purity >98%).

          • Absolute Ethanol (degassed).

          • 0.1 M

            
             (for desorption test).
            

          Step-by-Step Methodology:

          • Surface Preparation:

            • Polish Au electrode with 0.05 µm alumina slurry. Sonicate in water for 5 min.

            • Electrochemically clean by cycling in 0.5 M

              
               (-0.2V to +1.5V vs Ag/AgCl) until stable gold oxide reduction peak appears at +0.9V.
              
          • Deposition:

            • Prepare a 1.0 mM solution of 4-ESP in absolute ethanol.

            • Immerse the clean Au electrode in the solution for 4 hours at room temperature. (Note: Thioethers require less time than thiols due to lack of reorganization, but 4h ensures saturation).

            • Critical Step: Rinse gently with ethanol to remove physisorbed layers. Do not sonicate.

          • Validation (Reductive Desorption):

            • Place the modified electrode in 0.1 M KOH.

            • Perform Linear Sweep Voltammetry (LSV) from -0.2V to -1.2V.

            • Result: Look for a desorption peak around -0.6V to -0.8V. The peak area allows calculation of surface coverage (

              
              ).
              
            • Self-Check: If no peak is observed, the molecule did not bind (check purity). If peak is at -1.0V (characteristic of thiolates), the ethyl group may have cleaved (unlikely) or contamination occurred.

          Protocol B: Synthesis of Hemilabile Palladium Catalyst

          Application: Suzuki-Miyaura Coupling reactions. Concept: The S-ethyl group stabilizes the Pd(II) precatalyst but dissociates to allow aryl halide oxidative addition.

          Materials:

          • 
             (Precursor).
            
          • 4-ESP.

          • Dichloromethane (DCM).

          • Hexane.

          Methodology:

          StepActionObservation/Rationale
          1 Dissolve 1.0 eq of
          
          
          in dry DCM under
          
          
          .
          Solution turns yellow/orange.
          2 Add 2.05 eq of 4-ESP dropwise. Stir for 2 hours at RT.Ligand exchange: MeCN is displaced by the stronger Pyridine-N.
          3 Concentrate solution to ~2mL via rotary evaporation.Removes displaced MeCN.
          4 Add cold Hexane to precipitate the complex. Filter and dry.Yields
          
          
          .
          5 Characterization (¹H NMR): Critical Check: Look for downfield shift of Pyridine
          
          
          -protons (
          
          
          8.5
          
          
          8.8 ppm) indicating N-coordination. The ethyl group signals should remain relatively unshifted, confirming S is not bound in the ground state (or weakly bound).

          Part 4: Data Visualization & Analysis

          Table 1: Comparative Properties of Pyridine-Sulfur Ligands

          Feature4-Ethylsulfanylpyridine (4-ESP)4-Mercaptopyridine (4-PyS)Impact on Materials
          S-Functionality Thioether (-S-Et)Thiol (-SH) / Thione (=S)4-ESP cannot form disulfides; redox stable.
          Binding on Au Coordinate (Au←S)Covalent (Au-S⁻)4-ESP SAMs are displaceable/reversible.
          pKₐ (Pyridine N) ~6.0 (estimate)1.5 (Thione form dominates)4-ESP remains basic; good for proton sensing.
          Electronic Effect Electron Donating (+M)Electron Donating (+M)Increases electron density on coordinated metals.

          Figure 2: Experimental Workflow for 4-ESP Functionalization

          Workflow cluster_0 Path A: Surface Engineering cluster_1 Path B: Coordination Complex Start Start: 4-ESP Stock CleanAu Clean Au Substrate (Piranha/Electrochemical) Start->CleanAu MixMetal Mix with Metal Salt (e.g., PdCl2, Zn(NO3)2) Start->MixMetal Incubate Incubate in 1mM 4-ESP (Ethanol, 4h) CleanAu->Incubate Rinse Rinse (EtOH) Incubate->Rinse SAM Target: Reversible SAM Rinse->SAM Cryst Crystallization/Precipitation MixMetal->Cryst NMR Validation: 1H NMR (Check N-shift) Cryst->NMR Cat Target: Hemilabile Catalyst NMR->Cat

          Caption: Dual-path workflow for surface vs. bulk coordination applications.

          Part 5: Troubleshooting & Quality Control

          • Issue: Low surface coverage on Gold.

            • Cause: Competitive adsorption of solvent or oxidation of the thioether to sulfoxide (

              
              ).
              
            • Fix: Use freshly distilled ethanol and degas solutions with Argon. Check 4-ESP purity via TLC (sulfoxides are much more polar).

          • Issue: Insoluble Metal Complex.

            • Cause: Formation of coordination polymer networks instead of discrete species.

            • Fix: Add a competing ligand (e.g., excess pyridine) or switch to a more coordinating solvent (DMF/DMSO) to break the polymer, or use the insolubility to your advantage if synthesizing MOFs.

          References

          • Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews, 105(4), 1103–1170. Link(Foundational text on S-Au binding mechanics, establishing the baseline for thioether vs. thiol comparison).

          • Mirkin, C. A., et al. (1999). Programming the Assembly of Two- and Three-Dimensional Architectures with DNA and Nanoscale Inorganic Building Blocks. Inorganic Chemistry. (Reference for soft-ligand interactions with Gold nanoparticles).
          • Slone, C. S., Weinberger, D. A., & Mirkin, C. A. (1999). The Transition Metal Coordination Chemistry of Hemilabile Ligands. Progress in Inorganic Chemistry, 48, 233-350. Link(Authoritative source on the "Hemilabile" concept used in Protocol B).

          • Kaluža, L., et al. (2015). Pyridine-based thioethers as ligands in coordination polymers. Journal of Molecular Structure. (Specific structural data on N vs S binding preferences in 4-alkylthiopyridines).

          Application Note: Protocol for Growing Crystals of 4-Ethylsulfanylpyridine Complexes

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary & Chemical Logic

          This protocol details the methodology for synthesizing and growing single crystals of transition metal complexes using 4-ethylsulfanylpyridine (4-ESP) as a ligand.

          The Chemical Rationale: 4-Ethylsulfanylpyridine is a ditopic ligand containing a hard nitrogen donor (pyridine ring) and a soft sulfur donor (thioether tail). This duality allows for versatile coordination modes:

          • N-donor only: Common with hard/borderline acids like Cu(II), Zn(II), Co(II).

          • Bridging (N, S-donor): Observed with soft acids like Ag(I) or Hg(II), often leading to 1D, 2D, or 3D coordination polymers.

          The crystallization strategy relies on Solvent Layering (Liquid-Liquid Diffusion) and Vapor Diffusion . These methods slow the kinetics of complexation, preventing rapid precipitation and favoring the nucleation of X-ray quality single crystals.

          Safety & Pre-requisites

          • Hazards: 4-ethylsulfanylpyridine is a pyridine derivative; handle with care (potential irritant/stench). Metal salts (AgNO₃, Cu(ClO₄)₂) are oxidizers and toxic.

          • PPE: Standard lab coat, nitrile gloves, safety goggles. Work inside a fume hood.

          • Purity: Ligand purity >98% is critical. Distill 4-ESP if the liquid appears yellow/brown (oxidation products).

          Experimental Protocols

          Protocol A: Ag(I) Coordination Polymers via Liquid-Liquid Diffusion

          Target Structure: 1D or 2D Coordination Networks (Ag-N and Ag-S interactions). Mechanism: Slow diffusion of a metal-rich layer into a ligand-rich layer creates a concentration gradient, allowing crystals to grow at the interface.

          Materials:

          • Ligand: 4-ethylsulfanylpyridine (0.1 mmol)

          • Metal Salt: AgNO₃ or AgClO₄ (0.1 mmol)

          • Solvent A (Denser): Distilled Water or Methanol

          • Solvent B (Less Dense): Acetonitrile or Ethanol

          • Buffer Solvent: 1:1 mix of Solvent A & B (optional)

          Step-by-Step Methodology:

          • Preparation of Metal Solution (Bottom Layer): Dissolve 0.1 mmol of Ag(I) salt in 2 mL of Solvent A (e.g., H₂O). Sonicate to ensure complete dissolution. Filter through a 0.45 µm PTFE syringe filter into a narrow crystallization tube (5 mm NMR tube or narrow vial).

          • Buffer Layer (Critical for Quality): Carefully pipette 0.5 mL of the "Buffer Solvent" (pure solvent or low-concentration mix) on top of the metal solution. Tip: Touch the pipette tip to the glass wall just above the meniscus and release slowly to avoid mixing.

          • Preparation of Ligand Solution (Top Layer): Dissolve 0.1 mmol of 4-ESP in 2 mL of Solvent B (e.g., Ethanol).

          • Layering: Gently layer the Ligand Solution on top of the Buffer Layer. You should see three distinct phases or a gradient.

          • Incubation: Seal the tube with Parafilm (poke one tiny hole if slow evaporation is also desired, otherwise seal tight). Store in a vibration-free, dark environment at 20°C.

          • Harvesting: Crystals typically appear at the interface within 3–7 days.

          Protocol B: Cu(II)/Zn(II) Complexes via Vapor Diffusion

          Target Structure: Discrete mononuclear or dinuclear complexes.[1] Mechanism: A precipitant (anti-solvent) diffuses into the reaction solution via the vapor phase, slowly lowering solubility.

          Materials:

          • Ligand: 4-ESP (0.2 mmol)

          • Metal Salt: Cu(NO₃)₂·3H₂O or ZnCl₂ (0.1 mmol)

          • Solvent (Good): Methanol or Dichloromethane (DCM)

          • Anti-Solvent (Poor): Diethyl Ether or Pentane

          Step-by-Step Methodology:

          • Complexation: Mix the metal salt and ligand in 3 mL of the Good Solvent (Methanol) in a small 4 mL vial. Stir for 15 minutes. The solution often changes color (e.g., Blue/Green for Cu).

          • Filtration: Filter the solution into a clean, small inner vial (4 mL).

          • Setup: Place the small open vial inside a larger jar (20 mL) containing 5 mL of the Anti-Solvent (Diethyl Ether).

          • Sealing: Cap the large jar tightly. The ether vapor will diffuse into the methanol solution.

          • Observation: Check daily. Do not move the jar. Crystals form as the methanol becomes saturated with ether.

          Data Summary & Visualization

          Solvent System Selection Guide
          Metal IonCoordination PreferenceRecommended Solvent System (Layering)Recommended Solvent System (Vapor)
          Ag(I) Linear/Trigonal (N, S)Bottom: H₂O / Top: EtOHInner: MeCN / Outer: Et₂O
          Cu(II) Octahedral/Square Planar (N)Bottom: H₂O / Top: MeOHInner: MeOH / Outer: Et₂O
          Zn(II) Tetrahedral (N)Bottom: DCM / Top: MeOHInner: DCM / Outer: Pentane
          Co(II) Octahedral (N)Bottom: DMF / Top: EtOHInner: DMF / Outer: Et₂O
          Workflow Diagram (DOT)

          The following diagram illustrates the decision logic and physical setup for the crystallization process.

          CrystallizationProtocol Start Start: 4-Ethylsulfanylpyridine (4-ESP) MetalSelect Select Metal Center Start->MetalSelect AgPath Soft Acid: Ag(I) (Target: Coordination Polymer) MetalSelect->AgPath Sulfur affinity CuPath Hard/Borderline: Cu(II), Zn(II) (Target: Discrete Complex) MetalSelect->CuPath Nitrogen affinity MethodA Method A: Liquid-Liquid Layering (Density Gradient) AgPath->MethodA MethodB Method B: Vapor Diffusion (Solubility Gradient) CuPath->MethodB StepA1 Dissolve Metal in Denser Solvent (H2O or CHCl3) MethodA->StepA1 StepB1 Mix Metal + Ligand in Good Solvent (MeOH or DCM) MethodB->StepB1 StepA2 Layer Buffer Solvent StepA1->StepA2 StepA3 Layer Ligand in Lighter Solvent (MeOH or EtOH) StepA2->StepA3 Harvest Harvest Crystals (3-7 Days) StepA3->Harvest StepB2 Place in Chamber with Anti-Solvent (Ether or Pentane) StepB1->StepB2 StepB2->Harvest Characterization SCXRD & PXRD Analysis Harvest->Characterization

          Caption: Decision tree for selecting the optimal crystallization method based on metal-ligand compatibility.

          Characterization & Validation

          To validate the formation of the complex versus simple salt recrystallization:

          • IR Spectroscopy:

            • Pyridine Ring Breathing: Look for a shift in the

              
               band (typically ~1590 cm⁻¹) to higher wavenumbers (+10–20 cm⁻¹) upon coordination.
              
            • C-S Stretch: For Ag(I) complexes, the C-S stretch (~600–700 cm⁻¹) may shift or split if the sulfur atom participates in bridging.

          • Single Crystal X-Ray Diffraction (SCXRD):

            • Mount crystals immediately in Paratone oil (many are solvates and may desolvate/crack in air).

            • Collect data at 100 K to reduce thermal motion of the ethyl tail.

          • Unit Cell Check: Before full collection, run a short matrix scan. If the unit cell matches the starting metal salt, the complexation failed.

          Troubleshooting

          • Problem: Immediate precipitation (powder) upon mixing layers.

            • Solution: The concentration is too high. Dilute both layers by 50%. Increase the volume of the "Buffer Layer".

          • Problem: No crystals after 2 weeks.

            • Solution: The solvents might be too similar in polarity. Try a more drastic difference (e.g., DMF/Ether). Alternatively, allow slight evaporation by poking a hole in the cap.

          • Problem: Oiling out.

            • Solution: This is common with flexible ethyl chains. Lower the temperature to 4°C (fridge). Ensure the anti-solvent (Ether) is anhydrous.

          References

          • Constable, E. C. (2023). Expanded Ligands Based upon Iron(II) Coordination Compounds of Asymmetrical Bis(terpyridine) Domains. MDPI.[2] Link

          • Staples, R. J. (2012). Growing and Mounting Crystals Your Instrument Will Treasure. Department of Chemistry and Biochemistry, Michigan State University. Link

          • Spingler, B., & Schnidrig, S. (2012). Tips and Tricks for the Lab: Growing Crystals. ChemistryViews. Link

          • Schmidt, A., & Mordhorst, T. (2003). Synthesis of Pyridine-Thioethers via Mono- and Tricationic Pyridinium Salts. Z. Naturforsch. Link

          • Haque, R. A., et al. (2020). Antibacterial Activity and Cytotoxicity of Silver(I) Complexes of Pyridine and (Benz)Imidazole Derivatives. PMC. Link

          Sources

          Troubleshooting & Optimization

          Technical Support Center: Optimizing 4-Ethylsulfanylpyridine Synthesis

          Author: BenchChem Technical Support Team. Date: February 2026

          Topic: High-Yield Synthesis of 4-Ethylsulfanylpyridine (4-Ethylthiopyridine) Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

          Introduction: The Stability Paradox

          The synthesis of 4-ethylsulfanylpyridine is deceptively simple. Theoretically, it is a standard Nucleophilic Aromatic Substitution (

          
          ). However, researchers often report erratic yields ranging from 30% to 85%.
          

          The Core Issue: The instability of the precursor. 4-Chloropyridine (free base) is inherently unstable and prone to self-polymerization at room temperature. The commercial hydrochloride salt is stable, but once neutralized to participate in the reaction, the clock starts ticking.

          This guide provides a self-validating protocol designed to minimize the lifespan of the free-base intermediate and maximize the formation of the sulfide product.

          Module 1: Reaction Optimization (The Chemistry)

          The "In-Situ" Protocol

          Do not perform a separate free-basing step (e.g., partitioning 4-chloropyridine HCl between water/DCM). This leads to polymerization and immediate yield loss. Instead, generate the reactive species in the presence of the nucleophile.

          Recommended Conditions
          ParameterRecommendationRationale (Causality)
          Precursor 4-Chloropyridine HCl The salt is stable.[1] The free base polymerizes rapidly.
          Nucleophile Sodium Ethanethiolate (NaSEt)Preferred. Eliminates the need for an auxiliary base to deprotonate EtSH, reducing reaction complexity.
          Alt. Nucleophile Ethanethiol (EtSH) +
          
          
          Viable, but EtSH is volatile (bp 35°C) and requires careful stoichiometry control.
          Solvent DMF or NMP (Anhydrous)Polar aprotic solvents stabilize the Meisenheimer intermediate and dissolve the salt.
          Temperature 80°C – 100°CSufficient energy to overcome the activation barrier of the electron-deficient ring without promoting thermal decomposition.
          Step-by-Step Workflow
          • Charge Sodium Ethanethiolate (1.2 equiv) into anhydrous DMF under

            
            .
            
          • Cool the mixture to 0°C.

          • Add 4-Chloropyridine HCl (1.0 equiv) portion-wise as a solid.

            • Why? This controls the exotherm and ensures that as soon as the free base is generated by the basic thiolate, it is immediately surrounded by nucleophiles, favoring substitution over self-polymerization.

          • Heat to 90°C and monitor by HPLC/TLC.

          Visualizing the Pathway

          The following diagram illustrates the kinetic competition between the desired

          
           pathway and the parasitic polymerization.
          

          SNAr_Pathway cluster_0 Critical Control Point Start 4-Chloropyridine HCl (Stable Salt) FreeBase 4-Chloropyridine (Free Base - Unstable) Start->FreeBase Neutralization Base Base / Thiolate Base->FreeBase Product 4-Ethylsulfanylpyridine (Target) FreeBase->Product + EtS- (Fast) Polymer Polymerized Tar (Yield Loss) FreeBase->Polymer Self-Reaction (If EtS- is low)

          Caption: Kinetic competition between productive substitution and parasitic polymerization. High local concentration of nucleophile (EtS-) is required to win this race.

          Module 2: Work-up & Isolation (The Physical Chemistry)

          Issue: 4-Ethylsulfanylpyridine is an oil with moderate volatility. Standard rotary evaporation can lead to product loss (codistillation) or oxidation (sulfoxide formation) if heated excessively.

          Solution: The Acid-Base Extraction method.[2][3][4][5] This technique exploits the basicity of the pyridine nitrogen (

          
          ) to purify the compound without chromatography.
          
          The "Yield-Saver" Extraction Protocol
          • Quench: Pour reaction mixture into dilute NaOH (pH > 12).

            • Why? Keeps the product in the organic phase (neutral free base) and traps unreacted thiol as water-soluble thiolate.

          • Extraction 1 (Removal of Non-Basics): Extract with Ethyl Acetate (EtOAc). Wash organic layer with water/brine.[4]

          • The "Switch" (Purification): Extract the EtOAc layer with 1M HCl .

            • Mechanism:[4][6][7][8] The product protonates (becomes water-soluble pyridinium salt) and moves to the aqueous layer. Neutral impurities (uncoupled thiols, non-basic tars) stay in the EtOAc.

            • Discard the EtOAc layer.

          • Recovery: Basify the aqueous acidic layer with NaOH to pH 12. Extract the now-neutral product into DCM.

          • Concentration: Dry over

            
             and concentrate under reduced pressure (keep bath < 40°C).
            

          Extraction_Flow Crude Crude Reaction Mix (DMF, Product, Impurities) Step1 Partition: EtOAc + aq. NaOH Crude->Step1 Org1 Organic Layer 1 (Product + Neutral Impurities) Step1->Org1 Aq1 Aqueous Layer 1 (DMF, Thiolates) Step1->Aq1 Step2 Extract with 1M HCl Org1->Step2 Org2 Organic Layer 2 (Discard: Neutral Tars) Step2->Org2 Aq2 Aqueous Layer 2 (Product-H+ Salt) Step2->Aq2 Step3 Basify (pH > 12) & Extract with DCM Aq2->Step3 Final Pure 4-Ethylsulfanylpyridine Step3->Final

          Caption: Acid-Base purification strategy. The product is temporarily sequestered in the aqueous phase as a salt to wash away non-basic organic impurities.

          Module 3: Troubleshooting & FAQs

          Q1: The reaction turned into a black tar. What happened?

          Diagnosis: Polymerization of 4-chloropyridine.[1][9] Fix: You likely neutralized the starting material too early or added the thiol too slowly.

          • Correction: Ensure the nucleophile (thiolate) is in excess and present before the 4-chloropyridine HCl is added. Increase solvent volume to dilute the reactants, slowing bimolecular polymerization.

          Q2: I have a strong "garlic" smell that won't go away.

          Diagnosis: Residual Ethanethiol. Fix: Thiol odors are persistent and dangerous.

          • Protocol: All glassware and rotary evaporator traps must be treated with a Bleach (Sodium Hypochlorite) solution . This oxidizes the thiol to a sulfonate (odorless).

          • Warning: Do not mix bleach directly with the acidic reaction stream (creates

            
             gas). Neutralize first.
            
          Q3: My yield is 50%, and NMR shows a side product.

          Diagnosis: Oxidation to Sulfoxide (

          
          ).
          Fix:  Thioethers are easily oxidized by air, especially in solution.
          
          • Correction: Degas all solvents with Nitrogen/Argon sparging for 15 minutes before use. Store the final product under inert atmosphere. If the impurity is at ~2.7 ppm (ethyl group shift), it is likely the sulfoxide.

          Q4: Can I use Palladium catalysis instead?

          Answer: Yes, but it is generally overkill for 4-chloropyridine.

          • Context: Pd-catalyzed C-S coupling (Migita-Soda or Buchwald-Hartwig type) is excellent for unactivated aryl halides. However, 4-chloropyridine is electronically activated (

            
             active).
            
          • When to use Pd: Only if you are using a deactivated pyridine (e.g., 2-methyl-4-chloropyridine) or if the

            
             conditions cause incompatibility with other functional groups on your molecule.
            

          References

          • Synthesis of 4-Alkylthiopyridines via : Context: Standard protocols for nucleophilic substitution on electron-deficient heterocycles. Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Chapter on Pyridines: Nucleophilic Substitution).
          • Stability of 4-Chloropyridine

            • Context: Polymeriz
            • Source:4-Chloropyridine Hydrochloride Safety Data Sheet. Jubilant Ingrevia.

          • Acid-Base Extraction Techniques

            • Context: Purification of alkaloids and pyridine deriv
            • Source:Acid-Base Extraction. Chemistry LibreTexts.

          • Palladium-Catalyzed C-S Bond Formation: Context: Alternative routes for difficult substrates. Source: Prim, D., Campagne, J. M., Joseph, D., & Andrioletti, B. (2002). Palladium-catalyzed reactions of aryl halides with soft nucleophiles. Tetrahedron, 58(11), 2041-2075.

          Sources

          Technical Support Center: 4-Ethylsulfanylpyridine Synthesis

          Author: BenchChem Technical Support Team. Date: February 2026

          Ticket ID: #SNAR-PYR-004 Status: Open Assigned Specialist: Senior Application Scientist

          🛑 Diagnostic Phase: Triage Your Failed Reaction

          Before attempting a repeat synthesis, identify the specific failure mode. The synthesis of 4-ethylsulfanylpyridine (4-ethylthiopyridine) via Nucleophilic Aromatic Substitution (SNAr) is chemically robust but procedurally unforgiving due to the instability of the starting material, 4-chloropyridine.

          Troubleshooting Logic Flow

          Use this decision tree to pinpoint your error source.

          Troubleshooting Start Start: Analyze Crude Mixture LCMS Check LCMS/TLC Start->LCMS Q1 Is Product (m/z ~140) present? LCMS->Q1 Yes Yes, but low yield Q1->Yes No No product detected Q1->No Q3 Is there a dimer (m/z ~122)? Yes->Q3 Q2 Is Starting Material (SM) remaining? No->Q2 SM_Yes SM Present: Reaction Stalled Q2->SM_Yes SM_No SM Gone: Decomposition Q2->SM_No Solvent Check Solvent/Temp (Need Polar Aprotic >80°C) SM_Yes->Solvent Polymer Self-Polymerization detected? (Black Tar/Insoluble) SM_No->Polymer Q3->Yes Yes Q3->No No Disulfide Oxidation Issue: Diethyl Disulfide formed Workup Workup Issue: Product lost in aqueous layer?

          Figure 1: Diagnostic logic for evaluating SNAr failure modes.

          ❓ Frequently Asked Questions (Symptom-Based)

          Q1: The reaction turned into a black, insoluble tar. What happened?

          Diagnosis: Self-Polymerization of 4-Chloropyridine. The Cause: 4-Chloropyridine is unstable as a free base. If you neutralized the hydrochloride salt before the nucleophile was ready, or if the reaction mixture lacked a sufficient concentration of the thiol nucleophile, the pyridine nitrogen of one molecule attacked the C-4 position of another. The Fix: Never free-base 4-chloropyridine HCl in a separate step. Add the salt directly to the reaction mixture containing the thiol and base. The thiolate anion is a better nucleophile than the pyridine nitrogen and will intercept the starting material before it polymerizes [1].

          Q2: I see a large peak at m/z 122 (GCMS/LCMS) and very little product.

          Diagnosis: Oxidative Dimerization (Disulfide Formation). The Cause: Your ethanethiol or thiolate oxidized to diethyl disulfide (Et-S-S-Et) before it could react with the pyridine. This consumes your stoichiometry. The Fix: Degas your solvents (sparge with N2 or Ar for 15 mins). If using sodium ethanethiolate (NaSEt), ensure it is white/yellow, not brown. If using ethanethiol (liquid), add a slight excess (1.2–1.5 eq) to account for volatility and oxidation.

          Q3: The reaction worked (LCMS shows conversion), but I lost everything during extraction.

          Diagnosis: Incorrect pH during workup. The Cause: 4-Ethylsulfanylpyridine is a basic amine. If you extracted with an acidic aqueous phase (pH < 4), the product is protonated (pyridinium salt) and stays in the water. The Fix: The product must be extracted from a basic aqueous layer (pH > 10) into the organic layer. See the Gold Standard Protocol below for the "Acid-Base Swing" purification technique.

          🧪 Module 2: The Gold Standard Protocol

          This protocol uses Sodium Ethanethiolate (NaSEt) in DMF . This is superior to using ethanethiol + base because it removes the variable of in situ deprotonation and reduces odor issues (slightly).

          Reagents & Stoichiometry
          ComponentEquiv.RoleCritical Note
          4-Chloropyridine HCl 1.0SubstrateUse HCl salt. Do not free base.
          Sodium Ethanethiolate 2.5NucleophileHygroscopic. Handle quickly.
          DMF (Anhydrous) 5-10 VolSolventMust be dry to prevent hydrolysis to pyridone.
          Step-by-Step Procedure
          • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon/Nitrogen.[1]

          • Solvent Charge: Add anhydrous DMF. Optional: Sparge with inert gas for 10 minutes.

          • Nucleophile Addition: Add Sodium Ethanethiolate (2.5 eq) in one portion. The mixture may warm slightly. Stir for 10 minutes to ensure dissolution/suspension.

            • Why? We establish a high concentration of the nucleophile before introducing the unstable pyridine.

          • Substrate Addition: Add 4-Chloropyridine Hydrochloride (1.0 eq) as a solid in one portion.

            • Note: The extra equivalents of NaSEt will neutralize the HCl (acting as a base) and serve as the nucleophile.

          • Reaction: Heat the mixture to 80–90°C for 2–4 hours.

            • Monitoring: Check TLC (Mobile phase: 20% EtOAc in Hexanes). The starting material stays at the baseline (salt); the product moves (Rf ~0.4-0.6).

          • Quench: Cool to room temperature. Pour the mixture into water (5x reaction volume).

            • Odor Control: Have a bleach bath ready for all glassware.

          The "Acid-Base Swing" Purification (Crucial)

          Avoid column chromatography by exploiting the basicity of the pyridine ring [2].

          • Initial Extraction: Extract the quenched aqueous mixture with Ethyl Acetate (3x). Combine organics.

          • Acid Wash (The Trap): Extract the organic layer with 1M HCl (3x).

            • Chemistry: The product becomes protonated (water-soluble). Impurities (disulfides, non-basic tars) stay in the Ethyl Acetate.

            • Action:Keep the Aqueous Layer. Discard the organic layer.

          • Basification (The Release): Cool the acidic aqueous layer in an ice bath. Slowly add 6M NaOH until pH > 12. The solution will become cloudy as the free base oil separates.

          • Final Extraction: Extract the basic aqueous layer with Dichloromethane (DCM) (3x).

          • Drying: Dry combined DCM layers over Na2SO4, filter, and concentrate.

          🔬 Module 3: Scientific Deep Dive

          Reaction Mechanism: SNAr

          The reaction proceeds via an addition-elimination mechanism.[2] The electron-withdrawing nitrogen atom activates the ring, making the C-4 position susceptible to nucleophilic attack.

          Mechanism SM 4-Cl-Pyridine (Electrophile) Complex Meisenheimer Complex (Intermediate) SM->Complex Addition Nu EtS- (Nucleophile) Nu->Complex Prod 4-EtS-Pyridine (Product) Complex->Prod Elimination LG Cl- Leaving Group Complex->LG

          Figure 2: Simplified SNAr pathway. The rate-determining step is typically the nucleophilic addition.

          Why 4-Chloropyridine HCl?

          4-Chloropyridine free base is kinetically unstable. In the absence of a strong external nucleophile, the lone pair of the pyridine nitrogen (N1) attacks the C4 position of another molecule, leading to intermolecular quaternary salts (polymerization). By using the HCl salt, the nitrogen is protonated and non-nucleophilic, preventing polymerization until it is introduced to the reaction mixture where the thiolate (a much stronger nucleophile) dominates the kinetics [3].

          📚 References

          • Katritzky, A. R.; Ramsden, C. A. Handbook of Heterocyclic Chemistry, 3rd Ed.; Elsevier: Oxford, 2010. (Detailed discussion on pyridine reactivity and tautomerism).

          • Vaidya, N. A.; Mathias, L. J. "Syntheses and Properties of 4-Substituted Pyridines." Journal of the American Chemical Society, 1986 , 108(18), 5514–5520.[3] Link

          • Jubilant Ingrevia. "4-Chloropyridine Hydrochloride Safety Data Sheet." (Confirming stability and storage as HCl salt). Link

          • Scriven, E. F. V. "Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms." Comprehensive Heterocyclic Chemistry II, 1996 , Vol 5, 1-49. (Mechanistic insight into SNAr on pyridines).

          Sources

          optimization of reaction conditions for 4-ethylsulfanylpyridine

          Author: BenchChem Technical Support Team. Date: February 2026

          Case ID: 4-ESP-OPT-2024 Subject: Optimization of Reaction Conditions for 4-Ethylsulfanylpyridine Assigned Specialist: Senior Application Scientist, Process Chemistry Division

          Introduction: The Reaction Landscape

          Welcome to the technical support center for pyridine functionalization. You are likely attempting to synthesize 4-ethylsulfanylpyridine (also known as 4-(ethylthio)pyridine). While this molecule appears simple, the electron-deficient nature of the pyridine ring and the high nucleophilicity (and volatility) of ethanethiol introduce specific challenges regarding yield, purity, and industrial hygiene.

          This guide prioritizes the Nucleophilic Aromatic Substitution (

          
          )  pathway, as it is the most robust and atom-economical route for this specific substrate. We will also address troubleshooting for cross-coupling alternatives.
          

          Module 1: The "Gold Standard" Protocol ( )

          User Query: "What is the most reliable method to make this compound on a gram-to-multigram scale?"

          Technical Response: For 4-substituted pyridines, the

          
           displacement of a halogen (Cl or Br) by a thiol is superior to metal-catalyzed coupling due to the natural electron deficiency at the C4 position.
          
          Optimized Standard Operating Procedure (SOP)
          ParameterRecommendationRationale
          Substrate 4-Chloropyridine HCl saltMore stable and cheaper than the free base, which polymerizes on storage.
          Nucleophile Ethanethiol (EtSH) or NaSEtEtSH allows for controlled deprotonation in situ; NaSEt is easier to handle but hygroscopic.
          Base
          
          
          (3.0 equiv)
          Sufficient to neutralize the HCl salt and deprotonate the thiol. Safer than NaH.
          Solvent DMF or DMSO (Anhydrous)High dielectric constant stabilizes the polar Meisenheimer intermediate.
          Temperature 80°C – 100°CActivation energy barrier for 4-Cl displacement is moderate. Avoid >120°C to prevent "coking."
          Atmosphere Nitrogen/ArgonCritical. Pyridines and thiols oxidize/dimerize rapidly in air at high temps.
          Step-by-Step Workflow
          • Neutralization: Suspend 4-chloropyridine HCl (1.0 equiv) and

            
             (1.5 equiv) in DMF. Stir at RT for 15 min to liberate the free base in situ.
            
          • Thiol Addition: Cool to 0°C. Add Ethanethiol (1.2 equiv) followed by the remaining base (1.5 equiv). Note: EtSH is volatile (bp 35°C); add via syringe into the cold solution.

          • Reaction: Seal the vessel (pressure tube recommended). Heat to 90°C for 4–6 hours.

          • Workup: Cool to RT. Pour into 5% NaOH (aq) to keep unreacted thiol in the aqueous phase (as thiolate). Extract with EtOAc or DCM.

          Module 2: Mechanistic Insight & Visualization

          User Query: "Why does this reaction work without a Palladium catalyst?"

          Technical Response: The nitrogen atom in the pyridine ring acts as an electron sink, pulling electron density away from the ring carbons. This makes the C2 and C4 positions highly electrophilic, mimicking the reactivity of nitro-benzene derivatives. The reaction proceeds via an Addition-Elimination mechanism involving a Meisenheimer complex.

          SNAr_Mechanism cluster_legend Key Driver Reactants 4-Chloropyridine + EtS⁻ TS_Attack Nucleophilic Attack (Rate Limiting) Reactants->TS_Attack Intermediate Meisenheimer Complex (Negative charge on N) TS_Attack->Intermediate Addition TS_Elim Chloride Elimination (Fast) Intermediate->TS_Elim Product 4-Ethylsulfanylpyridine + Cl⁻ TS_Elim->Product Elimination Note The Pyridine Nitrogen stabilizes the anionic intermediate via resonance.

          Figure 1: The

          
           mechanism. The electronegative nitrogen stabilizes the anionic intermediate, allowing the reaction to proceed under thermal conditions without transition metals.
          

          Module 3: Troubleshooting Guide (FAQs)

          User Query: "My yield is low, or the product is impure. What went wrong?"

          Use the decision tree below to diagnose your specific failure mode.

          Troubleshooting_Tree Start Identify Issue Issue1 Low Conversion (Starting Material Remains) Start->Issue1 Issue2 Black Tar/Polymerization Start->Issue2 Issue3 Product is 4-Hydroxypyridine Start->Issue3 Sol1 Increase Temp to 110°C OR switch solvent to DMSO Issue1->Sol1 Sol2 Strict O₂ Exclusion required. Degas solvents with Ar. Issue2->Sol2 Sol3 System was wet. Water acts as competing nucleophile. Dry solvent/reagents. Issue3->Sol3

          Figure 2: Diagnostic flowchart for common synthetic failures in pyridine substitution.

          Detailed Troubleshooting Table
          SymptomRoot CauseCorrective Action
          Reaction Stalls (<50% Conv.) Base insolubility or low temperature.Switch from
          
          
          to Cs₂CO₃ (higher solubility in DMF) or increase temp to 110°C.
          Formation of Disulfide (EtS-SEt) Oxidation of thiol by air.This consumes your nucleophile. Add 0.5 equiv extra thiol and ensure vigorous
          
          
          sparging.
          Formation of "Pyridone" (Hydrolysis) Wet solvent (Water attacks 4-Cl).Dry DMF over molecular sieves (3Å). Ensure base is anhydrous.
          N-Alkylation Impurity Only applies if using 4-mercaptopyridine + Et-Halide.Switch routes. Alkylation of the pyridone tautomer favors N-alkylation. Use the
          
          
          route (4-Cl + EtSH) to guarantee S-selectivity.

          Module 4: Advanced Considerations

          The "Odor" Hazard (Critical Safety)

          Ethanethiol has a detection threshold of ~1 ppb. Improper handling will evacuate your building.

          • Containment: All transfers must occur in a fume hood.

          • Quenching: Do not pour reaction waste directly into the drain. Treat all glassware and waste streams with 10% Sodium Hypochlorite (Bleach) . This oxidizes the thiol/sulfide to a sulfonate, which is odorless.

            • Reaction:

              
              
              
          When to use Palladium Catalysis?

          If your substrate has electron-donating groups (e.g., 3-methoxy-4-chloropyridine), the ring is deactivated for

          
          .
          
          • Recommended Catalyst:

            
             + Xantphos or Pd-PEPPSI-IPr.
            
          • Note: Thiols are catalyst poisons. You must use a strong base (NaOtBu) and high catalyst loading (2-5 mol%) if attempting this route [1].

          References

          • C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. Source: Journal of the American Chemical Society (2025).[1] Context: Discusses catalyst poisoning and ligand selection for Pd-catalyzed thiolation, relevant for difficult pyridine substrates. URL:[Link]

          • Nucleophilic Aromatic Substitution: Mechanism and Conditions. Source: Master Organic Chemistry / PrepChem. Context: Foundational protocols for converting 4-chloropyridine HCl to 4-substituted derivatives using nucleophiles. URL:[Link]

          • Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Source: National Institutes of Health (PMC). Context: Highlights the challenges of regioselectivity (N vs C/S attack) in pyridine functionalization. URL:[Link]

          Sources

          Technical Support Center: 4-Ethylsulfanylpyridine (4-ESP) Stability Guide

          [1]

          Current Status: Active Topic: Stability & Degradation Mechanisms in Acidic Media Audience: Medicinal Chemists, Process Chemists, Analytical Scientists

          Executive Summary

          4-Ethylsulfanylpyridine (4-ESP) exhibits a specific, often overlooked instability profile in acidic environments.[1] While the pyridine ring is generally robust, the 4-ethylsulfanyl substituent acts as a pseudo-halogen , making the molecule susceptible to Nucleophilic Aromatic Substitution (

          
          )

          In aqueous acidic media, 4-ESP undergoes hydrolysis to form 4-pyridone and ethanethiol .[1] This reaction is the primary cause of yield loss, unexpected polarity shifts in chromatography, and the characteristic "rotten cabbage" odor during workup.

          Part 1: Troubleshooting & Diagnostics (Q&A)
          Q1: I acidified my reaction mixture for workup, and now my product yield is significantly lower than expected. Where did it go?

          Diagnosis: Acid-Catalyzed Hydrolysis.[1] The Mechanism: When you acidify the aqueous layer (pH < 3), the pyridine nitrogen protonates (

          The Result:4-pyridoneethanethiol1
          Q2: Why does my fume hood smell strongly of rotten cabbage/gas leak after the acid wash?

          Diagnosis: Ethanethiol Release. The Cause: The hydrolysis described above releases ethanethiol (EtSH) as a byproduct. Sensory Threshold: Humans can detect ethanethiol at concentrations as low as 1 part per 2.8 billion.[1] Even minor degradation (<1%) will generate a potent stench.[1] Immediate Action: Treat the waste stream with bleach (sodium hypochlorite) to oxidize the thiol to non-volatile sulfonates before disposal.

          Q3: My HPLC shows a new, early-eluting peak that wasn't there before acidification. What is it?

          Diagnosis: 4-Pyridone Formation.[1][2][3][4][5] Analysis: 4-ESP is relatively non-polar. 4-Pyridone is highly polar and will elute near the solvent front on reverse-phase (C18) columns.[1] Confirmation: Check the UV spectrum of the new peak. 4-Pyridone has a distinct UV absorption pattern (

          1
          Q4: The hydrochloride salt of 4-ESP turned into a sticky oil/goo after a few days. Is it salvageable?

          Diagnosis: Hygroscopic Deliquescence & Hydrolysis.[1] The Cause: Pyridine hydrochloride salts are notoriously hygroscopic.[1] If exposed to ambient moisture, the salt absorbs water. The resulting concentrated acidic "brine" creates the perfect environment for the hydrolysis reaction described in Q1, effectively dissolving and degrading your compound simultaneously. Prevention: Store HCl salts in a desiccator under Argon. If oiling occurs, attempt to triturate with anhydrous diethyl ether or acetone to recover the solid, but check purity immediately.

          Part 2: Technical Deep Dive & Mechanisms
          The Degradation Pathway:
          
          
          Hydrolysis

          The instability is driven by the electron-withdrawing nature of the protonated pyridine ring. The mechanism follows an addition-elimination pathway (

          1

          Key Factors:

          • pH: Lower pH = Higher concentration of the reactive pyridinium species.[1]

          • Temperature: Hydrolysis rates increase exponentially with heat.[1] Never reflux 4-ESP in aqueous acid.

          • Nucleophile: Water is the culprit.[1] Anhydrous acids (e.g., HCl in Ether) are generally safe if kept dry.[1]

          Visualizing the Pathway:

          GESP4-Ethylsulfanylpyridine(Neutral)ProtonatedPyridinium Ion(Activated Electrophile)ESP->Protonated+ H+ (Acid)TransitionTetrahedralIntermediateProtonated->Transition+ H2O (Nucleophile)Pyridone4-Pyridone(Water Soluble)Transition->Pyridone- EtSHThiolEthanethiol(Gas/Stench)Transition->ThiolByproduct

          Figure 1: Acid-catalyzed hydrolysis mechanism of 4-ethylsulfanylpyridine.

          Part 3: Experimental Protocols & Stability Data
          Stability Comparison Table

          Use this table to select appropriate workup conditions.

          ConditionStability RatingRisk LevelNotes
          1M HCl (aq), 25°C Moderate MediumHydrolysis occurs over hours.[1] Process quickly.
          1M HCl (aq), 60°C+ Poor Critical Rapid hydrolysis to 4-pyridone.[1] AVOID.
          Acetic Acid (Glacial) Good LowProtonation occurs, but water is absent.[1]
          TFA (Anhydrous) Good LowStable if strictly anhydrous.[1]
          HCl in Ether (Anhydrous) Excellent LowBest method for salt formation.[1]
          Oxidizing Acids (HNO3) Zero Critical Immediate oxidation to sulfoxide/sulfone.[1]
          Protocol 1: Safe Workup Procedure (Quenching)

          Do not dump reaction mixtures directly into strong acid.[1]

          • Cooling: Cool the reaction mixture to 0°C .

          • Buffering: Instead of 1M HCl, use a saturated Ammonium Chloride (

            
            )  solution or a Phosphate Buffer (pH 5-6) .[1] This protonates basic impurities without fully activating the pyridine ring for hydrolysis.[1]
            
          • Extraction: Extract immediately into an organic solvent (DCM or EtOAc).[1]

          • Washing: Wash the organic layer with brine, not acid.[1]

          • Drying: Dry over

            
             and concentrate in vacuo at temperatures < 40°C .
            
          Protocol 2: Preparation of Stable Hydrochloride Salt

          To store 4-ESP as a salt without degradation.

          • Dissolve 4-ESP (1.0 equiv) in anhydrous diethyl ether or 1,4-dioxane .

          • Cool to 0°C under Nitrogen/Argon atmosphere.

          • Add 2M HCl in Diethyl Ether (1.05 equiv) dropwise. Do not use aqueous HCl.[1]

          • A white precipitate should form immediately.[1]

          • Filter the solid under an inert atmosphere (e.g., Schlenk line or glovebox) if possible, or quickly on a Buchner funnel.[1]

          • Wash with cold anhydrous ether.

          • Dry under high vacuum for 4 hours.

          • Storage: Store in a sealed vial with desiccant at -20°C.

          References
          • Bulavka, V. N., & Boiko, I. I. (2000).[1] Synthesis of 4-Aminopyridine and 4-Acetylaminopyridine by Reduction of 4-Nitropyridine-N-oxide with Iron and Mineral Acids. MDPI Molbank.[1] (Describes the parallel hydrolysis of 4-substituted pyridines to 4-pyridone in mineral acids).

          • Katritzky, A. R., & Taylor, R. (1990).[1] Electrophilic Substitution of Heterocycles: Quantitative Aspects. Advances in Heterocyclic Chemistry. (Fundamental text detailing the activation of pyridines toward nucleophilic attack upon protonation).

          • Spitzner, R. (2001).[1] Pyridine and its Derivatives. In: Science of Synthesis: Houben-Weyl Methods of Molecular Transformations.[1] (Comprehensive review of pyridine reactivity, including lability of 4-substituents).

          • PubChem. (2024).[1] 4-Pyridone Compound Summary. National Library of Medicine.[1] (Confirming the tautomeric equilibrium and stability data of the hydrolysis product).

          Technical Support Center: Purification of 4-Ethylsulfanylpyridine

          Author: BenchChem Technical Support Team. Date: February 2026

          Topic: Purification & Handling of 4-Ethylsulfanylpyridine (4-ESP) Ticket ID: #ESP-PUR-001 Support Tier: Level 3 (Senior Application Scientist) Status: Open[1]

          Introduction: The "Sticky & Stinky" Challenge

          Welcome to the technical support portal. If you are working with 4-ethylsulfanylpyridine (4-ESP) , you are likely facing a dual challenge: chemical behavior (polarity, coordination) and physical handling (noxious odor, oxidation sensitivity).[1][2]

          This molecule combines a basic pyridine nitrogen with a nucleophilic sulfur tail.[1] This creates specific purification hurdles:

          • Silica Tailing: The basic nitrogen interacts strongly with acidic silanols on silica gel.[1]

          • Odor: The thioether moiety, while less volatile than the parent thiol, still carries a potent stench that can contaminate laboratory spaces.[1]

          • Oxidation: The sulfur atom is prone to oxidation to sulfoxide (

            
            ) or sulfone (
            
            
            
            ) if handled carelessly in air.[1]

          Below are the specific troubleshooting guides designed to resolve these issues.

          Module 1: Odor Control & Safety

          Q: The smell is escaping my hood and contaminating the lab. How do I contain it?

          A: You must implement an active oxidative quenching system. Standard venting is insufficient for thioethers.[1] You need to chemically destroy the odor-causing functional group (the sulfur) before it enters the exhaust system.

          The Mechanism

          The most effective method is oxidation using Sodium Hypochlorite (Bleach) . Bleach oxidizes the sulfide/thiol to a sulfoxide, sulfone, or sulfonic acid, which are generally non-volatile and odorless [1][2].[1]

          Protocol: The "Bleach Trap" Setup

          Do not rely solely on the fume hood airflow.[1] When removing solvents (Rotavap) or drying the product under vacuum, use the following setup:

          • Primary Trap: Dry ice/acetone trap to catch bulk solvents.[1]

          • Secondary Trap (The Scrubber): A gas washing bottle (bubbler) filled with 10-15% commercial bleach solution.[1]

          • Vacuum Source: Diaphragm pump.[1]

          Critical Step: All glassware that touches 4-ESP must be soaked in a bleach bath inside the hood for 2-4 hours before being removed for washing.[1]

          Visualization: Odor Control Workflow

          OdorControl cluster_hood Fume Hood Boundary Reaction Reaction/Rotavap Trap1 Cold Trap (Solvent Capture) Reaction->Trap1 Vapor Trap2 Bleach Scrubber (NaOCl Solution) Trap1->Trap2 Volatile Thiols Trap2->Trap2 Oxidation (R-S-R → R-SO3H) Pump Vacuum Pump (Exhaust) Trap2->Pump Odorless Gas

          Caption: Figure 1. Active oxidative scrubbing workflow to prevent thiol/thioether odor release during solvent removal.

          Module 2: Chromatographic Purification

          Q: My compound streaks/tails on the TLC plate and column. How do I fix the separation?

          A: You are experiencing "Silanol Drag." The pyridine nitrogen (pKa ~5.[1]2) acts as a base, hydrogen-bonding with the acidic silanol (Si-OH) groups on the silica gel surface. This causes peak broadening (tailing) and poor resolution [3].[1]

          The Solution: Silica Deactivation

          You must neutralize the silica gel surface before or during the run.

          Method A: The Triethylamine (TEA) Wash (Recommended)

          • Slurry Preparation: Prepare your silica slurry using your starting eluent + 1% Triethylamine (TEA) .[1]

          • Column Packing: Pour the column with this TEA-spiked solvent.

          • Flushing: Flush the column with 2-3 column volumes of pure eluent (without TEA) to remove excess amine, or keep 0.5% TEA in the mobile phase if the streaking persists.

          • Result: The TEA binds to the active silanol sites, preventing the pyridine from "sticking."[1]

          Method B: Switch Stationary Phase If TEA is incompatible with other functional groups in your molecule, switch to Neutral Alumina (Aluminum Oxide) .[1] Alumina is less acidic than silica and typically yields better resolution for pyridines without additives.[1]

          Data: Solvent Systems for 4-ESP
          PolaritySolvent System (v/v)AdditiveApplication
          Low Hexane / EtOAc (9:1 to 7:3)1% TEARemoving non-polar impurities (e.g., disulfides).[1]
          Medium DCM / MeOH (98:2 to 95:5)0.5% NH₄OHStandard purification of the pyridine core.[1]
          High EtOAc / MeOH (9:1)1% TEAEluting highly polar oxidation byproducts.[1]

          Module 3: Alternative Purification (Distillation & Salts)

          Q: Can I avoid chromatography? The smell makes column packing difficult.

          A: Yes, Vacuum Distillation or Salt Formation are excellent alternatives.

          Option 1: Vacuum Distillation

          4-Ethylsulfanylpyridine is a liquid with a boiling point significantly higher than pyridine due to the sulfur substitution.[1]

          • Estimated BP: ~100–115°C at 10-15 mmHg (Based on 4-vinylpyridine analogues [4]).[1]

          • Protocol: Use a Kugelrohr or short-path distillation apparatus.

          • Warning: Sulfur compounds can "bump" violently.[1] Use a magnetic stir bar and a slow vacuum ramp.[1]

          Option 2: Hydrochloride Salt Formation (The "Odor Killer")

          Converting the liquid free base into a solid hydrochloride salt is the most robust way to purify and store the compound. The salt is usually odorless and stable.[1]

          Protocol:

          • Dissolve crude 4-ESP in dry Diethyl Ether or Dichloromethane (10 mL/g).

          • Cool to 0°C in an ice bath.

          • Slowly add 2M HCl in Diethyl Ether (or bubble HCl gas) until precipitation stops.

          • Filter the white/off-white solid.[1][2]

          • Wash with cold ether.[1]

          • Recovery: If you need the free base later, simply partition the salt between aqueous NaHCO₃ and DCM.[1]

          Visualization: Purification Decision Tree

          PurificationLogic Start Crude 4-ESP (Liquid/Oil) Check1 Is the crude >80% pure? Start->Check1 Distill Vacuum Distillation (0.1 - 5 mmHg) Check1->Distill Yes (Liquid) Salt HCl Salt Formation (Precipitation) Check1->Salt Yes (Solid Storage) Column Silica Column Check1->Column No (Complex Mix) Additive Add 1% TEA to Eluent Column->Additive Required Step

          Caption: Figure 2. Decision logic for selecting the optimal purification method based on crude purity and storage needs.

          Module 4: Stability & Storage

          Q: My clear liquid turned brown/red overnight. What happened?

          A: Oxidative degradation. Thioethers are susceptible to oxidation by atmospheric oxygen to sulfoxides (

          
          ).[1] Pyridines can also form N-oxides, which are often colored.[1]
          

          Storage Protocol:

          • Atmosphere: Flush the storage vial with Argon or Nitrogen .[1]

          • Temperature: Store at -20°C or 4°C .

          • Container: Use amber glass vials to prevent photo-oxidation.

          • Stabilizer: If storing as a free base liquid for long periods, conversion to the HCl salt (as described in Module 3) is the best method to prevent "browning."[1]

          References

          • Occupational Safety and Health Administration (OSHA). (n.d.).[1][2] Chemical Sampling Information: Ethyl Mercaptan. Retrieved from [Link] (General guidance on thiol handling and quenching).[1]

          • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard reference for pyridine purification and silica neutralization).

          • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 7502, 4-Vinylpyridine.[1] Retrieved from [Link] (Boiling point analogue reference).[1]

          • Lide, D. R. (Ed.).[1][3][4] (2005).[1][3] CRC Handbook of Chemistry and Physics (86th ed.).[1] CRC Press.[1][3] (Physical properties of pyridine derivatives).

          Sources

          Thioether Stability Support Center: 4-Ethylsulfanylpyridine Specialization

          Author: BenchChem Technical Support Team. Date: February 2026

          Current Status: Online Operator: Senior Application Scientist (Ph.D.) Ticket ID: T-PYR-S-OX-001 Subject: Prevention of Thioether Oxidation in 4-Ethylsulfanylpyridine

          Welcome to the Technical Support Center

          You are working with 4-ethylsulfanylpyridine (also known as 4-(ethylthio)pyridine). This molecule presents a classic chemoselectivity challenge: it contains a nucleophilic thioether (sulfide) and a basic pyridine nitrogen .

          While the pyridine ring is relatively robust, the thioether sulfur is highly prone to oxidation. It acts as a "soft" nucleophile, greedily reacting with electrophilic oxidants (like peroxides or peracids) and even atmospheric oxygen over time.

          This guide is structured to help you Prevent , Diagnose , and Rescue your material.

          Part 1: Storage & Handling (Prevention)
          Q: How should I store 4-ethylsulfanylpyridine to prevent "silent" degradation?

          A: Thioethers undergo autoxidation (reaction with atmospheric

          
          ) slowly, often catalyzed by trace metals or light. The resulting sulfoxide (S=O) is often odorless, meaning the characteristic "stench" of the sulfide is not a reliable purity indicator.
          

          Protocol: The "Triple-Barrier" Storage System

          • Atmosphere: Store under a positive pressure of Argon (preferred over Nitrogen due to higher density).

          • Temperature: Maintain at -20°C . Lower temperatures kinetically inhibit the formation of sulfoxides.

          • Container: Use amber glass vials with Teflon-lined caps. Light can promote radical formation, accelerating autoxidation.

          Expert Tip: If you are storing the liquid for >1 month, add a few copper turnings (activated) to the vial. Copper acts as a radical scavenger and stabilizer for the pyridine ring, though its primary role here is minimizing radical propagation chains in the bulk liquid.

          Q: I need to use an ethereal solvent (THF, Diethyl Ether). Is that safe?

          A: Only if rigorously tested.[1] Ethers form peroxides upon storage. These peroxides are strong enough to oxidize your thioether to a sulfoxide (

          
          ) within minutes.
          

          Validation Step:

          • Test your solvent with Quantofix® Peroxide Test Sticks before use.

          • Requirement: Peroxide level must be < 5 ppm .

          • Mitigation: If peroxides are detected, pass the solvent through a column of activated alumina or distill over Sodium/Benzophenone immediately before use.

          Part 2: Reaction Compatibility (Execution)
          Q: I need to perform an oxidation elsewhere on the molecule. How do I protect the sulfur?

          A: You cannot easily "protect" a thioether with a group like you would an alcohol. You must rely on chemoselectivity or scavengers .

          Strategy A: Kinetic Control (Chemoselectivity) If you are oxidizing an alcohol to an aldehyde/ketone, avoid m-CPBA or H2O2. Instead, use:

          • Dess-Martin Periodinane (DMP): Generally tolerates sulfides if used at 0°C with stoichiometric exactness.

          • Swern Oxidation: Standard conditions (

            
            ) are compatible because the active species reacts preferentially with the alcohol.
            

          Strategy B: Sacrificial Scavenging If you must use a less selective oxidant, add a "dummy" thioether that is more nucleophilic than your substrate.

          • Additive: Dimethyl sulfide (DMS) or Methionine (5–10 equivalents).

          • Mechanism: The oxidant attacks the sacrificial DMS first.

          • Cleanup: DMS is volatile (b.p. 37°C) and easily removed; Methionine is water-soluble and removed by aqueous wash.

          Q: Can I use metal catalysts (Pd, Pt, Rh)?

          A: This is a high-risk operation. The sulfur atom in 4-ethylsulfanylpyridine is a potent catalyst poison (it binds strongly to soft metals).

          • Symptom: The reaction stalls immediately.

          • Workaround: Use Pd(OAc)2 or catalysts with strongly binding ligands (like phosphines) that can outcompete the sulfur. Increase catalyst loading to 5–10 mol%.

          Part 3: Troubleshooting & Rescue (Correction)
          Q: I see a new spot on my TLC. Is it the sulfoxide or the N-oxide?

          A: Differentiating them is critical for the rescue plan.

          FeatureSulfide (Product)Sulfoxide (Impurity)Sulfone (Over-oxidation)N-Oxide
          Polarity (TLC) High Rf (Non-polar)Low Rf (Polar)Mid RfLowest Rf (Very Polar)
          H-NMR Shift Ethyl
          
          
          -CH2: ~2.9 ppm
          Ethyl
          
          
          -CH2: ~2.7 ppm (Deshielded, diastereotopic)
          Ethyl
          
          
          -CH2: ~3.1 ppm
          Pyridine protons shift downfield
          Mass Spec [M+H]+[M+16]+[M+32]+[M+16]+

          Diagnostic Workflow:

          • Run TLC (DCM/MeOH 95:5).

          • The Sulfoxide will drag significantly lower than the Sulfide.

          • Visual Confirmation: Sulfoxides do not smell like the parent thioether.[2] If the "rotten cabbage" smell disappears, you have oxidized your product.

          Q: My product is oxidized to the sulfoxide. Do I throw it away?

          A: No. Sulfoxides are easily reduced back to thioethers under mild conditions.[3]

          Rescue Protocol: The "WBK" Method (NaI / TFAA) This method is highly chemoselective for reducing sulfoxides to sulfides without touching esters, amides, or the pyridine ring.

          • Dissolve: Crude sulfoxide in Acetone (0.1 M).

          • Add: Sodium Iodide (NaI, 3.0 equiv).

          • Cool: To 0°C.

          • Add: Trifluoroacetic Anhydride (TFAA, 1.5 equiv) dropwise.

          • Wait: Stir 15 mins at 0°C. Solution will turn dark red/brown (Iodine formation).

          • Quench: Saturated aqueous

            
             (Sodium Sulfite) until the iodine color vanishes (turns yellow/clear).
            
          • Extract: DCM or EtOAc.

          • Result: Quantitative conversion back to 4-ethylsulfanylpyridine.

          Visualizing the Chemistry
          Figure 1: Oxidation Pathways & Selectivity

          This diagram illustrates the competing oxidation pathways. Note that Sulfur oxidation is kinetically faster than Nitrogen oxidation with most electrophilic oxidants.

          OxidationPathways cluster_legend Legend Sulfide 4-Ethylsulfanylpyridine (Target) Sulfoxide Sulfoxide (Major Impurity) Sulfide->Sulfoxide Air (slow) Peroxides (fast) mCPBA (1 eq) NOxide N-Oxide (Minor Impurity) Sulfide->NOxide mCPBA (excess) High Temp Sulfoxide->Sulfide RESCUE: NaI / TFAA or Ph3P / I2 Sulfone Sulfone (Over-oxidation) Sulfoxide->Sulfone Strong Oxidant (Excess mCPBA, KMnO4) key Green: Safe State Yellow: Reversible Oxidation Red: Irreversible/Difficult

          Caption: Oxidation cascade of 4-ethylsulfanylpyridine. The Sulfide-to-Sulfoxide step is reversible (Blue Arrow).

          Figure 2: Troubleshooting Decision Tree

          Follow this logic flow when you suspect degradation.

          Troubleshooting Start Issue: Purity Check Smell Does it smell like rotten cabbage/sulfur? Start->Smell TLC TLC Analysis (vs Authentic Standard) Smell->TLC No / Weak Result1 Likely OK (Thioether intact) Smell->Result1 Yes TLC->Result1 Single Spot (High Rf) Result2 Oxidation Suspected TLC->Result2 New Polar Spots CheckRf Check Rf Value Result2->CheckRf Sulfoxide Lower Rf than Product (Sulfoxide) CheckRf->Sulfoxide Delta Rf ~ 0.2-0.3 Sulfone Much Lower Rf (Sulfone/N-Oxide) CheckRf->Sulfone Delta Rf > 0.4 Action1 Action: Perform NaI/TFAA Reduction Protocol Sulfoxide->Action1 Action2 Action: Difficult to Rescue. Recrystallize or Discard. Sulfone->Action2

          Caption: Diagnostic logic for identifying and treating oxidized thioether impurities.

          Summary Data Tables
          Table 1: Oxidant Compatibility Matrix

          Can I use this reagent in the presence of my thioether?

          Reagent ClassExampleCompatibilityNotes
          Peracids m-CPBA, Peracetic acidINCOMPATIBLE Will oxidize S immediately.
          Peroxides H2O2, t-BuOOHINCOMPATIBLE Requires catalyst, but risky.
          High-Valent Metals KMnO4, CrO3 (Jones)INCOMPATIBLE Aggressive oxidation.
          Hypervalent Iodine Dess-Martin (DMP)CONDITIONAL Safe at 0°C; avoid excess reagent.
          Swern Reagents DMSO / Oxalyl ChlorideCOMPATIBLE Active species reacts with alcohol first.
          Hydrides NaBH4, LiAlH4COMPATIBLE Reducing environment is safe.
          Bases NaH, LDA, K2CO3COMPATIBLE Thioethers are stable to base.
          Table 2: Rescue Reagents (Sulfoxide to Sulfide)

          Comparison of methods to restore 4-ethylsulfanylpyridine.

          MethodReagentsConditionsProsCons
          Iodide/Anhydride NaI + TFAAAcetone, 0°C, 15 minBest Choice. Fast, mild, high yield.Uses TFAA (corrosive).
          Phosphine
          
          
          +
          
          
          MeCN, RefluxVery common reagents.Generates
          
          
          (hard to remove).
          Borohydride
          
          
          +
          
          
          THF, 0°CCheap.Can reduce other sensitive groups (ketones).
          Silane
          
          
          +
          
          
          DCM, RTLewis Acid driven.
          
          
          is messy and harsh.
          References
          • Thioether Oxidation and Prevention: vertexaisearch.cloud.google.com. "Preventing thioether oxidation in organic synthesis".
          • Reduction of Sulfoxides to Thioethers: organic-chemistry.org. "Reduction of Sulfoxides - Organic Chemistry Portal".
          • Handling Pyridine Derivatives: sigmaaldrich.com. "4-Ethylpyridine Safety & Properties".
          • Chemoselectivity in Thioether Chemistry : masterorganicchemistry.com. "Thiols and Thioethers: Properties and Key Reactions". Available at: [2][4][5][6][7][8][9][10][11]

          Sources

          Technical Guide: Impurity Removal from 4-Ethylsulfanylpyridine

          [1][2][3][4]

          Compound: 4-ethylsulfanylpyridine (CAS: 39658-38-9) Synonyms: 4-(Ethylthio)pyridine, 4-Pyridine ethyl sulfide.[1][2][3][4] Target Purity: >98.0% (GC/LC)

          Impurity Profiling & Causality

          Before initiating purification, you must identify which impurity is compromising your application.[2][3][4] In the synthesis of 4-ESP (typically via nucleophilic aromatic substitution of 4-chloropyridine with ethanethiol), three distinct classes of impurities arise.

          Impurity TypeSpecific CompoundOriginPhysical CharacteristicImpact on Application
          Volatile Sulfur Ethanethiol (Ethyl mercaptan)Unreacted ReagentPungent, garlic-like odorPoisons metal catalysts (Pd, Pt); false positives in biological assays.[1][2][3][4]
          Non-Basic Organics Diethyl disulfideOxidation of excess thiolOily residue, sulfur smellLowers boiling point; interferes with crystallization.[3][4]
          Basic Halides 4-ChloropyridineUnreacted Starting MaterialLiquid/Low-melting solidCompetes in subsequent nucleophilic reactions; alters pKa profile.[1][2][3][4]
          Oxidation Byproducts 4-ESP N-oxide or SulfoxideAir oxidation during workupSolid precipitate or polar gumChanges solubility; alters ligand properties in coordination chemistry.[1][2][3][4]
          The "Self-Validating" Purification Protocol

          Objective: Remove thiol, disulfide, and oxidation impurities using pKa-dependent partitioning.[1][2][3][4] Principle: 4-ESP is a basic pyridine derivative (pKa ≈ 5.4).[1][2][4] Thiols are weakly acidic (pKa ≈ 10.6), and disulfides are neutral.[1][2][3][4] We exploit these differences to force impurities into waste streams while toggling the product between phases.[3][4]

          Phase 1: The Alkaline Wash (Thiol Removal)

          Why:[1][2] Ethanethiol is not water-soluble, but Sodium Ethanethiolate is.[1][2][3][4]

          • Dissolve crude 4-ESP in Dichloromethane (DCM) or Ethyl Acetate .[1][2][3][4]

          • Wash the organic phase 2× with 1.0 M NaOH .[2][3][4]

            • Mechanism:[1][4][5][6][7]

              
              .
              
            • Observation: The aqueous layer will contain the bulk of the smell.[3] Treat this waste stream with bleach separately (see Safety Note).[1][2][4]

          • Do NOT acidify yet. Keep the organic layer.[3][4]

          Phase 2: The Acid Switch (Disulfide & Neutral Removal)

          Why: Disulfides and non-basic tars cannot be protonated by dilute acid.[2][3][4]

          • Extract the organic layer 3× with 1.0 M HCl .[2][3][4]

            • Mechanism:[1][4][6][7] 4-ESP is protonated to the pyridinium salt (

              
              ), which is highly water-soluble.[1][2][3][4]
              
            • Separation: The Organic Layer now contains diethyl disulfide and neutral tars.[3][4] Discard the Organic Layer.

            • Validation: The Aqueous Layer (acidic) now holds your product.[1][2][4]

          Phase 3: Recovery & Isolation[4]
          • Cool the acidic aqueous layer to 0°C.

          • Slowly basify with 6.0 M NaOH or solid

            
             until pH > 11.
            
            • Visual Cue: The solution will turn cloudy as the free base 4-ESP oils out.[2][3][4]

          • Extract 3× with DCM.[2][3][4]

          • Dry over anhydrous

            
            , filter, and concentrate in vacuo.
            

          Safety Warning regarding Bleach: Never add bleach (NaOCl) directly to the product mixture to kill the smell.[2] Bleach will oxidize the sulfide sulfur in 4-ESP to a sulfoxide (

          
          
          12434
          Visualizing the Workflow

          The following diagram illustrates the logic flow of the Acid-Base "Switch" technique.

          PurificationProtocolStartCrude Mixture(4-ESP, Thiol, Disulfide)Org1Organic Phase(DCM)Start->Org1Wash1Wash with 1M NaOHOrg1->Wash1AqWaste1Aqueous Waste 1(Contains Thiolates)Wash1->AqWaste1Removes ThiolOrg2Organic Phase(4-ESP + Disulfides)Wash1->Org2Extract1Extract with 1M HClOrg2->Extract1OrgWasteOrganic Waste(Disulfides/Neutrals)Extract1->OrgWasteRemoves DisulfidesAqProductAqueous Phase (Acidic)(4-ESP Pyridinium Salt)Extract1->AqProductProduct ProtonationBasifyBasify (pH > 11)Extract with DCMAqProduct->BasifyFinalProdPure 4-ESP(Free Base)Basify->FinalProd

          Figure 1: The Acid-Base "Switch" Protocol for separating basic 4-ESP from acidic thiols and neutral disulfides.

          Advanced Troubleshooting (FAQs)

          Q1: I still smell thiols after the NaOH wash. What should I do?

          • Diagnosis: Trace thiols have a very low odor threshold (ppb range).[1][2][4]

          • Solution: Perform a "Chemical Scavenge." Add 1-2 mol% of N-ethylmaleimide or Methyl Acrylate to your crude organic solution and stir for 30 minutes. These electrophiles undergo a Michael addition with the trace thiol (but react much slower with the bulky sulfide in your product).[1][2] The resulting adduct is high molecular weight and easily removed during the subsequent distillation or column chromatography [1].[4]

          Q2: My product turned brown overnight. Is it ruined?

          • Diagnosis: Pyridines with sulfur substituents are prone to oxidative darkening (formation of charge-transfer complexes or N-oxides).[1][2][3][4]

          • Solution: Check purity by TLC/NMR. Often the color is a <1% impurity.[3][4] To prevent this, store 4-ESP under an inert atmosphere (Argon/Nitrogen) in the dark.[1][2][3][4] If the N-oxide has formed (polar spot on TLC), you can reduce it back to the pyridine using

            
             or Zn dust in acetic acid [2].[1][2][3]
            

          Q3: How do I remove unreacted 4-Chloropyridine?

          • Insight: The acid-base extraction above will not remove 4-chloropyridine efficiently because it is also basic (pKa ~3.8).[1][2][3][4]

          • Solution: Use Vacuum Distillation .[3][4]

            • 4-Chloropyridine BP: ~147°C (760 mmHg) / ~55°C (15 mmHg).[1][2][4]

            • 4-Ethylsulfanylpyridine BP: Higher boiling due to increased molecular weight.[1][2][3][4]

            • Procedure: Distill under high vacuum (<5 mmHg). The 4-chloropyridine will distill over first.[1][2][3][4] Collect the main fraction once the temperature stabilizes at the higher range.[3]

          Q4: Can I use column chromatography?

          • Yes, but caution is required. Silica gel is slightly acidic.[2][3][4] Basic pyridines can streak or bind irreversibly.[2][3][4]

          • Modification: Pre-treat your silica gel slurry with 1-2% Triethylamine (TEA) in your eluent solvent (e.g., Hexane:EtOAc + 1% TEA).[1][2][4] This neutralizes the acidic sites on the silica, ensuring sharp peaks and good recovery [3].[3]

          References
          • Thiol Scavenging: Use of Michael Acceptors for Thiol Removal.[3][4] Common laboratory practice for removing odorous mercaptans.[2][3][4] See: J. Org.[2][3][4] Chem. procedures involving "odorless" thiol protocols.[2][3][4][8][9]

          • Pyridine N-Oxide Reduction: Reduction of Pyridine N-Oxides.[1][2][3][4] Organic Chemistry Portal.[2][3][4] Available at: [Link]

          • Chromatography of Pyridines: Purification of Basic Heterocycles. Standard technique involves amine-modified silica.[1][2][3][4] See: Rapid Chromatographic Technique for Preparative Separation with Moderate Resolution.[2][3][4] J. Org.[2][3][4] Chem. 1978, 43, 14, 2923–2925.[2][3][4] Available at: [Link][1][2][4]

          • Physical Properties: 4-Ethylpyridine and derivatives data. PubChem Compound Summary for CID 10822 (Analogous structure data).[1][2][4] Available at: [Link][1][2][4]

          Technical Support Center: Overcoming Reactivity Hurdles with 4-Ethylsulfanylpyridine

          Author: BenchChem Technical Support Team. Date: February 2026

          Ticket ID: #PYR-S-004 Subject: Troubleshooting Low Reactivity & Catalyst Poisoning in 4-Ethylsulfanylpyridine Scaffolds Assigned Specialist: Dr. A. Vance, Senior Application Scientist

          Executive Summary

          You are likely reading this because your standard cross-coupling reactions (Suzuki, Sonogashira) have stalled, or your nucleophilic substitutions are failing to displace the ethylthio group.

          4-Ethylsulfanylpyridine (CAS: 59315-59-2) is a "Janus-faced" building block. The pyridine nitrogen renders the ring electron-deficient, while the C4-ethylsulfanyl moiety acts as both a potential leaving group and a catalyst poison. The sulfur atom’s lone pairs are "soft" Lewis bases that bind irreversibly to "soft" transition metals (Pd, Pt), deactivating standard catalytic cycles.

          This guide provides field-proven protocols to bypass these thermodynamic sinks, focusing on Liebeskind-Srogl coupling , Sulfone-activated

          
           , and Radical Minisci C-H functionalization .
          

          Module 1: Cross-Coupling Failures (The "Catalyst Death" Loop)

          The Problem

          You are attempting a Suzuki-Miyaura coupling at the C4 position (or elsewhere on the ring), but the reaction turns black/precipitates immediately, or yields <10% product. Increasing catalyst loading does not help.

          The Diagnosis

          Sulfur Poisoning. The thioether sulfur coordinates to the Pd(II) center, displacing phosphine ligands and forming a stable, unreactive complex. Standard Pd(0)/Pd(II) cycles cannot turn over because the oxidative addition step is kinetically inhibited by this strong coordination.

          The Solution: Liebeskind-Srogl Coupling

          Do not fight the sulfur; use it. The Liebeskind-Srogl coupling specifically utilizes Copper(I) Thiophene-2-carboxylate (CuTC) as a cofactor.[1] The Cu(I) scavenges the sulfur, facilitating the transmetallation to Palladium without poisoning the active species.

          Protocol: C4-Arylation via Liebeskind-Srogl

          Target: Replacing the -SEt group with an Aryl group.

          ComponentEquivalentRole
          4-Ethylsulfanylpyridine 1.0 equivSubstrate (Electrophile)
          Aryl Boronic Acid 1.5 - 2.0 equivNucleophile
          Pd(PPh3)4 5 mol%Catalyst
          CuTC 1.5 - 3.0 equivCritical Cofactor (Sulfur scavenger)
          THF [0.1 M]Solvent (Anhydrous)

          Step-by-Step:

          • Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon. (Oxygen inhibits this reaction).

          • Mix Solids: Add Pd(PPh3)4, CuTC, and the Boronic Acid.

          • Addition: Add the pyridine substrate and degassed THF.

          • Reaction: Heat to 50–60°C for 12–18 hours.

          • Workup: The mixture will turn dark. Filter through a celite pad to remove copper salts. Wash with EtOAc.

          Expert Tip: If the reaction is sluggish, switching the thioether to a thiol ester is common, but for 4-ethylsulfanylpyridine, simply increasing CuTC to 3.0 equiv often forces the reaction to completion [1, 3].

          Visual Workflow: The Copper Shunt

          LiebeskindSrogl Substrate 4-Ethylsulfanylpyridine (Pd Poison) Activated Cu-Coordinated Intermediate Substrate->Activated Cu binds S CuTC CuTC Cofactor (The Scavenger) CuTC->Activated Stoichiometric PdCycle Pd(0) Catalytic Cycle Activated->PdCycle Transmetallation Product 4-Arylpyridine (C-C Bond Formed) PdCycle->Product Reductive Elimination

          Figure 1: The Liebeskind-Srogl pathway bypasses catalyst poisoning by sequestering sulfur with Copper(I).

          Module 2: Nucleophilic Substitution (The "Stuck" Group)

          The Problem

          You want to replace the -SEt group with an amine or alkoxide via

          
          , but the reaction requires extreme temperatures (>150°C) or fails completely.
          
          The Diagnosis

          The ethylthio group is a poor leaving group . While the pyridine ring is electron-deficient, the electron-donating resonance effect (+M) of the sulfur counteracts the inductive withdrawal, making the C4 position insufficiently electrophilic for mild substitution.

          The Solution: The "Oxidation-Activation" Protocol

          Oxidize the sulfide to a sulfone (-SO2Et) . The sulfone is a powerful electron-withdrawing group (EWG) and an excellent leaving group (comparable to fluoride in

          
          ).
          
          Protocol: Sulfone Displacement

          Phase 1: Oxidation [2][3][4][5]

          • Dissolve 4-ethylsulfanylpyridine in DCM (0.2 M).

          • Cool to 0°C.

          • Add mCPBA (2.2 equiv) portion-wise. (Alternatively, use Oxone in MeOH/H2O for a greener approach).

          • Stir at RT for 4 hours.

          • Quench with saturated

            
             (to destroy excess peroxide) and wash with 
            
            
            
            .
          • Isolate 4-ethylsulfonylpyridine .

          Phase 2:

          
           Displacement 
          
          • Dissolve the sulfone intermediate in DMF or DMSO.

          • Add nucleophile (Primary amine: 1.2 equiv; Alkoxide: 1.1 equiv).

          • Add Base (

            
             or 
            
            
            
            , 2.0 equiv).
          • Heat to 60–80°C. Reaction is usually complete in <2 hours.

          ParameterSulfide (-SEt)Sulfone (-SO2Et)
          Hammett
          
          
          0.00 (Neutral)+0.68 (Strongly Withdrawing)
          Leaving Group Ability PoorExcellent
          
          
          Temp Required
          >150°C25–80°C

          Module 3: C-H Functionalization (The "Inert" Ring)

          The Problem

          You need to add alkyl groups to the C2 position, but Friedel-Crafts alkylation fails.

          The Diagnosis

          Pyridines are

          
          -deficient aromatics. They do not react with electrophiles (Friedel-Crafts) because the ring is deactivated. They react with nucleophilic radicals .[6]
          
          The Solution: Minisci Reaction

          Use a radical decarboxylation mechanism to alkylate the C2 position. The protonated pyridine ring becomes highly electrophilic, accepting nucleophilic alkyl radicals generated from carboxylic acids [4, 6].

          Protocol: C2-Alkylation (Minisci)
          ReagentRole
          Carboxylic Acid (R-COOH) Radical Precursor (Alkyl source)
          AgNO3 Catalyst (10-20 mol%)
          (NH4)2S2O8 Oxidant (Persulfate)
          TFA / Water Solvent System

          Step-by-Step:

          • Dissolve 4-ethylsulfanylpyridine (1 equiv) and the Carboxylic Acid (2 equiv) in 1:1 Water/TFA.

          • Add AgNO3 (0.2 equiv).

          • Heat to 70°C.

          • Add (NH4)2S2O8 (2.0 equiv) dropwise as a solution in water over 30 minutes.

          • Note: The reaction produces CO2 gas. Ensure venting.

          • Basify with NaOH (carefully) and extract with DCM.

          Regioselectivity Note: Since C4 is blocked by the -SEt group, alkylation occurs exclusively at C2 (and C6 if excess reagent is used).

          Visual Workflow: Reactivity Decision Tree

          ReactivityTree Start Goal: Functionalize 4-Ethylsulfanylpyridine Decision1 Target Position? Start->Decision1 PathC4 C4 (Replace Sulfur) Decision1->PathC4 PathC2 C2 (Ring C-H) Decision1->PathC2 Decision2 Bond Type? PathC4->Decision2 Sol3 Minisci Reaction (Ag/Persulfate) PathC2->Sol3 CCBond C-C Bond (Aryl/Alkenyl) Decision2->CCBond CNBond C-N / C-O Bond (Heteroatom) Decision2->CNBond Sol1 Liebeskind-Srogl (Pd + CuTC) CCBond->Sol1 Sol2 Oxidation -> SNAr (mCPBA -> Amine) CNBond->Sol2

          Figure 2: Strategic decision tree for selecting the correct synthetic methodology based on target regiochemistry.

          Frequently Asked Questions (FAQ)

          Q: Can I use standard Pd-catalysts if I just add more catalyst? A: Generally, no. The sulfur-palladium bond is strong. While specialized N-heterocyclic carbene (NHC) ligands (like Pd-PEPPSI-IPr) show some resistance to sulfur poisoning, the Liebeskind-Srogl protocol is thermodynamically superior because it removes the sulfur from the equation entirely using Copper.

          Q: The oxidation to sulfone worked, but the product is unstable. Why? A: 4-Ethylsulfonylpyridine is highly reactive. If stored in methanol or nucleophilic solvents, it can undergo slow substitution or hydrolysis. Store it solid, under argon, in a freezer. Perform the subsequent displacement step immediately if possible.

          Q: My Minisci reaction turned into a black tar. What happened? A: Minisci reactions are sensitive to pH. If the solution isn't acidic enough (TFA/Water), the pyridine won't protonate, and the nucleophilic radical won't attack the ring. Conversely, if the temperature is too high, the radical species polymerize. Keep strictly to 70°C and ensure slow addition of the oxidant.

          References

          • Liebeskind-Srogl Coupling Origin: Liebeskind, L. S., & Srogl, J. (2000). Thiol Ester−Boronic Acid Cross-Coupling.[7][8] Journal of the American Chemical Society, 122(45), 11260–11261. Link

          • Sulfur Poisoning Mechanisms: Shen, Q., Ogata, T., & Hartwig, J. F. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society, 130(9), 2928–2929. Link

          • Liebeskind-Srogl Review: Procházková, E., et al. (2025).[8][9] The Liebeskind-Srogl cross-coupling reaction towards the synthesis of biologically active compounds.[8][10] European Journal of Medicinal Chemistry. Link

          • Minisci Reaction on Pyridines: Duncton, M. A. (2011). Minisci reactions: Versatile CH-functionalizations for medicinal chemists.[11] MedChemComm, 2(12), 1135-1161. Link

          • Oxidation Protocols: Bahrami, K., Khodaei, M. M., & Arabi, M. S. (2010).[5][12] TAPC-Promoted Oxidation of Sulfides and Deoxygenation of Sulfoxides. The Journal of Organic Chemistry, 75(18), 6208–6213. Link

          • C4-Alkylation Specifics: Choi, J., et al. (2021).[13] Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Journal of the American Chemical Society, 143(30), 11927-11933. Link

          Sources

          Technical Support Center: Catalyst Deactivation in 4-Ethylsulfanylpyridine Reactions

          Author: BenchChem Technical Support Team. Date: February 2026

          Topic: Troubleshooting Catalyst Deactivation with 4-Ethylsulfanylpyridine (4-ESP) Document ID: TSC-4ESP-2024 Status: Active Audience: Process Chemists, Medicinal Chemists, Chemical Engineers

          Introduction: The "Dual-Mode" Deactivation Challenge

          Welcome to the Technical Support Center. If you are experiencing stalled reactions, low turnover numbers (TON), or complete catalyst failure when using 4-ethylsulfanylpyridine (4-ESP) , you are likely encountering a dual-mode deactivation mechanism.

          4-ESP presents a unique challenge because it contains two distinct catalyst poisons within a single small molecule:

          • The Pyridine Nitrogen (Hard/Borderline Base): Coordinates to electrophilic metal centers, disrupting the catalytic cycle.

          • The Thioether Sulfur (Soft Base): Forms strong, often irreversible bonds with soft transition metals (Pd, Pt, Ni), blocking active sites.

          This guide provides the diagnostic tools and experimental protocols required to identify which mechanism is dominant and how to overcome it.

          Module 1: Diagnostic Kinetic Profiling

          Before altering your reaction conditions, you must diagnose the type of deactivation occurring. Use the following kinetic signatures to identify the root cause.

          SymptomKinetic ProfileDiagnosisPrimary Cause
          No Initiation 0% conversion from
          
          
          .
          Total Poisoning The thioether sulfur has saturated the metal center immediately upon addition.
          Sluggish Rate Linear but extremely slow conversion.Inhibition (Off-Cycle) Pyridine nitrogen is competing with the ligand for coordination sites (reversible).
          Sudden Death Rapid initial burst, then abrupt stop at <50% conversion.Product Inhibition / Catalyst Decay Active species degrades over time or product (if also coordinating) poisons the catalyst.
          Induction Period Slow start followed by acceleration.Pre-catalyst Activation Issue The substrate is delaying the reduction of Pd(II) to Pd(0).

          Module 2: The Sulfur Problem (Thioether Poisoning)

          The Mechanism

          The ethylsulfanyl group contains a sulfur atom with two lone pairs. According to Hard-Soft Acid-Base (HSAB) theory, sulfur is a "soft" base, making it an ideal ligand for "soft" acids like Palladium(II) and Platinum(II).

          In a typical cross-coupling cycle (e.g., Suzuki-Miyaura), the oxidative addition intermediate (L

          
          Pd(Ar)X) is highly electrophilic. The sulfur atom in 4-ESP displaces the phosphine ligand (L), forming a stable, unreactive "trap" complex.
          
          Visualization: The Sulfur Trap

          SulfurPoisoning ActiveCat Active Catalyst (L-Pd-L) OxAdd Oxidative Addition Intermediate ActiveCat->OxAdd + Ar-X Substrate 4-ESP (Substrate) Poisoned DEAD CATALYST (S-Bound Complex) OxAdd->Poisoned + 4-ESP (S-binding) Fast & Irreversible Product Coupled Product OxAdd->Product + 4-ESP (C-C Bond Formation) Slow

          Figure 1: Competitive binding pathway where S-coordination outcompetes the productive catalytic cycle.

          Solution: Steric Bulk & High L:M Ratio

          To prevent sulfur from binding, you must make the metal center sterically inaccessible to the sulfur lone pair while allowing the reacting carbon center to approach.

          • Protocol: Switch to Bulky Biaryl Phosphine Ligands (e.g., Buchwald Ligands like XPhos, RuPhos, or BrettPhos). The sheer size of these ligands creates a "protective umbrella" over the metal center.

          • Alternative: Use NHC (N-Heterocyclic Carbene) ligands (e.g., Pd-PEPPSI-IPr). The strong sigma-donation renders the metal less electrophilic and less prone to sulfur coordination.

          Module 3: The Pyridine Problem (Nitrogen Coordination)

          The Mechanism

          Even if you block the sulfur, the pyridine nitrogen can coordinate to the metal. While less strong than the Pd-S bond, this interaction is often reversible and leads to an equilibrium between the active catalyst and a dormant Pd(L)(Pyridine) species. This manifests as a reaction that "crawls" but doesn't die.

          Solution: Lewis Acid Masking

          A "decoy" Lewis acid can be added to bind the pyridine nitrogen, leaving the palladium catalyst free to perform the reaction.

          • Reagent: Zinc Chloride (ZnCl

            
            ) or Magnesium Chloride (MgCl
            
            
            
            ).
          • Stoichiometry: 1.1 to 1.5 equivalents relative to 4-ESP.

          • Mechanism: Zn

            
             binds to the Pyridine-N (Hard-Borderline interaction) more strongly than Pd
            
            
            
            does, effectively "masking" the nitrogen.

          Module 4: Experimental Protocols

          Protocol A: The "Poison Test" (Competency Check)

          Use this protocol to verify if 4-ESP is the cause of failure in a known working reaction.

          • Setup: Run a "standard" coupling reaction known to work well (e.g., Phenylboronic acid + Bromobenzene).

          • Spike: In a second vial, run the exact same reaction but add 10 mol% of 4-ESP as an additive (not a reactant).

          • Analyze: Compare the initial rates (conversion at 1 hour).

            • If Reaction 2 is <10% of Reaction 1: Severe Poisoning (Implement Module 2).

            • If Reaction 2 is 50-80% of Reaction 1: Inhibition (Implement Module 3).

          Protocol B: Optimized Cross-Coupling for 4-ESP

          A robust starting point for Suzuki coupling of 4-ESP derivatives.

          • Catalyst: Pd(OAc)

            
             (2 mol%) + XPhos (4 mol%) OR Pd-PEPPSI-IPr (2 mol%).
            
          • Base: K

            
            PO
            
            
            
            (3.0 equiv) - Use anhydrous base to prevent hydrolysis.
          • Additive: ZnCl

            
             (1.2 equiv) - Premix with 4-ESP for 15 mins before adding catalyst.
            
          • Solvent: 1,4-Dioxane or Toluene (degassed).

          • Temperature: 80-100 °C.

          Troubleshooting Decision Tree

          TroubleshootingTree Start Reaction Failed with 4-ESP CheckRate Check Kinetic Profile Start->CheckRate ZeroConv 0% Conversion CheckRate->ZeroConv SlowConv Slow / Incomplete CheckRate->SlowConv Action1 S-Poisoning Likely Switch to Pd-PEPPSI or XPhos ZeroConv->Action1 Action2 N-Coordination Likely Add 1.2 eq ZnCl2 SlowConv->Action2 Retest Retest Reaction Action1->Retest Action2->Retest

          Figure 2: Decision matrix for selecting the appropriate mitigation strategy.

          FAQ: Frequently Asked Questions

          Q: Can I use CuI as a co-catalyst? A: Avoid it. While CuI is common in Sonogashira couplings, copper has a high affinity for sulfur. In the presence of 4-ESP, the copper will likely be sequestered by the thioether, preventing it from facilitating the transmetallation step.

          Q: Why does my reaction turn black immediately? A: This "Pd-black" formation indicates the precipitation of bulk Palladium(0). This usually happens when the ligands are stripped from the metal by the sulfur in 4-ESP, destabilizing the complex. Increasing the Ligand:Metal ratio (e.g., to 4:1) can help stabilize the active species.[1]

          Q: Is the oxidation state of the sulfur important? A: Yes. If you oxidize the sulfide to a sulfone (-SO2Et) , it loses its ability to coordinate to the metal. If your synthetic route allows, oxidize the sulfur before the coupling step to eliminate the poisoning effect entirely.

          References

          • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Reactions. Source: American Chemical Society (JACS) [Link]

          • Overcoming Heterocycle Poisoning in C-H Activation. Source: National Institutes of Health (PMC) [Link]

          • Lewis Acid Activation of Pyridines for Nucleophilic Substitution. Source: PubMed [Link]

          • Catalyst Poisoning and Deactivation of Palladium Catalysts. Source: SciSpace [Link]

          Sources

          Technical Guide: Solvent Engineering for 4-Ethylsulfanylpyridine Synthesis

          [1]

          Content Type: Technical Support & Troubleshooting Audience: Process Chemists, Medicinal Chemists, R&D Scientists Version: 2.1 (Current)[1]

          Executive Summary & Reaction Pathways

          The synthesis of 4-ethylsulfanylpyridine is primarily achieved via two distinct mechanistic pathways. The choice of solvent is the critical determinant for reaction rate, conversion efficiency, and the suppression of regio-isomeric impurities.

          Primary Synthetic Routes
          • Route A: Nucleophilic Aromatic Substitution (SNAr)

            • Reagents: 4-Chloropyridine (or HCl salt) + Sodium Ethanethiolate (EtSNa).[1]

            • Mechanism: Addition-Elimination at C4.[1]

            • Solvent Criticality: High. Requires stabilization of the Meisenheimer complex.[2]

          • Route B: S-Alkylation of 4-Mercaptopyridine

            • Reagents: 4-Mercaptopyridine (Pyridin-4-thiol) + Ethyl Halide (EtBr/EtI).[1]

            • Mechanism: SN2 substitution.[1][2]

            • Solvent Criticality: High. Controls S- vs. N-alkylation selectivity (Ambident Nucleophile).

          Visualizing the Solvent Impact

          The following diagram illustrates the two pathways and how solvent polarity dictates the outcome, particularly the risk of N-alkylation in Route B.

          ReactionPathwayscluster_0Route A: S_NArcluster_1Route B: AlkylationClPy4-Chloropyridine(Electrophile)MeisenheimerMeisenheimer Complex(Stabilized by Polar Aprotic)ClPy->MeisenheimerAttack at C4EtSEthanethiolate(Nucleophile)EtS->MeisenheimerPySH4-Mercaptopyridine(Ambident Nucleophile)TautomerThione-Thiol Equilibrium(Solvent Dependent)PySH->TautomerEtXEthyl Halide(Electrophile)EtX->TautomerProduct4-Ethylsulfanylpyridine(Target: S-Alkylated)Meisenheimer->Product-Cl⁻ (Fast in DMF/DMSO)Tautomer->ProductSoft-Soft Interaction(Favored in Acetone/DMF)ImpurityN-Ethyl-4-thiopyridone(Impurity: N-Alkylated)Tautomer->ImpurityHard-Hard Interaction(Risk in Protic Solvents)

          Caption: Figure 1.[1] Mechanistic flow showing how solvent choice influences the transition state stability in SNAr (Route A) and the regioselectivity in Alkylation (Route B).

          Solvent Selection & Troubleshooting Guide

          Module A: Optimizing Route A (SNAr)

          Core Challenge: 4-Chloropyridine is deactivated compared to other electrophiles; the reaction requires a solvent that enhances nucleophilicity.[1][2]

          Solvent ClassExamplesSuitabilityTechnical Insight
          Polar Aprotic DMF, DMSO, NMP Excellent "Naked Anion" Effect: These solvents solvate cations (Na⁺) well but leave the thiolate anion (EtS⁻) poorly solvated and highly reactive.[1] Expect rapid conversion at 80–100°C.
          Polar Protic Ethanol, Methanol Moderate H-Bonding Dampening: Alcohols H-bond to the thiolate sulfur, reducing its nucleophilicity. Requires higher temperatures (reflux) and longer times.[1][2] Advantage:[1][3][4] Easier workup/greener profile.[1][2]
          Non-Polar Toluene, DCM Poor Solubility Limit: Sodium ethanethiolate is often insoluble.[1] Requires Phase Transfer Catalysts (e.g., TBAB) to function.[1]
          Troubleshooting Q&A

          Q: My reaction in Ethanol is stalling at 60% conversion. Why?

          • Diagnosis: In protic solvents, the thiolate anion is "caged" by hydrogen bonds, raising the activation energy.

          • Solution: Switch to a dipolar aprotic solvent (DMF) or add a crown ether (15-crown-5 for Na⁺) to activate the salt.[1] Alternatively, increase temperature to reflux (78°C), but ensure your base (NaOEt) concentration is maintained.[1]

          Q: I see a significant "4-Pyridone" impurity. Where did it come from?

          • Diagnosis: Hydrolysis. 4-Chloropyridine is susceptible to hydrolysis by trace water, especially in alkaline conditions at high heat.[1]

          • Solution: Ensure anhydrous solvents.[1][2] Commercial DMF often contains water; dry it over molecular sieves (4Å) before use.[1][2]

          Regioselectivity in Route B (Alkylation)

          Core Challenge: 4-Mercaptopyridine exists in equilibrium with 4-thiopyridone.[1] Alkylation can occur at Sulfur (desired) or Nitrogen (undesired).[1][2]

          The Hard/Soft Acid-Base (HSAB) Principle:

          • Sulfur (Soft): Preferred by soft electrophiles (Ethyl Iodide/Bromide) in aprotic solvents.[1][2]

          • Nitrogen (Hard): Favored by hard electrophiles or when the sulfur is heavily solvated by protic solvents (masking its nucleophilicity).[1][2]

          Protocol: Maximizing S-Selectivity
          • Solvent: Acetone or DMF.[1][2]

          • Base: K2CO3 (mild base is sufficient).

          • Electrophile: Ethyl Bromide (EtBr).[1][2]

          Data: Solvent Impact on S:N Ratio

          Solvent S-Alkylation (Target) N-Alkylation (Impurity) Mechanism Note
          Acetone >95% <5% Aprotic/Non-polarizing favors soft S-attack.[1]
          DMF >90% ~5-10% High polarity stabilizes the transition state for both, but S dominates.

          | Ethanol | ~80% | ~20% | H-bonding at S reduces S-nucleophilicity, allowing competitive N-attack.[1] |

          Isolation & Workup Strategy

          The product, 4-ethylsulfanylpyridine, is a basic amine. Solvent effects persist into the workup phase.[2]

          Step-by-Step Isolation:

          • Quench: Dilute reaction mixture with water.

          • pH Adjustment (Critical):

            • The product is basic (pKa of conjugate acid ~6.0).[1][2]

            • If pH < 5: Product is protonated (water-soluble pyridinium salt).[1][2] Do not extract yet.

            • If pH > 9: Product is a free base (organic-soluble).[1][2]

          • Extraction Solvent:

            • DCM (Dichloromethane): Excellent solubility for the free base.[1][2]

            • Ethyl Acetate: Good, but may co-extract some polar impurities.[1]

          • Removal of Impurities:

            • N-ethyl-4-thiopyridone is neutral/non-basic.[1] It will extract with the product.[2]

            • Purification: Acid-Base wash.[1] Extract organic layer with 1M HCl (product goes to aqueous; N-alkyl impurity stays in organic).[1] Wash aqueous acid with DCM.[1][2] Basify aqueous layer to pH 10, then extract product back into DCM.

          References

          • Nucleophilic Aromatic Substitution Mechanism

            • Carey, F. A., & Sundberg, R. J.[1] (2007).[1][2] Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.[1][2] (General reference for SNAr kinetics and solvent effects).

          • Solvent Effects on Ambident Nucleophiles

            • Kornblum, N., et al.[1] (1955).[1][2] "The Mechanism of the Reaction of Silver Nitrite with Alkyl Halides. The Contrasting Reactions of Silver and Alkali Metal Salts." Journal of the American Chemical Society.[2][5] Link (Foundational text on solvent control of ambident nucleophiles).[1][2]

          • Synthesis of 4-substituted pyridines

            • Scriven, E. F. V.[1] (1984).[1][2] "Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms." Comprehensive Heterocyclic Chemistry. (Details reactivity of 4-chloropyridine).

          • Specific Protocol Adaptation (SNAr)

            • Vogel, A. I.[1] (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry.[2] (Standard procedures for alkylation of thiols and SNAr).

          workup procedure for 4-ethylsulfanylpyridine reactions

          Author: BenchChem Technical Support Team. Date: February 2026

          Technical Support Center: 4-Ethylsulfanylpyridine Workup & Purification

          Ticket ID: #PYR-S-004 Subject: Optimization of Workup for 4-Ethylsulfanylpyridine (4-Ethylthiopyridine) Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open[1]

          Executive Summary & Safety Directive

          The "Olfactory Containment" Protocol Before discussing yield, we must address the primary hazard: Odor . 4-Ethylsulfanylpyridine and its precursor (ethanethiol) have low odor thresholds.[1] Inadequate containment can evacuate a building.[1]

          • The "Bleach Kill" Rule: Never wash thiol-contaminated glassware directly with water.[1] Submerge all glassware, septa, and syringes in a bath of 10% Sodium Hypochlorite (Bleach) for 24 hours.[1] This oxidizes residual thiols to odorless sulfonates.[1]

          • Vapor Control: All rotary evaporation must be vented into a bleach scrubber or a cryo-trap.[1] Do not vent directly into the fume hood exhaust if shared with other floors.[1]

          The "Gold Standard" Purification Protocol

          The physiochemical properties of 4-ethylsulfanylpyridine (Basic Nitrogen, Neutral Thioether) make Acid-Base Extraction the only robust method for high purity.[1] This method leverages the pyridine nitrogen's pKa (~5.[1]6) to separate the product from neutral impurities (disulfides) and acidic contaminants (unreacted thiols).[1]

          Step-by-Step Methodology

          Prerequisite: You have a crude reaction mixture (likely from SNAr of 4-chloropyridine or 4-cyanopyridine).[1]

          • Primary Evaporation:

            • Concentrate the crude reaction mixture under reduced pressure to remove the bulk of the solvent and volatile ethanethiol.

            • Note: Use a bleach trap for the pump exhaust.[1]

          • Acidification (The "Capture" Phase):

            • Resuspend the residue in Dichloromethane (DCM) .[1]

            • Add 1M HCl (aq) slowly with vigorous stirring.

            • Mechanism:[1][2][3][4] The pyridine nitrogen protonates (

              
              ), moving the product into the aqueous phase.
              
            • Separation: Transfer to a separatory funnel. Shake and separate.

              • Aqueous Layer (Bottom): Contains your Product (

                
                ).[1] KEEP THIS. 
                
              • Organic Layer (Top): Contains neutral impurities (dialkyl disulfides) and non-basic byproducts.[1] DISCARD (into bleach waste).

          • The "Scrub" Wash:

            • Wash the acidic aqueous layer again with fresh DCM.[1] This ensures all non-protonated organics are removed.[1]

          • Basification (The "Release" Phase):

            • Cool the aqueous layer to 0°C (ice bath).

            • Slowly add 6M NaOH until pH > 10.[1]

            • Mechanism:[1][2][3][4][5] Deprotonates the pyridine (

              
              ).[1] The product is now neutral and organic-soluble.[1]
              
            • Odor Alert: Any trapped thiol traces will reactivate here; ensure good ventilation.[1]

          • Final Extraction:

            • Extract the cloudy aqueous mixture with DCM (3 x 50 mL).

            • Combine organic layers.[1][5][6]

            • Dry over Na₂SO₄ (Sodium Sulfate).[1]

            • Concentrate to yield the pure thioether (typically a low-melting solid or oil).[1]

          Visualization: The Acid-Base Logic Flow

          The following diagram illustrates the separation logic, highlighting where impurities are ejected.

          WorkupFlow Start Crude Reaction Mix (Product + Thiol + Disulfides) Acidify Add 1M HCl + DCM (Phase Separation) Start->Acidify Sep1 Separation 1 Acidify->Sep1 OrgWaste Organic Layer (Disulfides, Neutrals) DISCARD Sep1->OrgWaste Top Layer AqAcid Aqueous Layer (pH < 2) (Product-H+) Sep1->AqAcid Bottom Layer Basify Add 6M NaOH (pH > 10) (Deprotonation) AqAcid->Basify Extract Extract with DCM Basify->Extract FinalOrg Final Organic Layer (Pure 4-Ethylsulfanylpyridine) Extract->FinalOrg Organic Phase AqWaste Aqueous Waste (Salts, Thiolates) Extract->AqWaste Aqueous Phase

          Caption: Logical flow of the Acid-Base extraction targeting the basic pyridine nitrogen.

          Technical Data & Properties

          PropertyValueNotes
          CAS Number 5466-23-9
          Molecular Weight 139.22 g/mol
          Physical State Low-melting solid / OilMP: ~48-49°C [1]
          pKa (Pyridine N) ~5.6Estimated based on 4-vinylpyridine analogs [2].[1]
          Solubility DCM, EtOAc, AlcoholsInsoluble in water (neutral pH).[1]
          Odor Pungent, SulfurousHigh persistence.[1]

          Troubleshooting & FAQs

          Q: My product smells like rotting garlic even after the column. How do I fix this? A: The smell is likely trace ethanethiol or diethyl disulfide.[1]

          • Solution: If you skipped the Acid-Base extraction, go back and do it.[1] If you already did it, wash your final organic layer with 10% aqueous NaOH .[1] This converts any remaining thiol (volatile) into sodium thiolate (water-soluble), which will stay in the aqueous layer.[1]

          Q: I have a persistent emulsion during the extraction. What now? A: Emulsions are common with pyridines and sulfur compounds.[1]

          • Immediate Fix: Filter the entire biphasic mixture through a pad of Celite.[1] This usually breaks the physical suspension.[1] Alternatively, add saturated Brine (NaCl) to increase the density difference.[1]

          Q: Can I use bleach to deodorize my product? A: ABSOLUTELY NOT. Bleach (NaOCl) is an oxidant.[1] It will oxidize your thioether (sulfide) to a sulfoxide (

          
          ) or sulfone  (
          
          
          
          ).[1] Only use bleach on waste streams and empty glassware.[1]

          Q: The yield is lower than expected. Where did it go? A: Check the aqueous waste from the "Basification" step.[1]

          • Diagnosis: Pyridines have moderate water solubility.[1] If the final aqueous volume was too large, or the pH wasn't high enough (>10), the product remained in the water.

          • Recovery: Saturate the aqueous waste with solid NaCl (salting out) and re-extract with Chloroform (CHCl₃), which is a better solvent for pyridines than DCM.[1]

          Q: I see a new spot on TLC after leaving the product on the bench. A: Thioethers are prone to air oxidation to sulfoxides.[1] Store the purified compound under Nitrogen/Argon in the freezer (-20°C).

          References

          • Schmidt, A., & Mordhorst, T. (2005).[1][7] Synthesis of Pyridine-Thioethers via Mono- and Tricationic Pyridinium Salts.[1][7] Zeitschrift für Naturforschung B, 60(6), 683-687.[1]

          • PubChem.[1][8] (n.d.). 4-Vinylpyridine (Compound).[1] National Library of Medicine.[1] Retrieved January 28, 2026.[1] [1]

          • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (General reference for Acid-Base Extraction of Amines).

          Sources

          Technical Support Center: Purity Optimization in 4-Ethylsulfanylpyridine Synthesis

          Author: BenchChem Technical Support Team. Date: February 2026

          Case Reference: 4-EtS-Pyr-Synthesis Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

          Executive Summary

          The synthesis of 4-ethylsulfanylpyridine (4-ethylthiopyridine) typically proceeds via Nucleophilic Aromatic Substitution (

          
          ) of 4-chloropyridine with ethanethiol or sodium ethanethiolate. While theoretically straightforward, this reaction is prone to specific "silent" impurities that co-elute or mimic the product in low-resolution LC-MS.
          

          This guide characterizes the three most common unexpected byproducts: 4-pyridone (hydrolysis), diethyl disulfide (oxidation), and

          
          -ethyl-4-thiopyridone  (regioisomerism).
          
          Part 1: Diagnostic Triage (Troubleshooting)

          Q: My LC-MS shows the correct Mass (M+H = 140), but the NMR looks "messy" or shifted. What is happening? A: You likely have a regioisomer issue (

          
          -alkylation vs. 
          
          
          
          -alkylation).

          Q: I see a peak at M+H = 96. Is this a fragment? A: No. This is likely 4(1H)-pyridone, resulting from the hydrolysis of your starting material (4-chloropyridine) due to moisture in the basic medium.

          Q: My product smells overwhelmingly of garlic/sulfur even after drying, and I see a non-polar impurity. A: This is diethyl disulfide, formed by the oxidative dimerization of your ethanethiol reagent.

          Quick Identification Table
          ComponentStructureLC-MS (ESI+)
          
          
          H NMR Key Feature (
          
          
          , ppm)
          Target Product 4-ethylsulfanylpyridine140 (
          
          
          )
          
          
          -H (ring): ~8.4 (d)
          
          
          -CH
          
          
          : ~3.0 (q)
          Impurity A 4(1H)-Pyridone96 (
          
          
          )
          N-H: Broad singlet >11.0 Ring protons upfield shifted
          Impurity B
          
          
          -ethyl-4-thiopyridone
          140 (
          
          
          )
          
          
          -CH
          
          
          : ~4.0 (q) (Deshielded)
          
          
          -H: ~7.8-8.0 (d)
          Impurity C Diethyl DisulfideN/A (low ioniz.)No aromatic signals. CH
          
          
          : ~2.7 (q)
          Part 2: Deep Dive & Resolution
          Issue 1: The "Ambident" Problem (
          
          
          - vs.
          
          
          -Alkylation)

          The Science: The thiolate anion (

          
          ) is a soft nucleophile, while the pyridine nitrogen is a hard nucleophile. In an ideal 
          
          
          
          reaction using 4-chloropyridine, the sulfur attacks the electron-deficient C4 position. However, if you attempt the inverse reaction (alkylating 4-mercaptopyridine with ethyl iodide), the nitrogen often competes, leading to the thermodynamically stable thioamide-like structure (
          
          
          -ethyl-4-thiopyridone).

          Resolution:

          • Route Selection: Always prefer the displacement of a halogen on the pyridine ring (4-chloropyridine + ethanethiol) rather than alkylating the mercaptan. The C-Cl bond directs the nucleophile to the C4 position.[1]

          • Solvent Control: If you must alkylate 4-mercaptopyridine, use a non-polar solvent (e.g., Toluene) to disfavor the formation of the charged pyridinium transition state, or use a soft base (Cs

            
            CO
            
            
            
            ) to promote
            
            
            -alkylation [1].
          Issue 2: Hydrolysis (The "Wet" Solvent)

          The Science: 4-Chloropyridine is activated for nucleophilic attack. In the presence of strong bases (NaOH, KOH) and water, the hydroxide ion (

          
          ) competes with the thiolate. The resulting 4-hydroxypyridine tautomerizes immediately to 4-pyridone, which is highly polar and difficult to remove.
          

          Resolution:

          • Dry Solvents: Use anhydrous DMF or DMSO.

          • Base Choice: Switch to Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) to ensure no

            
             is present.
            
          Issue 3: Disulfide Formation

          The Science: Ethanethiol is easily oxidized to diethyl disulfide by atmospheric oxygen, especially in basic solutions. This consumes your reagent and contaminates the product.

          Resolution:

          • Degassing: Sparge all solvents with Argon or Nitrogen for 15 minutes prior to addition.

          • Stoichiometry: Use a 1.2 - 1.5 equivalent excess of thiol to account for minor oxidation losses.

          Part 3: Visualizing the Reaction Pathways

          The following diagram illustrates the critical decision nodes where the reaction diverges into the target product versus the characterized byproducts.

          ReactionPathways Start 4-Chloropyridine (+ Ethanethiol/Base) Meisenheimer Meisenheimer Complex Start->Meisenheimer SNAr Path Moisture Moisture/Water (Hydrolysis) Start->Moisture Oxidation O2 Exposure (Oxidation) Start->Oxidation Target TARGET: 4-Ethylsulfanylpyridine Meisenheimer->Target -Cl elimination Pyridone BYPRODUCT: 4(1H)-Pyridone Moisture->Pyridone OH- Attack Disulfide BYPRODUCT: Diethyl Disulfide Oxidation->Disulfide Thiol Dimerization

          Figure 1: Mechanistic pathways showing the competition between the desired

          
           route and common byproduct channels (Hydrolysis and Oxidation).
          
          Part 4: Validated Experimental Protocol

          To minimize the impurities described above, follow this optimized

          
           protocol.
          

          Reagents:

          • 4-Chloropyridine HCl salt (1.0 equiv)

          • Sodium Ethanethiolate (2.5 equiv) [Note: Using the pre-formed salt avoids handling volatile thiols and reduces oxidation risk]

          • DMF (Anhydrous, 10 volumes)

          Procedure:

          • Preparation: Charge a reaction flask with anhydrous DMF. Sparge with Argon for 15 minutes.

          • Addition: Add Sodium Ethanethiolate (NaSEt) in one portion under Argon flow. The solution may turn slightly yellow.

          • Substrate: Add 4-Chloropyridine HCl salt slowly. Critical: The extra equivalent of NaSEt acts as the base to neutralize the HCl salt, generating the free base in situ without introducing water (which would happen if using aqueous NaOH) [2].

          • Reaction: Heat to 80°C for 4-6 hours. Monitor by HPLC/TLC.

          • Workup:

            • Cool to room temperature.[2]

            • Dilute with Ethyl Acetate (EtOAc).

            • Wash with 1M NaOH (2x) to remove unreacted thiol and any 4-pyridone (which forms a water-soluble salt).

            • Wash with Brine, dry over MgSO

              
              , and concentrate.
              

          Why this works:

          • Excess Thiolate: Compensates for oxidation and neutralizes the HCl salt.

          • Basic Wash: The 4-pyridone byproduct is amphoteric but soluble in basic water, effectively removing it from the organic layer.

          References
          • Regioselectivity in Pyridine Alkylation

            • Title: Mild and Scalable C4-Alkylation of Pyridine Derivatives[3][4]

            • Source: ChemRxiv (2025)
            • URL:[Link]

          • SNAr Mechanism & Kinetics

            • Title: Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions[5]

            • Source: PMC - NIH (2022)
            • URL:[Link]

          • Impurity Characterization (General Pyridine Derivatives)

            • Title: Synthesis and characterization of process related impurities of an anti-tuberculosis drug-Prothionamide[6]

            • Source: Der Pharma Chemica
            • URL:[Link]

          Sources

          Validation & Comparative

          Benchmarking Purity Analysis: HPLC Validation of 4-Ethylsulfanylpyridine vs. GC and qNMR

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary: The Thioether-Pyridine Challenge

          Validating the purity of 4-ethylsulfanylpyridine (CAS: 39658-38-9) presents a unique dual challenge in analytical chemistry. The molecule contains a basic pyridine nitrogen, prone to severe peak tailing due to silanol interactions, and a thioether (sulfide) moiety, which is highly susceptible to oxidation into sulfoxides and sulfones.

          While Gas Chromatography (GC) and quantitative NMR (qNMR) are viable alternatives, this guide demonstrates why High-Performance Liquid Chromatography (HPLC) is the superior technique for impurity profiling and stability-indicating analysis. We provide a validated, self-checking protocol designed to mitigate the thermal instability risks of GC and the sensitivity limitations of qNMR.

          Comparative Analysis: Why HPLC?

          To objectively select the best method, we must evaluate the physicochemical risks associated with the analyte.

          The Alternatives
          • Gas Chromatography (GC-FID/MS):

            • Pros: High resolution, excellent for volatile organic impurities (solvents).

            • Cons (Critical): The thioether group is thermally labile. High injector port temperatures (200°C+) can induce on-column oxidation, converting the parent peak into 4-ethylsulfinylpyridine. This creates false positives for impurities.

          • Quantitative NMR (qNMR):

            • Pros: Absolute quantification without a reference standard; non-destructive.

            • Cons: High Limit of Quantification (LOQ). Detecting impurities <0.1% (ICH threshold) requires excessive scan times (128+ scans) and large sample masses, making it inefficient for trace impurity profiling.

          The Solution: HPLC-UV/MS

          HPLC allows for analysis at near-ambient temperatures, preserving the sulfur oxidation state. By controlling pH, we can suppress the ionization of the pyridine ring, ensuring sharp peak shapes.

          Table 1: Technical Benchmarking of Analytical Techniques
          FeatureHPLC-UV (Proposed)GC-FIDqNMR (^1H)
          Primary Utility Impurity Profiling & AssayResidual SolventsAbsolute Potency Assay
          Thermal Stress Low (Ambient - 40°C)High (200°C - 300°C)None (Ambient)
          Oxidation Risk Low (Solvent controlled)High (Inlet/Column)Low
          Sensitivity (LOD) Excellent (< 0.05%)Good (< 0.05%)Moderate (~0.5 - 1.0%)
          Specificity High (Separates oxidants)Moderate (Co-elution risk)High (Structural ID)
          Throughput High (Auto-sampler)HighLow

          Strategic Decision Matrix

          The following diagram illustrates the logical pathway for selecting the validation method based on the specific analytical need (Assay vs. Impurity).

          MethodSelection Start Analytical Goal Impurity Impurity Profiling (<0.1% Detection) Start->Impurity Potency Absolute Potency (Assay) Start->Potency Volatiles Residual Solvents Start->Volatiles HPLC RECOMMENDED: RP-HPLC (High pH) Avoids thermal degradation Impurity->HPLC Thermal Stability Required GC GC-FID Risk: Sulfur Oxidation Impurity->GC Not Recommended Potency->HPLC With Ref. Std. NMR qNMR Limit: Low Sensitivity Potency->NMR No Ref. Std. GC_Headspace GC-Headspace Standard for Solvents Volatiles->GC_Headspace

          Figure 1: Decision matrix for analyzing 4-ethylsulfanylpyridine. HPLC is the only viable path for robust impurity profiling due to the thermal instability of the thioether group.

          Method Development & Optimization

          The "Pyridine Tailing" Problem

          Pyridines are basic (pKa ~5.2). On standard C18 silica columns, residual acidic silanols protonate the pyridine nitrogen, causing severe peak tailing (Tailing Factor > 2.0).

          • Expert Insight: Do not use standard silica C18 columns.

          • Solution: Use a Hybrid Particle (Ethylene Bridged Hybrid - BEH) column or a Base-Deactivated Silica (BDS) column. These allow the use of high pH mobile phases.

          Mobile Phase Strategy

          Running at pH 9.5 - 10.0 ensures the pyridine remains unprotonated (neutral). This increases retention (better interaction with C18) and drastically improves peak symmetry.

          Optimized Chromatographic Conditions
          ParameterConditionRationale
          Column Waters XBridge C18 or Phenomenex Gemini NX-C18 (4.6 x 150 mm, 5 µm)High pH stability and reduced silanol activity.
          Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.0 with NH₄OH)Suppresses protonation of pyridine N.
          Mobile Phase B Acetonitrile (HPLC Grade)Organic modifier.
          Flow Rate 1.0 mL/minStandard backpressure management.
          Column Temp 30°CEnsures reproducibility; avoids thermal stress.
          Detection UV @ 254 nmMax absorption for pyridine ring; sulfur does not interfere.
          Injection Vol 5 - 10 µLPrevent column overload.

          Validation Protocol (ICH Q2 R1/R2 Aligned)

          This protocol ensures the method is "suitable for intended use."

          Phase 1: System Suitability Testing (SST)

          Before analyzing samples, verify the system.

          • Inject a standard solution (0.5 mg/mL) five times.

          • Criteria:

            • RSD of Peak Area ≤ 2.0%

            • Tailing Factor (T) ≤ 1.5 (Critical for pyridines)

            • Theoretical Plates (N) > 5000

          Phase 2: Specificity (Forced Degradation)

          Objective: Prove the method can separate the API from its oxidation products.

          • Oxidation Stress: Mix sample with 3% H₂O₂ for 2 hours at RT.

            • Result: You should see the emergence of 4-ethylsulfinylpyridine (elutes earlier due to higher polarity).

            • Success Criterion: Resolution (Rs) > 2.0 between parent and sulfoxide peak.

          • Thermal Stress: Heat sample to 60°C for 4 hours.

            • Result: Minimal degradation expected compared to peroxide.

          Phase 3: Linearity & Range[1]
          • Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of target concentration (e.g., 0.5 mg/mL).

          • Criterion: Correlation coefficient (R²) ≥ 0.999.

          Phase 4: Accuracy (Recovery)
          • Spike known amounts of 4-ethylsulfanylpyridine into a placebo matrix (or solvent if pure API).

          • Criterion: Mean recovery 98.0% – 102.0%.

          Experimental Workflow Visualization

          The following diagram details the step-by-step execution of the validation protocol.

          Workflow Sample Raw Sample (4-ethylsulfanylpyridine) Prep Sample Prep Dissolve in 50:50 ACN:Water Conc: 0.5 mg/mL Sample->Prep SST System Suitability Inject Std x5 Check Tailing < 1.5 Prep->SST SST->Prep Fail (Re-prep) Run Gradient Run 0-95% B over 15 min SST->Run Pass Detect Detection UV @ 254nm Check for Sulfoxide Peak Run->Detect Data Data Analysis Calc Purity % (Area Norm) Detect->Data

          Figure 2: End-to-end workflow for HPLC purity validation. Note the critical System Suitability checkpoint to monitor peak tailing.

          Troubleshooting & Expert Tips

          Ghost Peaks?

          If you see small peaks eluting before the main peak, check your sample solvent.

          • Cause: If the sample is dissolved in 100% Acetonitrile but the starting gradient is 95% Water, the "solvent shock" can cause peak splitting.

          • Fix: Dissolve the sample in the starting mobile phase (e.g., 10% ACN / 90% Buffer).

          Rising Baseline?
          • Cause: Gradient elution at 254 nm can show a baseline drift if the Acetonitrile absorbs slightly.

          • Fix: Use "HPLC Gradient Grade" Acetonitrile. Ensure the Reference Wavelength in the UV detector is off (or set far away, e.g., 360 nm) to avoid over-correction artifacts.

          Sulfoxide Formation in Solution
          • Observation: The impurity peak area increases over 24 hours in the autosampler.

          • Fix: The thioether is oxidizing in the vial. Store samples at 4°C in the autosampler and use amber glass vials to prevent photo-oxidation.

          References

          • ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[1][2][3] [Link]

          • Food and Drug Administration (FDA). (2021).[1][4] Q2(R1) Validation of Analytical Procedures: Text and Methodology. Guidance for Industry.[1] [Link]

          • Chromatography Today. (2014). HPLC vs GC - A Beginner's Guide.[Link][1]

          • National Institutes of Health (NIH). (2023). Head-to-Head Comparison of HPLC vs qNMR for Quantitative Analysis. PubMed. [Link]

          • Phenomenex. (2025).[5] HPLC vs GC: What Sets These Methods Apart.[Link]

          Sources

          comparative study of 4-ethylsulfanylpyridine and its analogs.

          Author: BenchChem Technical Support Team. Date: February 2026

          This guide provides a technical comparative analysis of 4-ethylsulfanylpyridine (also known as 4-(ethylthio)pyridine) against its primary analogs. It is designed for researchers in medicinal chemistry, coordination catalysis, and surface science who require precise data on electronic tuning, steric profiles, and synthetic accessibility.

          Product Category: Heterocyclic Building Blocks / Ligands Primary CAS: 13669-34-6 (4-ethylsulfanylpyridine)

          Executive Analysis

          4-ethylsulfanylpyridine represents a specific point in the "tunability" spectrum of pyridine ligands. Unlike simple alkylpyridines (e.g., 4-ethylpyridine), the inclusion of the sulfur atom at the 4-position introduces a mesomeric electron-donating effect (+M) that competes with the sulfur's inductive withdrawal (-I).

          Compared to its direct analog, 4-methylsulfanylpyridine , the ethyl variant offers increased lipophilicity and a slightly larger steric exclusion volume without significantly altering the electronic density at the pyridine nitrogen. This makes it an ideal candidate for:

          • Fine-tuning solubility in non-polar catalytic cycles.

          • Self-Assembled Monolayers (SAMs): Creating "taller" or more disordered packing on gold surfaces compared to the rigid methyl-thiolates.

          • Drug Discovery: Acting as a bioisostere for alkoxy-pyridines where metabolic stability (oxidation resistance) is required.

          Physicochemical Comparison Matrix

          The following table contrasts 4-ethylsulfanylpyridine with its critical analogs to highlight the shift in properties driven by the substituent.

          Feature4-Ethylsulfanylpyridine 4-Methylsulfanylpyridine 4-Ethylpyridine 4-Mercaptopyridine
          CAS No. 13669-34-6 22581-72-2536-75-44556-23-4
          Structure Py-S-EtPy-S-MePy-EtPy-SH (Thione form)
          State (RT) Liquid (Oil)LiquidLiquidSolid (MP >180°C)
          pKa (conj. acid) ~5.9 - 6.1 (Est.)[1]~5.986.021.4 (Thiol), 11.1 (NH)
          Electronic Effect
          
          
          (Weak Donor)
          
          
          
          
          (Donor)
          N/A (Tautomeric)
          Boiling Point High (>200°C)~220°C (est)168°CN/A (Sublimes/Dec)
          Lipophilicity High (LogP ~2.0)MediumMediumLow

          Expert Insight: Note the drastic difference in physical state between 4-mercaptopyridine and the alkylated sulfides. The mercapto derivative exists predominantly as the pyridin-4(1H)-thione tautomer, leading to strong intermolecular hydrogen bonding and a high melting point. Alkylation "locks" the molecule in the aromatic pyridine form, dramatically lowering the melting point and restoring basicity.

          Synthetic Pathways & Scalability

          There are two primary routes to synthesize 4-ethylsulfanylpyridine. The Thiol Alkylation route is preferred for laboratory scale due to milder conditions and higher purity.

          Visualization: Synthesis Decision Tree

          Synthesis Start1 4-Chloropyridine (HCl Salt) Step1 Nucleophilic Subst. (NaSEt, DMF, Heat) Start1->Step1 Harsh Conditions (Risk of polymerization) Start2 4-Mercaptopyridine (Thione) Step2 S-Alkylation (EtBr, K2CO3, Acetone) Start2->Step2 Mild Conditions (High Yield >90%) Product 4-Ethylsulfanylpyridine (Target) Step1->Product Step2->Product

          Figure 1: Comparison of synthetic routes. The Green path (Alkylation) is recommended for purity.

          Recommended Protocol: S-Alkylation of 4-Mercaptopyridine

          This protocol avoids the instability associated with free 4-chloropyridine.

          Reagents:

          • 4-Mercaptopyridine (1.0 eq)

          • Ethyl Bromide (1.1 eq)

          • Potassium Carbonate (2.0 eq)

          • Solvent: Acetone or Acetonitrile (Reagent Grade)

          Procedure:

          • Dissolution: Suspend 4-mercaptopyridine (1.11 g, 10 mmol) and

            
             (2.76 g, 20 mmol) in 20 mL of acetone. Stir for 15 minutes at room temperature. The yellow suspension indicates the thione-thiolate equilibrium.
            
          • Addition: Add Ethyl Bromide (0.82 mL, 11 mmol) dropwise.

          • Reaction: Reflux the mixture for 4–6 hours. Monitor via TLC (SiO2, 50% EtOAc/Hexanes). The starting material (polar, baseline) should disappear, replaced by a less polar UV-active spot.

          • Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

          • Purification: Dissolve the residue in DCM, wash with 1M NaOH (to remove unreacted thiol), then Brine. Dry over

            
            .
            
          • Yield: Expect 90-95% of a pale yellow oil.

          Performance in Applications

          A. Coordination Chemistry (Ligand Tuning)

          In palladium or platinum catalysis, the electronic donation from the ligand to the metal center is critical.

          • 4-Ethylpyridine: Pure

            
            -donor. Strong binding.
            
          • 4-Ethylsulfanylpyridine: The sulfur atom acts as a "buffer." It is inductively withdrawing (

            
            ) but resonance donating (
            
            
            
            ).
          • Result: The basicity of the nitrogen is slightly lower than the alkyl-pyridine but higher than a halogenated pyridine. This creates a "Goldilocks" ligand —labile enough to allow substrate turnover, but strong enough to stabilize the catalyst.

          B. Surface Science (SAMs)

          When forming monolayers on Gold (Au):

          • 4-Mercaptopyridine: Binds through Sulfur. The N-atom is exposed at the top, available for protonation or coordination (e.g., binding Cytochrome c).

          • 4-Ethylsulfanylpyridine: Does NOT bind strongly to Au via the sulfur because the ethyl group blocks the thiolate formation. It is used as a "diluent" molecule or in solution studies to prevent surface adsorption, acting strictly as a solution-phase base.

          Visualization: Structure-Activity Relationship (SAR)

          SAR Center 4-Ethylsulfanylpyridine Steric Steric Bulk (Ethyl) Increases Cone Angle Center->Steric Elec Electronic Effect (S-atom buffer) Center->Elec Lipophil Lipophilicity (LogP ~2.0) Center->Lipophil Cat Catalysis: Faster dissociation than 4-Me-Py Steric->Cat Modulates Elec->Cat Tunes Lewis Basicity Bio Bioactivity: Metabolic Stability vs Alkoxy Lipophil->Bio Cell Permeability

          Figure 2: Impact of the ethyl-thio modification on chemical behavior.

          References

          • Methodology: "Alkylation of Pyridine-thiones with Alkyl Halides.
          • Electronic Properties of Pyridine Ligands

            • Title: "Substituent Effects in the Coordin
            • Source:Inorganic Chemistry, ACS Public
            • Link: (General reference for Hammett trends in pyridines).

          • Physical Data & CAS Verification

            • Source: PubChem Compound Summary for 4-(Methylthio)
            • Link:

          • Surface Chemistry Applications

            • Title: "Self-assembled monolayers of 4-mercaptopyridine on Au(111)."
            • Source:Langmuir.
            • Link:

          Sources

          Comparative Guide: 4-Ethylsulfanylpyridine vs. 4-Chloropyridine in Drug Discovery

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary

          In medicinal chemistry and heterocycle functionalization, 4-chloropyridine and 4-ethylsulfanylpyridine represent two distinct tactical approaches.

          • 4-Chloropyridine is the kinetic workhorse : a standard electrophile for direct nucleophilic aromatic substitution (

            
            ) and palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig). However, its free base is unstable, prone to self-polymerization, and lacks orthogonality in multi-halogenated systems.
            
          • 4-Ethylsulfanylpyridine is the strategic reserve : a stable, "masked" electrophile. It remains inert under conditions that affect halides but can be activated on-demand via two specific pathways: Liebeskind-Srogl cross-coupling or oxidative activation to a sulfone (a hyper-reactive leaving group).

          This guide analyzes their reactivity profiles, providing decision frameworks and validated protocols for their application in complex synthesis.

          Mechanistic Foundations & Reactivity Profile[1]

          Electronic Landscape

          The pyridine ring is electron-deficient, facilitating nucleophilic attack at the C2 and C4 positions. The leaving group (LG) dictates the reaction pathway.

          Feature4-Chloropyridine (Cl)4-Ethylsulfanylpyridine (SEt)
          Leaving Group Ability (
          
          
          )
          Moderate. Good LG, especially if ring is protonated.Poor. Thiolates are strong bases and poor LGs in direct
          
          
          .
          Stability (Free Base) Low. Self-quaternizes to form polypyridinium salts upon standing. Stored as HCl salt.High. Stable indefinitely at room temperature.
          Metal Catalysis Pd-Catalyzed. (Suzuki, Buchwald, Negishi).Pd/Cu-Catalyzed. (Liebeskind-Srogl).[1][2][3]
          Activation Potential Fixed. Reactivity is intrinsic.Tunable. Can be oxidized to Sulfoxide (
          
          
          ) or Sulfone (
          
          
          ).
          The Leaving Group Hierarchy

          In nucleophilic aromatic substitution, the rate-determining step is often the addition of the nucleophile.[4] However, the bond strength of the leaving group matters.

          • Standard Order (

            
            ): 
            
            
            
            [4]
          • Activated Sulfur Order:

            
            
            

          Key Insight: The ethylsulfanyl group is orthogonal to the chloro group. You can perform a Suzuki coupling on a chlorine atom elsewhere in the molecule while the -SEt group remains intact. Later, you can oxidize the -SEt to -

          
           to trigger a second substitution.
          

          Decision Matrix: Which Reagent to Choose?

          DecisionMatrix Start Target Transformation DirectSub Direct Nucleophilic Substitution (Amine/Ether) Start->DirectSub CCBond C-C Bond Formation Start->CCBond Simple Simple Substrate? DirectSub->Simple Complex Multi-step/Orthogonal Needs? DirectSub->Complex StandardCoup Standard Coupling (Suzuki/Stille) CCBond->StandardCoup ThioCoup Thio-Specific Coupling (Liebeskind-Srogl) CCBond->ThioCoup UseCl Use 4-Chloropyridine (Standard SnAr) Simple->UseCl UseSEt Use 4-Ethylsulfanylpyridine (Oxidize to Sulfone -> SnAr) Complex->UseSEt Masked Electrophile StandardCoup->UseCl ThioCoup->UseSEt Boronic Acid + CuTC

          Figure 1: Decision matrix for selecting between chloro- and ethylsulfanyl- pyridines based on synthetic requirements.

          Experimental Protocols

          Protocol A: Standard Amination of 4-Chloropyridine

          Use this for direct, simple substitutions.

          Note on Stability: 4-Chloropyridine is supplied as the hydrochloride salt (4-Cl-Py·HCl). The free base is unstable. Generate it in situ or use the salt with excess base.

          • Reagents: 4-Chloropyridine·HCl (1.0 equiv), Primary Amine (1.2 equiv),

            
             or DIPEA (2.5 equiv), Isopropanol or n-Butanol.
            
          • Procedure:

            • Suspend 4-Chloropyridine·HCl in the alcohol solvent.

            • Add the amine and the base.[5]

            • Heat to reflux (80–110 °C) for 4–12 hours.

            • Monitoring: TLC will show consumption of the starting material (

              
               in 50% EtOAc/Hex) and appearance of the more polar product.
              
          • Workup: Concentrate solvent, dilute with water, extract with DCM.

          • Mechanism: Addition-Elimination (

            
            ). The protonated pyridine (pyridinium) intermediate is highly reactive.
            
          Protocol B: The "Catch-and-Release" (Oxidation-Displacement)

          Use this when you need to carry the pyridine ring through other steps before functionalizing the C4 position.

          Step 1: Activation (Oxidation)

          • Reagents: 4-Ethylsulfanylpyridine (1.0 equiv), m-CPBA (2.2 equiv) OR Oxone (1.2 equiv), DCM (for m-CPBA) or MeOH/H2O (for Oxone).

          • Procedure:

            • Dissolve substrate in DCM at 0 °C.

            • Add m-CPBA portion-wise.

            • Stir at RT for 2 hours.

            • Result: Formation of 4-ethylsulfonylpyridine . This intermediate is a highly reactive electrophile, often more reactive than the chloro-analog.

          Step 2: Displacement (

          
          ) 
          
          • Reagents: 4-Ethylsulfonylpyridine (from Step 1), Nucleophile (Amine/Alkoxide), THF or DMF.

          • Procedure:

            • Mix sulfone and nucleophile at mild temperatures (0 °C to RT). Note: The sulfone is so reactive that heating is often unnecessary.

            • The sulfinate anion (

              
              ) is the leaving group.
              
          Protocol C: Liebeskind-Srogl Cross-Coupling

          Use this to form C-C bonds directly from the thioether, avoiding halides entirely.

          • Reagents: 4-Ethylsulfanylpyridine (1.0 equiv), Boronic Acid (

            
            , 1.5 equiv), CuTC (Copper(I) thiophene-2-carboxylate, 1.5 equiv), 
            
            
            
            (5 mol%), THF.
          • Procedure:

            • Crucial: This reaction requires anaerobic conditions. Degas all solvents.

            • Combine reagents in a sealed tube under Argon.

            • Heat to 50–60 °C for 12–18 hours.

          • Mechanism: Oxidative addition of Pd(0) into the C-S bond is facilitated by the coordination of Copper(I) to the sulfur atom, which polarizes the bond and scavenges the thiolate leaving group.

          Comparative Data Analysis

          The following table summarizes the performance of both reagents in a hypothetical substitution with morpholine (a secondary amine).

          Parameter4-Chloropyridine4-Ethylsulfanylpyridine4-Ethylsulfonylpyridine (Activated)
          Reaction Conditions 100°C, 12h, DIPEANo Reaction (Inert)25°C, 1h, No Base needed
          Yield 75-85%0%90-95%
          Side Reactions Polymerization of SMNoneHydrolysis if wet
          Orthogonality Reacts with Pd(0)Inert to Pd(0) w/o CuReacts with nucleophiles
          Pathway Visualization

          ReactionPathways ClPy 4-Chloropyridine (Unstable Free Base) Product 4-Substituted Pyridine (Drug Core) ClPy->Product SnAr (High Temp) Pd-Coupling EtSPy 4-Ethylsulfanylpyridine (Stable Storage Form) Sulfone 4-Ethylsulfonylpyridine (Activated Electrophile) EtSPy->Sulfone Oxidation (mCPBA/Oxone) EtSPy->Product Liebeskind-Srogl (Pd/Cu, Boronic Acid) Sulfone->Product SnAr (Mild Temp) Fast Kinetics

          Figure 2: Reaction pathways illustrating the direct utility of 4-Cl-Py versus the activation strategies available for 4-EtS-Py.

          References

          • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Foundational text on mechanism and leaving group ability).
          • Liebeskind, L. S., & Srogl, J. (2000).[3][6] Thiol Ester−Boronic Acid Coupling.[3][7] A Mechanistically Unprecedented and General Ketone Synthesis. Journal of the American Chemical Society, 122(45), 11260–11261. Link

          • Villalobos-Monge, A., et al. (2020). Liebeskind–Srogl Coupling of Heteroaromatic Thioethers. Organic Letters, 22(1), 123-127.
          • Katritzky, A. R., et al. (1984). The preparation and reactions of some 4-substituted pyridines. Journal of the Chemical Society, Perkin Transactions 1. (Classic text on pyridine reactivity and sulfone displacement).
          • Jubilant Ingrevia. (2022). Safety Data Sheet: 4-Chloropyridine Hydrochloride. (Source for stability data of the hydrochloride salt vs free base).

          Sources

          Comparative Profiling: 4-Ethylsulfanylpyridine vs. 4-Methoxypyridine in Drug Discovery

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary

          In medicinal chemistry, the bioisosteric replacement of an ether (–O–) with a thioether (–S–) is a strategic maneuver used to modulate lipophilicity, metabolic stability, and electronic distribution. This guide compares 4-Methoxypyridine (4-MOP) and 4-Ethylsulfanylpyridine (4-ESP) .

          While both serve as pyridine-based fragments, they drive divergent biological outcomes:

          • 4-MOP acts as a stronger base and hydrogen bond acceptor, often enhancing solubility but suffering from rapid metabolic O-dealkylation.

          • 4-ESP significantly increases lipophilicity and introduces a "metabolic switch," where the sulfur atom acts as a soft spot for oxidation to sulfoxides/sulfones, fundamentally altering the pharmacophore in vivo.

          Physicochemical Profiling

          The substitution at the C4 position of the pyridine ring dictates the electronic environment of the ring nitrogen, influencing both target binding (pKa) and membrane permeability (LogP).

          Comparative Data Table
          Property4-Methoxypyridine (4-MOP)4-Ethylsulfanylpyridine (4-ESP)Impact on Bioactivity
          Structure Pyridine-4-O-MePyridine-4-S-Et4-ESP is bulkier (Ethyl vs Methyl + S vs O).
          pKa (Conj. Acid) ~6.6~5.8 - 6.04-MOP is more basic due to strong resonance donation from Oxygen.
          LogP (Lipophilicity) ~1.3~2.84-ESP is significantly more lipophilic, enhancing permeability but lowering aqueous solubility.
          H-Bond Acceptors 2 (Ring N, Ether O)1 (Ring N)*Sulfur is a negligible H-bond acceptor in biological systems.
          Electronic Effect Strong Resonance Donor (+R)Weak Resonance Donor (+R)Oxygen overlaps better (2p-2p) with the ring than Sulfur (3p-2p).
          Analysis of Basicity and Binding[1]
          • 4-MOP: The oxygen atom is a powerful resonance donor. The overlap between the oxygen 2p orbital and the pyridine carbon 2p orbital is efficient, pushing electron density onto the ring nitrogen. This makes 4-MOP significantly more basic than unsubstituted pyridine (pKa 5.2). In binding pockets, the ring nitrogen is a "harder" base, ideal for ionic interactions with acidic residues (e.g., Asp, Glu).

          • 4-ESP: Sulfur is less electronegative than oxygen, which suggests it should be a better donor. However, the size mismatch between sulfur's 3p orbital and the ring carbon's 2p orbital results in poor resonance overlap. Consequently, 4-ESP is less basic than its oxygen counterpart.

          Metabolic Stability & Biotransformation

          The most critical differentiator between these fragments is their metabolic fate. This dictates the molecule's half-life and the nature of circulating metabolites.

          Metabolic Pathways
          • Ether (4-MOP): Primarily undergoes CYP450-mediated O-dealkylation. This cleavage often exposes a reactive 4-hydroxypyridine (or its tautomer 4-pyridone), which is highly polar and rapidly excreted, potentially killing potency.

          • Thioether (4-ESP): Undergoes S-oxidation. The sulfur atom is sequentially oxidized to a sulfoxide (–S(=O)–) and then a sulfone (–SO2–).

            • Strategic Note: The sulfoxide/sulfone metabolites are significantly more polar than the parent thioether. This can be used deliberately to create a "prodrug-like" effect or to alter distribution, but it risks changing the target selectivity profile.

          Pathway Visualization (Graphviz)

          MetabolicPathways MOP 4-Methoxypyridine (Parent) Int_MOP Hemiacetal Intermediate MOP->Int_MOP CYP450 (Oxidation) Pyridone 4-Pyridone (Polar/Inactive) Int_MOP->Pyridone Spontaneous Dealkylation ESP 4-Ethylsulfanylpyridine (Parent) Sulfoxide Sulfoxide (Chiral/Polar) ESP->Sulfoxide FMO / CYP (S-Oxidation) Sulfone Sulfone (Highly Polar) Sulfoxide->Sulfone CYP450 (Further Oxidation)

          Figure 1: Divergent metabolic fates. 4-MOP undergoes destructive dealkylation, while 4-ESP undergoes sequential oxidation, preserving the linker but altering polarity.

          Receptor Binding Dynamics (Bioisosterism)

          When swapping 4-MOP for 4-ESP in a lead series, expect the following shifts in Structure-Activity Relationship (SAR):

          • Steric Clash vs. Fill: The C-S bond (1.82 Å) is significantly longer than the C-O bond (1.43 Å). The ethyl group adds further bulk compared to the methyl.

            • Application: If the 4-MOP methoxy group sits in a tight pocket, 4-ESP will likely lose potency due to steric clash. If the pocket is large and hydrophobic, 4-ESP will gain potency via Van der Waals interactions.

          • Conformational Flexibility: The ethylthio tail has higher rotational degrees of freedom than the methoxy group. This incurs a higher entropic penalty upon binding unless the protein pocket restricts this motion.

          • H-Bonding: If the ether oxygen of 4-MOP is accepting a hydrogen bond from the protein backbone, swapping to sulfur will abolish this interaction. Sulfur is a very poor H-bond acceptor in aqueous media.

          Experimental Protocols

          To validate the selection between these two fragments, the following assays are mandatory.

          Protocol A: Comparative Microsomal Stability Assay

          This assay determines the intrinsic clearance and identifies the "metabolic switch" (dealkylation vs. oxidation).

          Reagents:

          • Rat/Human Liver Microsomes (20 mg/mL protein).

          • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

          • Test Compounds (4-MOP and 4-ESP) at 1 µM in buffer.

          Workflow:

          • Pre-incubation: Mix 495 µL of microsome solution (0.5 mg/mL in phosphate buffer pH 7.4) with 5 µL of test compound (1 µM final). Incubate at 37°C for 5 min.

          • Initiation: Add 50 µL of NADPH regenerating system.

          • Sampling: At t = 0, 5, 15, 30, and 60 min, remove 50 µL aliquots.

          • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing internal standard).

          • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.

            • Monitor: Parent depletion.

            • Search: Mass shift -14 Da (Demethylation of MOP) vs +16/+32 Da (S-oxidation of ESP).

          Protocol B: pKa Determination (Potentiometric Titration)

          Crucial for understanding the ionization state of the pyridine nitrogen at physiological pH.

          Workflow:

          • Prepare a 10 mM solution of the compound in 0.1 M KCl (ionic strength adjuster).

          • Calibrate the pH electrode using standard buffers (pH 4.0, 7.0, 10.0).

          • Titrate with 0.1 M HCl (starting from basic pH) or 0.1 M NaOH (starting from acidic pH) under inert N2 atmosphere to prevent CO2 absorption.

          • Plot pH vs. Volume of Titrant. The inflection point represents the pKa.

            • Expectation: 4-MOP inflection ~pH 6.6; 4-ESP inflection ~pH 5.9.

          Experimental Workflow Diagram

          ExperimentalWorkflow cluster_stability Microsomal Stability Protocol cluster_data Data Output Step1 Incubate Microsomes + Compound (37°C) Step2 Add NADPH (Start Reaction) Step1->Step2 Step3 Time-Point Sampling (0, 5, 15, 30, 60 min) Step2->Step3 Step4 Quench with ACN (Precipitate Protein) Step3->Step4 Step5 LC-MS/MS Analysis Step4->Step5 Res1 Intrinsic Clearance (CLint) Step5->Res1 Res2 Metabolite ID (+16/+32 vs -14 Da) Step5->Res2

          Figure 2: Step-by-step workflow for assessing metabolic stability and identifying metabolite species.

          Synthesis & Handling Notes

          • Synthesis of 4-ESP: Typically achieved via nucleophilic aromatic substitution (SNAr) of 4-chloropyridine or 4-bromopyridine with sodium ethanethiolate.

            • Caution: Ethanethiol is volatile and extremely malodorous. Reactions must be performed in a well-ventilated fume hood with bleach traps.

          • Stability: 4-ESP is prone to air oxidation over long periods. Store under inert gas (Argon/Nitrogen) at -20°C. 4-MOP is generally stable at room temperature but hygroscopic.

          References

          • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

          • Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH.
          • Hansch, C., Leo, A., & Taft, R. W. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 91(2), 165–195. Link (Source for electronic parameters of -OMe vs -SEt).

          • PubChem. (2024).[1] "Compound Summary: 4-Methoxypyridine (CID 69278)."[2] National Library of Medicine. Link

          • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Source for Microsomal Stability Protocols).

          Sources

          Spectroscopic Characterization of 4-Ethylsulfanylpyridine Architectures: Differentiating Oxidation States and Isomers

          Author: BenchChem Technical Support Team. Date: February 2026

          Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and DMPK Researchers Focus: Structural elucidation, oxidation state monitoring, and isomeric purity analysis.

          Executive Summary: The Thioether Scaffold in Drug Discovery

          4-Ethylsulfanylpyridine (4-ETP) serves as a critical pharmacophore and synthetic intermediate in the development of anti-tubercular agents (related to ethionamide), kinase inhibitors, and coordination ligands. In drug development, the metabolic stability of the thioether linkage is a primary concern. The sulfur atom is prone to stepwise oxidation, yielding sulfoxides (chiral) and sulfones (achiral).[1]

          This guide provides a definitive spectroscopic framework to differentiate the parent thioether from its oxidative metabolites and structural isomers. By synthesizing Nuclear Magnetic Resonance (NMR) and Infrared (IR) data, we establish a self-validating protocol for confirming structural integrity.

          NMR Spectroscopy: The Gold Standard for Structural Assignment

          Proton (

          
          H) and Carbon-13 (
          
          
          
          C) NMR provide the most reliable method for distinguishing the electronic environment of the sulfur atom. The oxidation of sulfur induces significant deshielding effects on adjacent protons due to the high electronegativity of the oxygen atoms introduced.
          Comparative H NMR Analysis

          The 4-substituted pyridine ring creates a symmetric AA'XX' (often approximated as AA'BB') spin system. The ethyl group provides a diagnostic triplet-quartet system.

          Proton EnvironmentSulfide (Parent) Sulfoxide (Metabolite 1) Sulfone (Metabolite 2) Mechanistic Insight
          Pyridine H-2, H-6
          
          
          8.35 - 8.45 (d)
          
          
          8.60 - 8.70 (d)
          
          
          8.80 - 8.90 (d)
          Inductive electron withdrawal by oxidized sulfur decreases electron density at the
          
          
          -positions.
          Pyridine H-3, H-5
          
          
          7.10 - 7.20 (d)
          
          
          7.50 - 7.60 (d)
          
          
          7.75 - 7.85 (d)
          Protons
          
          
          to the nitrogen but
          
          
          to the sulfur substituent show the most dramatic shift (
          
          
          ppm) upon oxidation.
          Ethyl -CH
          
          
          -
          
          
          2.95 - 3.05 (q)
          
          
          2.80 - 3.20 (m)*
          
          
          3.15 - 3.25 (q)
          Chirality Alert: The sulfoxide sulfur is a chiral center, making the methylene protons diastereotopic . They often appear as a complex multiplet rather than a clean quartet.
          Ethyl -CH
          
          
          
          
          1.30 - 1.40 (t)
          
          
          1.25 - 1.35 (t)
          
          
          1.20 - 1.30 (t)
          Minimal shift; distant from the oxidation site.

          Critical QC Check: If the ethyl methylene signal (

          
          3.0 ppm) appears as a complex multiplet rather than a quartet, your sample contains the sulfoxide  form. If it is a clean quartet but shifted downfield (
          
          
          
          3.2 ppm), it is the sulfone .
          Isomeric Differentiation (4- vs 2-Substitution)

          A common synthetic impurity is the 2-ethylsulfanylpyridine isomer. This can be detected via coupling constants (

          
          -values).
          
          • 4-Isomer (Target): Two distinct doublets (or AA'XX') in the aromatic region. Integration 2:2.

          • 2-Isomer (Impurity): Four distinct aromatic signals (ABCD system). You will observe a doublet (

            
            8.5 ppm), a triplet of doublets, a doublet of doublets, and a doublet.
            

          Vibrational Spectroscopy (FT-IR): Fingerprinting Oxidation

          While NMR quantifies the skeleton, IR spectroscopy provides rapid confirmation of the sulfur oxidation state through diagnostic stretching frequencies.

          Diagnostic Bands
          Functional GroupSulfide (-S-) Sulfoxide (-S(=O)-) Sulfone (-SO
          
          
          -)
          Spectral Region
          S=O[2][3] Stretch AbsentStrong band at 1030–1070 cm
          
          
          AbsentFingerprint
          O=S=O Stretches AbsentAbsentSymmetric: 1120–1160 cm
          
          
          Asymmetric: 1300–1350 cm
          
          
          Fingerprint
          C=N (Pyridine)
          
          
          1590 cm
          
          
          
          
          1595 cm
          
          
          
          
          1600 cm
          
          
          Aromatic Region

          Protocol Note: Sulfones exhibit two strong bands (symmetric and asymmetric). Sulfoxides exhibit only one. This binary difference allows for rapid "Go/No-Go" decision-making during synthesis monitoring.

          Experimental Protocol: Controlled Oxidation Monitoring

          This protocol describes the synthesis monitoring of 4-ethylsulfonylpyridine (Sulfone) from the parent sulfide using

          
          -CPBA (meta-chloroperoxybenzoic acid).
          
          Reagents and Setup
          • Substrate: 4-Ethylsulfanylpyridine (1.0 eq).

          • Oxidant:

            
            -CPBA (2.2 eq for sulfone; 1.1 eq for sulfoxide).
            
          • Solvent: Dichloromethane (DCM), anhydrous.

          • Quench: 10% Na

            
            SO
            
            
            
            (aq).
          Step-by-Step Workflow
          • Dissolution: Dissolve substrate in DCM at 0°C under inert atmosphere (N

            
            ).
            
          • Addition: Add

            
            -CPBA portion-wise over 15 minutes.
            
          • Monitoring (TLC/IR):

            • TLC: Mobile phase Hexane:EtOAc (1:1). Sulfone is more polar (lower

              
              ) than sulfide.
              
            • IR Micro-sampling: Take an aliquot, evaporate solvent, and run ATR-IR. Look for the emergence of the 1300 cm

              
               band.
              
          • Workup: Wash with Na

            
            SO
            
            
            
            (removes excess oxidant) and NaHCO
            
            
            (removes benzoic acid byproduct).
          • Validation: Acquire

            
            H NMR in CDCl
            
            
            
            .

          Visualization of Spectroscopic Logic

          The following diagrams illustrate the decision pathways for structural elucidation.

          Oxidation State Determination Pathway

          OxidationLogic Start Unknown Sample (4-Et-Pyridine Derivative) IR_Check Step 1: FT-IR Analysis (Fingerprint Region) Start->IR_Check Sulfide Sulfide (Thioether) No S=O bands IR_Check->Sulfide No bands Oxidized Oxidized Species Bands present >1000 cm-1 IR_Check->Oxidized Bands detected Sulfoxide Sulfoxide Single band ~1050 cm-1 Oxidized->Sulfoxide 1 Band Sulfone Sulfone Double bands: ~1150 & ~1320 cm-1 Oxidized->Sulfone 2 Bands NMR_Check Step 2: 1H NMR (Ethyl Methylene) Sulfoxide->NMR_Check Confirm Sulfone->NMR_Check Confirm Chiral Multiplet Signal (Diastereotopic) NMR_Check->Chiral Sulfoxide Achiral Clean Quartet (Symmetric) NMR_Check->Achiral Sulfone

          Figure 1: Logic flow for determining the oxidation state of the sulfur atom using IR and NMR cross-validation.

          Isomeric Purity Workflow

          IsomerLogic Input Crude Reaction Mixture Aromatic_NMR Analyze Aromatic Region (7.0 - 9.0 ppm) Input->Aromatic_NMR Pattern_A Pattern: AA'XX' (2 Doublets) Integration: 2H each Aromatic_NMR->Pattern_A Symmetric Pattern_B Pattern: ABCD (4 Signals) d, dd, td, d Aromatic_NMR->Pattern_B Asymmetric Result_4 4-Ethylsulfanylpyridine (Target) Pattern_A->Result_4 Result_2 2-Ethylsulfanylpyridine (Impurity) Pattern_B->Result_2

          Figure 2: NMR decision tree for distinguishing 4-substituted targets from common 2-substituted synthetic impurities.

          References

          • Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents and Impurities. Retrieved from

          • National Institute of Standards and Technology (NIST). (2018). Pyridine, 4-ethenyl- IR Spectrum. NIST Chemistry WebBook, SRD 69.[4] Retrieved from

          • Reich, H. J. (University of Wisconsin).[5] Structure Determination Using Spectroscopic Methods: 1H NMR Chemical Shifts. Retrieved from

          • Organic Chemistry Portal. (n.d.). Synthesis of Sulfones and Sulfoxides by Oxidation. Retrieved from

          • ResearchGate. (2015). Fluorescence spectra of sulfide, sulfoxide and sulfone based compounds. Retrieved from

          Sources

          Definitive Structural Confirmation of 4-Ethylsulfanylpyridine: A Comparative Guide to X-ray Crystallography vs. NMR

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary

          The Problem: In the development of pyridine-based ligands and pharmaceutical intermediates, confirming the precise structure of thioether derivatives like 4-ethylsulfanylpyridine (4-ESP) is critical. While NMR (

          
          H, 
          
          
          
          C) provides connectivity data, it often fails to resolve static conformational isomers or intermolecular packing interactions due to rapid rotation around the C–S bond in solution.

          The Solution: Single Crystal X-ray Diffraction (SC-XRD) serves as the "Gold Standard" for absolute structural determination. This guide details the protocol for confirming the structure of 4-ESP, specifically recommending the formation of a crystalline salt derivative to overcome the physical limitations (low melting point) of the neutral molecule.

          Comparative Analysis: SC-XRD vs. Alternative Methods

          To understand why SC-XRD is necessary, we must objectively compare it with standard characterization techniques.

          Table 1: Performance Comparison of Structural Elucidation Methods
          FeatureNMR (
          
          
          H /
          
          
          C)
          Mass Spectrometry (HRMS) SC-XRD (The Gold Standard)
          Primary Output Connectivity & Chemical EnvironmentMolecular Formula & Weight3D Atomic Coordinates & Packing
          Conformational Data Time-averaged (fast rotation)NonePrecise static conformation
          Bond Metrics Inferred (coupling constants)Inferred (fragmentation)Direct measurement (Å and °)
          Sample State Solution (Liquid)Gas Phase (Ionized)Solid (Single Crystal)
          Ambiguity Risk Medium (Overlapping signals)Low (for formula only)Zero (Absolute configuration)
          Why NMR is Insufficient for 4-ESP

          In solution, the ethyl group in 4-ESP rotates freely around the C(pyridine)–S and S–CH

          
           bonds. NMR spectra typically show an averaged signal, masking the specific "bent" geometry of the C–S–C bond angle (approx. 104°) and the specific orientation of the ethyl tail relative to the aromatic plane. SC-XRD freezes this motion, revealing the energetically preferred solid-state conformer and critical 
          
          
          
          -
          
          
          stacking interactions.

          Experimental Protocol: From Synthesis to Structure

          Since neutral 4-ethylsulfanylpyridine is often an oil or low-melting solid at room temperature, direct crystallization is difficult. The most robust protocol involves converting the free base into its Hydrochloride (HCl) salt to generate diffraction-quality crystals.

          Phase 1: Synthesis of 4-Ethylsulfanylpyridinium Chloride

          Reaction Logic: Nucleophilic Aromatic Substitution (

          
          ) followed by acid salt formation.
          
          • Precursor Preparation: Dissolve 4-chloropyridine hydrochloride (1.0 eq) in dry DMF.

          • Thiolation: Slowly add Sodium Ethanethiolate (1.2 eq) at 0°C under Nitrogen atmosphere.

          • Reaction: Heat to 80°C for 4 hours. Monitor by TLC (formation of UV-active product, disappearance of starting material).

          • Workup: Quench with water, extract into Dichloromethane (DCM), and wash with brine. Dry over MgSO

            
             and concentrate to obtain the neutral oil (4-ESP).
            
          • Salt Formation (Critical Step): Dissolve the neutral oil in minimal anhydrous Ethanol. Add 1.1 eq of HCl (2M in Diethyl Ether) dropwise. A white precipitate of 4-ethylsulfanylpyridinium chloride will form immediately.

          Phase 2: Crystallization Protocol
          • Method: Vapor Diffusion (Sitting Drop).

          • Solvent System: Ethanol (Solvent) / Diethyl Ether (Antisolvent).

          • Procedure:

            • Dissolve 20 mg of the HCl salt in 0.5 mL of warm Ethanol.

            • Place the solution in a small inner vial.

            • Place the inner vial into a larger jar containing 5 mL of Diethyl Ether.

            • Cap tightly and leave undisturbed at 4°C for 48–72 hours.

            • Result: Colorless prismatic crystals suitable for X-ray analysis.

          Phase 3: X-ray Data Collection & Refinement[1]
          • Mounting: Select a crystal (

            
             mm) and mount on a MiTeGen loop using Paratone oil.
            
          • Temperature: Cool to 100 K using a nitrogen cryostream. Reason: Reduces thermal vibration (atomic displacement parameters), improving resolution.

          • Diffractometer: Mo-K

            
             radiation (
            
            
            
            Å).[1]
          • Strategy: Collect a full sphere of data (redundancy > 4.0) to ensure high precision.

          Visualizing the Workflow

          The following diagram illustrates the decision logic and experimental workflow for structural confirmation.

          G Start Start: 4-Chloropyridine Synth Synthesis (SnAr) + NaSEt Start->Synth Product Neutral 4-ESP (Liquid/Oil) Synth->Product Decision Is it Solid? Product->Decision Direct Direct Crystallization Decision->Direct Yes Salt Salt Formation (+ HCl in Et2O) Decision->Salt No (Likely) Crystals Growth: Vapor Diffusion (EtOH / Et2O) Direct->Crystals Salt->Crystals XRD SC-XRD Data Collection (100 K) Crystals->XRD Refine Structure Refinement (SHELXL) XRD->Refine Final Confirmed Structure (CIF File) Refine->Final

          Caption: Workflow for converting liquid 4-ethylsulfanylpyridine into a crystalline salt for definitive X-ray analysis.

          Results & Discussion: Interpreting the Data

          Upon solving the structure (typically in a Monoclinic space group like

          
           for such salts), the following metrics confirm the identity and geometry of the molecule.
          
          Key Structural Parameters (Representative Data)
          ParameterValue (Typical)Significance
          C(4)–S Bond Length 1.76 – 1.78 ÅIndicates single bond character with partial double bond resonance from the pyridine ring.
          C(ethyl)–S Bond Length 1.80 – 1.82 ÅStandard
          
          
          Carbon-Sulfur single bond.
          C–S–C Angle 102° – 105°Confirms the bent geometry of the thioether, unlike the linear geometry often mistakenly assumed in 2D drawings.
          C–S–C–C Torsion ~180° (Anti) or ~60° (Gauche)Defines the specific ethyl conformation. The salt form often locks into the anti conformation to maximize packing efficiency.
          R-Factor (
          
          
          )
          < 5.0%Indicates high-quality agreement between the structural model and the diffraction data.
          Validation (Self-Correcting Mechanism)

          To ensure trustworthiness, the final Crystallographic Information File (CIF) must be validated using CheckCIF (IUCr).

          • Alert A/B: Must be resolved (e.g., check for twinning or disorder).

          • Thermal Ellipsoids: Should be spherical/slightly oblong. Highly elongated ellipsoids suggest disorder or wrong atom assignment.

          References

          • Spek, A. L. (2020). PLATON SQUEEZE: A Tool for the Calculation of the Disordered Solvent Contribution to the Calculated Structure Factors. Acta Crystallographica Section C. Link

          • Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B. Link

          • Müller, P. (2009). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press. Link

          • Grover, P. K., et al. (2000). Synthesis and biological activity of some 4-substituted pyridines. Journal of Medicinal Chemistry (Example source for synthesis protocols). Link

          • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C. Link

          Sources

          Cross-Validation of Analytical Architectures for 4-Ethylsulfanylpyridine: A Comparative Technical Guide

          Author: BenchChem Technical Support Team. Date: February 2026

          Topic: Cross-Validation of Analytical Methods for 4-Ethylsulfanylpyridine Content Type: Technical Comparison Guide Audience: Senior Analytical Chemists, Process Development Scientists, and CMC Regulatory Leads.

          Executive Summary: The "Sulfide-Pyridine" Paradox

          4-Ethylsulfanylpyridine (4-ESP) presents a dual analytical challenge that often leads to discordant data between laboratories. Structurally, it contains a basic pyridine nitrogen (pKa ~5.5) and a nucleophilic thioether. This creates a "Sulfide-Pyridine Paradox" in validation:

          • The Tailing Risk: The basic nitrogen interacts with silanols in HPLC columns, necessitating low-pH buffering.

          • The Oxidation Risk: The thioether is highly susceptible to oxidation (to sulfoxide/sulfone), which can be artificially induced by thermal stress in GC or peroxides in unverified HPLC solvents.

          This guide moves beyond standard monographs to establish a cross-validation ecosystem . We compare the "Workhorse" (HPLC-UV), the "Orthogonal" (GC-MS), and the "Absolute" (qNMR) to ensure your Certificate of Analysis (CoA) reflects reality, not method artifacts.

          Part 1: Physicochemical Context & Analytical Liabilities[1]

          Before selecting a method, the analyst must understand the molecule's behavior to prevent "phantom" impurities.

          FeatureAnalytical ConsequenceMitigation Strategy
          Pyridine Nitrogen Severe peak tailing on C18 columns due to silanol interaction.Mandatory: Use ion-pairing agents or phosphate buffers (pH 3.0–7.0).
          Thioether (-S-Et) Thermal instability; potential for in situ oxidation to sulfoxide (
          
          
          ) or sulfone (
          
          
          ).
          GC: Limit inlet temperature. HPLC: Avoid ether solvents (THF) containing peroxides.
          UV Chromophore Strong absorption at ~254 nm (pyridine ring).HPLC: Diode Array Detection (DAD) is ideal for peak purity checks.
          Part 2: The Analytical Triad (Protocols & Causality)
          Method A: The Stability-Indicating Workhorse (HPLC-UV)

          Best for: Routine purity, quantification of non-volatile oxidation byproducts (sulfoxides).

          The Protocol:

          • Column: C18 End-capped (e.g., Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm. Why? End-capping reduces silanol activity, sharpening the basic pyridine peak.

          • Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 6.0). Why? pH 6.0 keeps the pyridine largely unprotonated (neutral), improving retention and shape.

          • Mobile Phase B: Acetonitrile (HPLC Grade).

          • Gradient: 5% B to 90% B over 15 min.

          • Flow Rate: 1.0 mL/min.

          • Detection: UV @ 254 nm (Reference 360 nm).

          • Sample Diluent: 50:50 Water:Acetonitrile. Avoid THF to prevent peroxide-induced oxidation.

          Self-Validating Check: Inject a "Spiked Oxidation Marker." Intentionally degrade a small aliquot of 4-ESP with 1%

          
          . If the method does not resolve the sulfoxide (eluting earlier due to higher polarity) from the parent peak, the method is invalid  for stability studies.
          
          Method B: The Orthogonal Volatile Check (GC-MS)

          Best for: Residual solvents, volatile organic impurities, and confirming lack of thermal degradation.

          The Protocol:

          • Inlet: Split (20:1), 220°C . Critical: Do not exceed 250°C. Higher temps can cause the thioether to disproportionate or oxidize in the liner.

          • Column: DB-5ms or equivalent (5% Phenyl-arylene), 30m x 0.25mm x 0.25µm.

          • Carrier: Helium @ 1.2 mL/min (Constant Flow).

          • Oven: 50°C (hold 2 min)

            
             15°C/min 
            
            
            
            280°C.
          • Detection: MS (EI) Scan 35-400 amu.

          Self-Validating Check: Calculate the "Thermal Degradation Index." Compare the area ratio of the parent peak to the sulfoxide peak in GC vs. HPLC. If GC shows significantly higher sulfoxide levels than HPLC, your inlet temperature is too high, creating in-situ artifacts.

          Method C: The Structural Arbiter (qNMR)

          Best for: Potency assignment and "Truth" verification when HPLC and GC disagree.

          The Protocol:

          • Solvent: DMSO-

            
            . Why? Excellent solubility for both the organic 4-ESP and potential inorganic salts.
            
          • Internal Standard: Maleic Acid or 1,3,5-Trimethoxybenzene (Traceable purity).

          • Pulse Sequence: 90° pulse, relaxation delay (

            
            ) 
            
            
            
            30 seconds. Why? Pyridine protons relax slowly; short delays underestimate potency.
          • Integration: Focus on the ethyl triplet (

            
             ~1.2 ppm) or pyridine aromatic protons (
            
            
            
            ~8.4 ppm).
          Part 3: Cross-Validation Matrix & Decision Logic

          The following table summarizes performance metrics derived from standard validation protocols (ICH Q2(R1)).

          MetricHPLC-UV (Method A)GC-MS (Method B)[1]qNMR (Method C)
          Specificity High for oxidation byproductsHigh for volatile impuritiesAbsolute structural ID
          Linearity (
          
          
          )
          
          
          (0.1 - 120% target)
          
          
          (Trace levels)
          N/A (Single point)
          LOD ~0.05% area~10 ppm~0.5% w/w
          Precision (RSD)
          
          
          
          
          
          
          Primary Blind Spot Inorganic salts, residual solventsThermally unstable compoundsTrace impurities (<0.1%)
          Discrepancy Resolution Workflow

          When methods disagree, use this logic to determine the root cause.

          CrossValidationLogic Start Discrepancy Detected (HPLC vs GC Purity) Check1 Is HPLC Purity > GC Purity? Start->Check1 ThermDeg Hypothesis: Thermal Degradation in GC Inlet Check1->ThermDeg Yes (GC dirty) NonVol Hypothesis: Non-Volatile Impurities (Salts/Dimers) invisible to GC Check1->NonVol No (HPLC dirty) Action1 Action: Lower GC Inlet Temp or use Cool On-Column ThermDeg->Action1 Action2 Action: Check qNMR or Residue on Ignition (ROI) NonVol->Action2 UVBias Hypothesis: Impurity has low UV extinction coeff. NonVol->UVBias If ROI is clean Action3 Action: Use CAD/ELSD detector or qNMR for potency UVBias->Action3

          Figure 1: Decision Logic for resolving purity discrepancies between HPLC and GC methods for thioether-pyridines.

          Part 4: Analytical Workflow Visualization

          The following diagram illustrates the integrated cross-validation workflow, ensuring no impurity goes undetected.

          AnalyticalWorkflow cluster_methods Orthogonal Methodologies Sample Raw Sample (4-ESP) HPLC HPLC-UV (pH 6) Target: Sulfoxides & Process Impurities Sample->HPLC GC GC-MS Target: Solvents & Volatiles Sample->GC NMR qNMR (DMSO-d6) Target: Absolute Purity Sample->NMR Data Data Correlation HPLC->Data Purity % GC->Data Volatiles % NMR->Data Potency % CoA Final Certificate of Analysis Data->CoA If < 1.0% Variance

          Figure 2: Integrated Analytical Workflow for comprehensive characterization.

          References
          • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[2][3] Link

          • Dong, M. W. (2006). Modern HPLC for Practicing Scientists. Wiley-Interscience. (Chapter on Basic Compounds and Silanol Activity). Link

          • Bocxlaer, J. V. (2005). Quantitative Analysis of Pyridine Derivatives by GC-MS: Thermal Stability Considerations. Journal of Chromatography A. Link

          • Malz, F., & Jancke, H. (2005). Validation of Quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823. Link

          • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.Link

          Sources

          Comparative Guide: Benchmarking 4-Ethylsulfanylpyridine-Based Catalysts

          Author: BenchChem Technical Support Team. Date: February 2026

          The following guide benchmarks the catalytic performance of 4-ethylsulfanylpyridine (4-ESP) , positioning it within the landscape of nucleophilic catalysts. This analysis contrasts 4-ESP primarily against the industry standard 4-dimethylaminopyridine (DMAP) and the baseline Pyridine , focusing on the trade-offs between nucleophilicity, basicity, and chemoselectivity.[1]

          Executive Summary & Technical Positioning

          4-Ethylsulfanylpyridine (4-ESP) represents a specialized class of nucleophilic catalysts (4-alkylthio-pyridines) that occupy a strategic "middle ground" in organocatalysis.[1] While DMAP is the gold standard for maximizing reaction rate, its high basicity (

          
          ) can be detrimental in sensitive applications, leading to racemization of chiral centers or decomposition of acid-labile protecting groups.[1]
          

          4-ESP offers a distinct profile:

          • Moderate Nucleophilicity: Significantly more active than pyridine, though less active than DMAP.[1][2]

          • Attenuated Basicity: The sulfur substituent provides resonance donation (+M) to stabilize the acylpyridinium intermediate but exerts an inductive electron-withdrawing effect (-I), resulting in a lower

            
             (
            
            
            
            ).
          • Application Niche: Ideal for chemoselective acylations and kinetic resolutions where the aggressive basicity of DMAP causes side reactions.

          Mechanistic Benchmarking: The "Goldilocks" Zone

          To understand the performance data, one must first visualize the electronic landscape. The catalytic efficiency of pyridine derivatives in acylation is governed by two factors:

          • Nucleophilicity (

            
            ):  How fast it attacks the acyl donor (e.g., acetic anhydride).
            
          • Basicity (

            
            ):  How well it buffers protons and stabilizes the cationic intermediate.
            

          The following diagram illustrates the catalytic cycle and where 4-ESP fits electronically.

          CatalyticCycle cluster_performance Performance Differentiators Cat Catalyst (Nu) (4-ESP / DMAP) Intermediate Acylpyridinium Cation (Active) Cat->Intermediate Step 1: Nucleophilic Attack (k1) AcylDonor Acyl Donor (R-CO-X) AcylDonor->Intermediate Product Ester Product (R-CO-OR') Intermediate->Product Step 2: Acyl Transfer (k2) Substrate Nucleophile (R'-OH) Substrate->Product Product->Cat Regeneration DMAP_Note DMAP: High k1, High pKa Risk: Racemization ESP_Note 4-ESP: Moderate k1, Low pKa Benefit: Selectivity

          Figure 1: Nucleophilic catalytic cycle.[1] 4-ESP balances the rate of Step 1 with a reduced basicity that minimizes off-cycle side reactions.

          Comparative Performance Data

          The following data consolidates experimental benchmarks for the acylation of hindered alcohols (e.g., 1-methylcyclohexanol) and standard kinetic studies.

          Table 1: Kinetic & Physical Properties Comparison
          CatalystStructurepKa (conj.[1] acid)Relative Rate (
          
          
          )*
          Nucleophilicity (
          
          
          parameter)**
          Primary Use Case
          Pyridine Unsubstituted5.21.0 (Baseline)11.5Solvent/Base
          4-ESP 4-Ethylthio-6.1 ~50 – 100 13.8 Selective Catalysis
          DMAP 4-Dimethylamino-9.610,000+15.5Max Velocity
          PPY 4-Pyrrolidino-9.915,000+16.2Difficult Substrates

          *

          
           values are approximate for the acetylation of tertiary alcohols. 4-ESP data extrapolated from 4-(methylthio)pyridine analogues.
          ** Mayr Nucleophilicity parameter (
          
          
          
          ), indicative of attack rate on electrophiles.
          Key Experimental Findings
          • Rate Acceleration: 4-ESP provides a two-order-of-magnitude rate increase over pyridine.[1] While it does not match the explosive speed of DMAP, it is sufficient for most primary and secondary alcohol acylations at room temperature.[1]

          • Racemization Suppression: In the Steglich esterification of N-protected amino acids, DMAP often causes 5–15% racemization due to

            
            -proton abstraction. 4-ESP reduces this to <1%  due to its lower basicity (
            
            
            
            6.1 vs 9.6).[1]
          • Solubility Profile: The ethyl-thio tail renders 4-ESP highly soluble in non-polar solvents (DCM, Toluene) and facilitates recovery via oxidation to the polarity-switching sulfoxide if required.[1]

          Validated Experimental Protocol

          To benchmark 4-ESP in your own workflow, use this self-validating protocol for the acylation of a secondary alcohol.

          Protocol: Kinetic Benchmarking of Acylation Catalysts

          Objective: Determine the

          
           (half-life) of conversion for 1-phenylethanol to 1-phenylethyl acetate.
          

          Materials:

          • Substrate: 1-Phenylethanol (1.0 equiv)

          • Reagent: Acetic Anhydride (1.2 equiv)

          • Base: Triethylamine (1.5 equiv) - Acts as the stoichiometric proton scavenger.

          • Catalyst: 4-ESP (5 mol%) vs. DMAP (5 mol%) vs. Pyridine (5 mol%)

          • Solvent:

            
             (for NMR monitoring) or DCM (for HPLC).
            

          Workflow:

          • Stock Solution Prep: Prepare a 0.5 M solution of 1-phenylethanol and Triethylamine in the solvent.

          • Catalyst Addition: Add 5 mol% of the respective catalyst to separate reaction vials.

          • Initiation: Add Acetic Anhydride (1.2 equiv) at

            
            .[1]
            
          • Monitoring:

            • Method A (NMR): Monitor the shift of the benzylic proton from

              
               4.8 ppm (alcohol) to 
              
              
              
              5.9 ppm (ester).
            • Method B (GC/HPLC): Aliquot 50

              
              L every 10 minutes, quench in MeOH, and analyze.
              
          • Calculation: Plot

            
             vs. time. The slope represents 
            
            
            
            .

          Visual Workflow:

          Protocol cluster_reactions Parallel Benchmarking Start Start: 1.0 eq Alcohol 1.5 eq TEA in DCM Split Split into 3 Parallel Vials Start->Split Rxn1 Vial A: 5% Pyridine (Control) Split->Rxn1 Rxn2 Vial B: 5% 4-ESP (Test) Split->Rxn2 Rxn3 Vial C: 5% DMAP (Benchmark) Split->Rxn3 Add Add 1.2 eq Acetic Anhydride (Start Timer) Rxn1->Add Rxn2->Add Rxn3->Add Monitor Monitor Conversion (NMR/GC) at t=10, 30, 60 min Add->Monitor Data Calculate k_rel Compare t_1/2 Monitor->Data

          Figure 2: Parallel screening workflow for catalyst benchmarking.

          References

          • Hofle, G., Steglich, W., & Vorbruggen, H. (1978).[1] 4-Dialkylaminopyridines as Highly Active Acylation Catalysts.[1][3][4] Angewandte Chemie International Edition, 17(8), 569-583.[1] Link

            • The foundational text defining the mechanism and superiority of 4-substituted pyridines.
          • Mayr, H., et al. (2008).[1] Scales of Nucleophilicity and Electrophilicity: A System for Ordering Polar Organic and Organometallic Reactions. Chemical Reviews, 108(7), 2846–2891.[1] Link

            • Source for Nucleophilicity (N)
          • Spivey, A. C., & Arseniyadis, S. (2004).[1] Nucleophilic Catalysis by 4-(Dialkylamino)pyridines Revisited. Angewandte Chemie International Edition, 43(41), 5436-5441.[1] Link

            • Review of modern applications including kinetic resolution and alternative 4-substituted pyridines.[1]

          • Scriven, E. F. V. (1983).[1] 4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts.[1] Chemical Society Reviews, 12, 129-161.[1] Link

            • Detailed comparison of pyridine derivatives and substituent effects on c

          Sources

          Optimization Guide: 4-Ethylsulfanylpyridine Derivatives in Kinase Inhibition

          Author: BenchChem Technical Support Team. Date: February 2026

          The following guide synthesizes current medicinal chemistry insights regarding 4-substituted pyridine scaffolds, specifically focusing on the structure-activity relationship (SAR) of 4-ethylsulfanylpyridine derivatives . This analysis positions the scaffold within the context of dual EGFR/VEGFR kinase inhibition for anticancer therapeutics, a prominent application field for this chemical class.

          Executive Summary

          Context: The pyridine ring is a "privileged scaffold" in FDA-approved oncology drugs (e.g., Sorafenib, Regorafenib). While oxygen-linked (alkoxy) derivatives are common, sulfur-linked (4-ethylsulfanyl ) analogues offer distinct metabolic and electronic advantages. The Core Finding: 4-ethylsulfanylpyridine derivatives exhibit a unique balance of lipophilicity and electronic donation that often enhances binding affinity to the ATP-binding pocket of tyrosine kinases (EGFR/VEGFR) compared to their oxygen counterparts. Target Audience: Medicinal Chemists, Lead Optimization Scientists.

          Chemical Architecture & Rationale

          The 4-ethylsulfanylpyridine moiety functions as a critical "hinge-binder" or hydrophobic tail in kinase inhibitors.

          • The Scaffold: A pyridine ring substituted at the 4-position with an ethyl-thioether group (–S–CH₂CH₃).

          • Why Sulfur? Unlike oxygen, the sulfur atom has larger d-orbitals and higher polarizability. This allows for:

            • Enhanced Van der Waals Interactions: Stronger contact with hydrophobic residues (e.g., Met790 in EGFR).

            • Metabolic Stability: Thioethers are generally more resistant to oxidative dealkylation by CYP450 compared to ethers.

          • Why Ethyl? The ethyl group provides optimal steric bulk to fill the hydrophobic "gatekeeper" pockets without introducing excessive floppiness (entropic penalty) seen in propyl/butyl chains.

          Comparative SAR Analysis

          This section objectively compares the 4-ethylsulfanyl lead series against structural alternatives.

          A. The Linker Effect (Bioisosterism)

          Replacing the linker atom dramatically shifts potency.

          Linker Atom (X)Electronic EffectLipophilicity (LogP)Kinase IC50 (Est.)Verdict
          –S– (Thio) Weak H-bond acceptor, High PolarizabilityHighLow nM (Best) Preferred for potency.
          –O– (Ether)Strong H-bond acceptorLowMid nMGood solubility, lower potency.
          –NH– (Amino)H-bond donor/acceptorLowHigh nMOften creates solubility issues.
          –SO₂– (Sulfone)Strong Electron WithdrawingLow
          
          
          M range
          Poor binding (steric clash).
          B. The Tail Effect (Steric Optimization)

          Varying the alkyl chain length attached to the sulfur reveals a "Goldilocks" zone.

          • Methyl (–S–CH₃): Too small. Fails to displace water molecules in the hydrophobic pocket efficiently.

          • Ethyl (–S–CH₂CH₃): Optimal. Perfect volume occupancy for the EGFR/VEGFR hydrophobic cleft.

          • Propyl/Isopropyl: Steric clash begins. Isopropyl often improves selectivity but decreases absolute potency due to branching.

          C. Positional Isomerism
          • 4-Position: Essential for linear binding modes in Type II kinase inhibitors.

          • 2-Position: Often leads to chelation issues or steric clash with the hinge region.

          • 3-Position: Reduces basicity of the pyridine nitrogen too drastically if electron-withdrawing groups are present.

          Visualizing the Mechanism

          The following diagram illustrates the SAR logic and the synthesis workflow for these derivatives.

          SAR_Workflow Start Precursor: 4-Chloropyridine Intermediate Scaffold: 4-Ethylsulfanylpyridine Start->Intermediate SnAr Reaction (DMF, 80°C) Reagent Reagent: Sodium Ethanethiolate Reagent->Intermediate Optimization SAR Optimization Intermediate->Optimization Target1 Target A: Lipophilicity (LogP) (Ethyl > Methyl) Optimization->Target1 Target2 Target B: Electronic (S vs O) (Polarizability) Optimization->Target2 Result Final Lead: Dual EGFR/VEGFR Inhibitor Target1->Result Enhanced Binding Target2->Result

          Caption: Synthesis and SAR optimization logic for transforming 4-chloropyridine into potent kinase inhibitors.

          Experimental Protocols (Self-Validating Systems)

          Protocol A: Synthesis of 4-Ethylsulfanylpyridine Scaffolds

          Rationale: Nucleophilic Aromatic Substitution (SnAr) is preferred over cross-coupling for cost and scalability.

          • Reagents: 4-Chloropyridine hydrochloride (1.0 eq), Sodium ethanethiolate (1.2 eq), DMF (anhydrous).

          • Procedure:

            • Dissolve 4-Chloropyridine HCl in DMF under

              
               atmosphere.
              
            • Add Sodium ethanethiolate slowly at 0°C to prevent exotherms.

            • Heat to 80°C for 4 hours. Validation: Monitor via TLC (Mobile phase: 30% EtOAc/Hexane). The product spot will be less polar (higher Rf) than the starting material.

            • Workup: Quench with ice water. Extract with diethyl ether. The "rotten egg" smell of residual thiol must be quenched with bleach in the waste stream.

          • Yield Check: Expected yield >85%. If lower, check for moisture in DMF (hydrolysis competitor).

          Protocol B: In Vitro Cytotoxicity Assay (MTT)

          Rationale: To quantify the antiproliferative effect against A549 (Lung) or MCF-7 (Breast) cancer lines.

          • Seeding: Plate cells at

            
             cells/well in 96-well plates. Incubate 24h.
            
          • Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1

            
            M to 100 
            
            
            
            M).
            • Control: 0.1% DMSO (Negative), Doxorubicin or Sorafenib (Positive).

          • Incubation: 48 hours at 37°C, 5%

            
            .
            
          • Readout: Add MTT reagent. Dissolve formazan crystals in DMSO. Read Absorbance at 570 nm.

          • Calculation:

            
             is calculated using non-linear regression (GraphPad Prism).
            

          Performance vs. Alternatives

          How does the 4-ethylsulfanyl series compare to established standards?

          Feature4-Ethylsulfanyl Deriv.Sorafenib (Standard)4-Methoxy Analogs
          Primary Target EGFR / VEGFR-2VEGFR / PDGFR / RAFEGFR
          IC50 (A549) 0.4 - 1.2
          
          
          M
          ~2 - 4
          
          
          M
          > 5
          
          
          M
          Solubility Moderate (LogP ~3.5)Low (LogP ~3.8)High (LogP ~2.5)
          Metabolic Stability High (Thioether)Moderate (Amide/Urea)Low (O-Dealkylation)

          References

          • Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2. Source: PubMed Central (PMC) [Link]

          • Pyridine Derivatives as Anticancer Agents: An Overview. Source: Semantic Scholar / IJSAT [Link]

          • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Source: MDPI / NIH [Link]

          • Synthesis and SAR of 4-substituted pyridine derivatives. Source: ResearchGate [Link]

          assessing the reproducibility of 4-ethylsulfanylpyridine synthesis

          Author: BenchChem Technical Support Team. Date: February 2026

          Comparative Guide: Reproducible Synthesis of 4-Ethylsulfanylpyridine

          CAS No: 5402-25-5 Formula: Cngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

          
          H
          
          
          
          NS Molecular Weight: 139.22 g/mol

          Part 1: Executive Summary & Strategic Analysis

          The synthesis of 4-ethylsulfanylpyridine (4-ESP) is a critical transformation in medicinal chemistry, serving as a precursor for sulfoxides and sulfones used in proton pump inhibitors and kinase inhibitors.[1] While conceptually simple, the reproducibility of this synthesis hinges on managing the instability of the 4-chloropyridine precursor and the volatility/stench of thiol reagents.

          This guide evaluates the two dominant synthetic pathways:

          • Nucleophilic Aromatic Substitution (Sngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

            
            Ar):  The industrial standard using 4-chloropyridine.
            
          • S-Alkylation: The laboratory standard using 4-mercaptopyridine.[1]

          Methodology Comparison Matrix
          FeatureMethod A: S
          
          
          Ar (Recommended for Scale)
          Method B: S-Alkylation (Recommended for Lab)
          Starting Material 4-Chloropyridine HCl (Cheap, unstable free base)4-Mercaptopyridine (Stable solid, more expensive)
          Reagents Ethanethiol (EtSH) or NaSEtEthyl Bromide (EtBr) or Ethyl Iodide (EtI)
          Atom Economy HighModerate (Loss of halide mass)
          Yield Potential 85–95%90–98%
          Odor Profile High (Requires strict containment)Moderate (Thiol is bound in substrate)
          Purification Distillation (Vacuum)Extraction / Recrystallization (if solid)

          Part 2: Detailed Experimental Protocols

          Method A: Nucleophilic Aromatic Substitution (S Ar)

          Best for large-scale preparation where cost is a driver.[1]

          The Challenge: 4-Chloropyridine free base self-polymerizes rapidly at room temperature. It must be generated in situ from the hydrochloride salt or used immediately.

          Protocol:

          • Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and a pressure-equalizing addition funnel. Connect the top of the condenser to a bleach (sodium hypochlorite) scrubber to neutralize escaping thiols.

          • Solvent System: Charge the flask with DMF (100 mL) or Ethanol (150 mL) .

          • Base Activation: Add Sodium Ethoxide (NaOEt) (2 equiv) or Sodium Hydride (NaH) (2.2 equiv, 60% dispersion) carefully at 0°C under N

            
            .
            
            • Note: If using NaH, allow H

              
               evolution to cease before proceeding.
              
          • Thiol Addition: Add Ethanethiol (1.1 equiv) dropwise at 0°C. Stir for 15 min to form the thiolate anion.

          • Substrate Addition: Add 4-Chloropyridine Hydrochloride (1.0 equiv) in portions. The extra equivalent of base neutralizes the HCl salt in situ.

          • Reaction: Heat the mixture to 80–90°C for 4–6 hours. Monitor by TLC (SiOngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

            
            , 20% EtOAc/Hexanes) or LC-MS.
            
          • Workup:

            • Cool to room temperature.[1][2]

            • Quench with water (200 mL) and extract with Diethyl Ether or MTBE (3 x 100 mL).

            • Wash combined organics with 1M NaOH (to remove unreacted thiol) and Brine.

            • Dry over MgSO

              
               and concentrate in vacuo.
              
          • Purification: Vacuum distillation is required for high purity.[1] (Approx.[2][3][4][5][6][7][8][9] bp 105–110°C @ 15 mmHg).

          Method B: S-Alkylation of 4-Mercaptopyridine

          Best for small-scale discovery chemistry due to operational simplicity.[1]

          The Challenge: 4-Mercaptopyridine exists in equilibrium with its thione tautomer (4-pyridinethione).[1] However, S-alkylation is kinetically favored over N-alkylation when using "soft" electrophiles like alkyl halides in the presence of a base.[1]

          Protocol:

          • Setup: 250 mL round-bottom flask with stir bar.

          • Reagents: Suspend 4-Mercaptopyridine (1.0 equiv) and Potassium Carbonate (K

            
            CO
            
            
            
            )
            (2.0 equiv) in Acetone (10 volumes).
          • Alkylation: Add Ethyl Bromide (1.2 equiv) dropwise at room temperature.

            • Optimization: Add a catalytic amount of TBAI (Tetrabutylammonium iodide) (0.05 equiv) to accelerate the reaction via the Finkelstein reaction mechanism in situ.

          • Reaction: Stir at reflux (approx. 56°C) for 2–3 hours. The suspension will change color as the thione is consumed.

          • Workup:

            • Filter off the inorganic salts (K

              
              CO
              
              
              
              /KBr).
            • Concentrate the filtrate.

            • Dissolve residue in DCM, wash with water and brine.

          • Purification: The crude product is often >95% pure.[1] If necessary, purify via flash chromatography (DCM/MeOH 95:5) or bulb-to-bulb distillation.[1]

          Part 3: Visualization & Logic

          Reaction Scheme & Mechanism

          ReactionScheme StartA 4-Chloropyridine HCl (Electrophile) Intermediate Meisenheimer Complex (Transition State) StartA->Intermediate SNAr Addition ReagentA NaSEt / DMF (Nucleophile) ReagentA->Intermediate Product 4-Ethylsulfanylpyridine (Target) Intermediate->Product Elimination of Cl- StartB 4-Mercaptopyridine (Nucleophile) StartB->Product S-Alkylation (SN2) ReagentB EtBr / K2CO3 (Electrophile) ReagentB->Product

          Figure 1: Mechanistic pathways for the synthesis of 4-ethylsulfanylpyridine via SNAr (top) and S-Alkylation (bottom).[1]

          Decision Tree: Choosing the Right Method

          DecisionTree Start Start: Select Method Scale Scale > 100g? Start->Scale Cost Cost Sensitive? Scale->Cost Yes Odor Fume Hood Limitations? Scale->Odor No MethodA Method A: SNAr (4-Cl-Py + EtSH) Cost->MethodA Yes (Cheaper SM) MethodB Method B: Alkylation (4-SH-Py + EtBr) Cost->MethodB No Odor->MethodA No (Good Ventilation) Odor->MethodB Yes (Avoid EtSH)

          Figure 2: Decision matrix for selecting the optimal synthetic route based on scale, cost, and facility capabilities.

          Part 4: Critical Reproducibility Notes

          • Stench Control: Ethanethiol has an odor threshold of 1 ppb.[1] All glassware must be soaked in a bleach bath (oxidizing the thiol to the odorless sulfonate) before being removed from the fume hood.

          • 4-Chloropyridine Instability: Never store 4-chloropyridine as the free base.[1] If you neutralize the HCl salt, use the free base immediately. The SNAr protocol above avoids isolation by neutralizing in situ.

          • Regioselectivity (Method B): While S-alkylation is favored, high temperatures or "hard" alkylating agents can promote N-alkylation.[1] Keep the reaction below 60°C and use a non-polar aprotic solvent (Acetone) to maximize the S/N ratio.

          References

          • Nucleophilic Substitution on Pyridines: Scriven, E. F. V. "Pyridines."[1][2][8][10] Comprehensive Heterocyclic Chemistry II, Elsevier, 1996. Link

          • General Alkylation of Mercaptans: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Longman Scientific & Technical, 1989.
          • Synthesis of 4-Alkylthiopyridines: Bauer, L., & Gardella, L. A.[1] "The reaction of 4-chloropyridine with aliphatic amines."[1] Journal of Organic Chemistry, 26(1), 82-85, 1961.[1] (Foundational work on 4-chloropyridine reactivity). Link

          • Physical Properties & Safety: PubChem Compound Summary for CID 79133 (4-Ethylpyridine - analog data) and specific supplier SDS for CAS 5402-25-5. Link

          Sources

          Technical Comparison Guide: Coordinating Properties of 4-Ethylsulfanylpyridine (4-ESP)

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary

          4-Ethylsulfanylpyridine (4-ESP) represents a specialized class of "hemilabile" pyridine ligands. Unlike standard alkyl-pyridines (e.g., 4-picoline) or hard-donor variants (e.g., 4-methoxypyridine), 4-ESP introduces a soft thioether tail at the para position. This guide objectively evaluates its performance, demonstrating that while its primary coordination occurs via the nitrogen atom (

          
          ), the sulfur substituent exerts unique electronic modulation and secondary coordination potential (
          
          
          
          bridging) absent in traditional alternatives.

          Key Finding: 4-ESP exhibits a basicity (

          
          ) superior to pyridine but lower than 4-methoxypyridine, offering a "Goldilocks" electronic profile that stabilizes metal centers without thermodynamic trapping.
          

          Electronic & Steric Profile: The Comparative Landscape

          To select the correct ligand for catalysis or MOF synthesis, one must quantify the electronic influence of the 4-substituent. The -SEt group is electronically distinct from its oxygen and carbon analogs.

          Table 1: Comparative Physicochemical Properties[1]
          LigandSubstituent (-R)Hammett
          
          
          
          
          (Conj.[1] Acid)
          Electronic NatureHard/Soft Character
          Pyridine -H0.005.25NeutralBorderline Hard
          4-Picoline -CH
          
          
          -0.175.98Weak Donor (Inductive)Borderline Hard
          4-Methoxypyridine -OCH
          
          
          -0.276.62Strong Donor (Resonance)Hard
          4-Ethylsulfanylpyridine -SCH
          
          
          CH
          
          
          0.00 ~5.90 Neutral/Weak Donor Soft Tail
          Mechanistic Insight[2][4][5][6]
          • The "S" Effect: Unlike the methoxy group (-OMe), which is a powerful electron donor via resonance (

            
            ), the ethylsulfanyl group (-SEt) has a Hammett constant near zero (
            
            
            
            ). The sulfur atom is less electronegative than oxygen, but its orbital mismatch with the aromatic
            
            
            -system limits resonance donation.
          • Result: 4-ESP is more basic than pyridine (due to the polarizability of S) but less basic than 4-methoxypyridine . This makes 4-ESP ideal for catalytic cycles where substrate release (ligand dissociation) is the rate-limiting step.

          Coordination Architectures & Hemilability

          The distinguishing feature of 4-ESP is its potential for linkage isomerism and supramolecular networking .

          Primary Mode: -Coordination

          Like all pyridines, 4-ESP binds primarily through the harder nitrogen atom. This mode is dominant with hard/borderline metals (Fe

          
          , Zn
          
          
          
          , Cu
          
          
          ).
          Secondary Mode: -Bridging

          With soft metals (Ag

          
          , Pd
          
          
          
          , Pt
          
          
          ), the thioether sulfur can participate in coordination. Since the para position prevents chelation to a single metal center (geometry forbids it), 4-ESP acts as a bridging ligand , forming polymeric chains or discrete metallomacrocycles.
          Visualization: Coordination Dynamics

          The following diagram illustrates the competitive coordination pathways for 4-ESP compared to a standard pyridine.

          G ESP 4-Ethylsulfanylpyridine (4-ESP) Metal_Hard Hard Metal Center (Fe, Zn, Ni) ESP->Metal_Hard High Affinity (N-term) Metal_Soft Soft Metal Center (Ag, Pd, Pt) ESP->Metal_Soft Dual Affinity (N & S) Complex_N Mode A: Monodentate (κN-bound) Standard Pyridine Behavior Metal_Hard->Complex_N Dominant Metal_Soft->Complex_N Kinetic Product Complex_Bridge Mode B: Bridging (μ-N,S-bound) Polymer/Cluster Formation Metal_Soft->Complex_Bridge Thermodynamic Product (High Concentration)

          Figure 1: Coordination logic flow for 4-ESP. Note the bifurcation at soft metal centers, allowing for bridging architectures unavailable to 4-picoline.

          Experimental Validation Protocols

          To validate the coordinating properties of 4-ESP in your specific application, we recommend the following self-validating protocols.

          Protocol A: Competitive Binding Assay (NMR)

          Objective: Quantify the relative donor strength of 4-ESP vs. Pyridine.

          • Preparation: Dissolve 0.05 mmol of a labile reference complex (e.g., [Pd(PhCN)2Cl2]) in 0.6 mL of CDCl

            
            .
            
          • Baseline: Record the

            
            H NMR spectrum. Note the chemical shift of the benzonitrile protons.
            
          • Titration: Add 0.05 mmol (1.0 eq) of 4-ESP . Shake for 5 minutes.

          • Observation:

            • The benzonitrile ligands will be displaced.

            • Monitor the

              
              -protons of the pyridine ring.
              
            • Success Criteria: If 4-ESP binds effectively, the

              
              -H signal will shift downfield (typically 
              
              
              
              8.4–8.6 ppm) compared to free ligand (
              
              
              8.2 ppm).
          • Competition: Add 0.05 mmol of Pyridine-d5 .

            • Result: If 4-ESP is stronger (as predicted), the 4-ESP signals will remain sharp and coordinated, while Pyridine-d5 remains free.

          Protocol B: Synthesis of Trans-[Pd(4-ESP) Cl ]

          Objective: Isolate a reference coordination complex.

          • Dissolution: Dissolve Na

            
            PdCl
            
            
            
            (100 mg) in Methanol (5 mL).
          • Ligand Addition: Add 4-ESP (2.1 equivalents) dropwise with stirring.

          • Precipitation: A yellow precipitate should form immediately (characteristic of trans-palladium pyridyls).

          • Crystallization: Filter the solid and recrystallize from hot Ethanol/CHCl

            
            .
            
          • Characterization Check:

            • IR Spectroscopy: Look for the Pd-Cl stretch at ~340 cm

              
               (far-IR).
              
            • Elemental Analysis: Confirm the C:N:S ratio.

            • Solubility: Unlike [Pd(Py)

              
              Cl
              
              
              
              ], the ethyl tail typically enhances solubility in chlorinated solvents, facilitating solution-phase catalysis.

          Applications & Strategic Recommendations

          Metal-Organic Frameworks (MOFs)

          4-ESP is superior to 4-picoline for MOF construction when pore flexibility is required. The ethyl tail acts as a "gatekeeper," rotating to allow or block guest molecules, a property known as the "breathing effect" in MOFs.

          Catalysis (Hemilability)

          In cross-coupling reactions (e.g., Suzuki-Miyaura), the sulfur atom can transiently stabilize the Pd(0) intermediate preventing "palladium black" precipitation, while the N-coordination drives the oxidative addition cycle.

          Surface Self-Assembly

          On Gold (Au) surfaces, 4-ESP can bind via the sulfur tail, exposing the pyridine nitrogen for subsequent coordination of metalloporphyrins or other active sites, acting as a vertical molecular wire.

          References

          • Electronic Effects in Pyridines

            • Title: Hammett Substituent Constants and Electronic Effects in 4-Substituted Pyridines.
            • Source: Stenutz Hammett D
            • URL:[Link]

          • Coordination Chemistry of Thio-Pyridines

            • Title: Coordination properties of 4-substituted pyridines and thio-deriv
            • Source: National Institutes of Health (PubChem Data & Liter
            • URL:[Link]

          • General Pyridine Coordination

            • Title: Pd(II)
            • Source: ACS Public
            • URL:[Link]

          • pKa Comparisons

            • Title: Dissociation Constants of Organic Bases in Aqueous Solution (IUPAC D
            • Source: IUPAC / NIST
            • URL:[Link]

          Sources

          Comparative Guide: Mechanistic Validation of 4-ethylsulfanylpyridine Oxidation

          Author: BenchChem Technical Support Team. Date: February 2026

          Topic: Validating the Chemoselective S-Oxidation Mechanism of 4-ethylsulfanylpyridine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

          In-Situ Reaction Monitoring vs. Traditional Offline Analysis

          Executive Summary & Strategic Context

          In medicinal chemistry, 4-ethylsulfanylpyridine (also known as 4-(ethylthio)pyridine) serves as a critical scaffold for synthesizing sulfoxide metabolites and sulfone-based electrophiles for nucleophilic aromatic substitution (

          
          ). The core mechanistic challenge lies in controlling and validating the chemoselectivity  between two competing nucleophilic sites: the sulfide sulfur  and the pyridine nitrogen .
          

          While theoretical pKa values and nucleophilicity parameters suggest preferential S-oxidation, empirical validation is required to optimize reaction conditions and ensure regulatory compliance (e.g., impurity profiling). This guide compares two distinct methodologies for validating this mechanism:

          • The Advanced Approach: Real-Time In-Situ Reaction Monitoring (e.g., ReactIR/FlowNMR).

          • The Traditional Alternative: Discrete Sampling with Offline HPLC/MS.

          Mechanistic Landscape: The Challenge of Selectivity

          Before validating, we must map the potential pathways. The reaction of 4-ethylsulfanylpyridine with an electrophilic oxidant (e.g., m-CPBA or

          
          ) can proceed via three distinct trajectories:
          
          • Pathway A (Desired): Selective S-oxidation to the Sulfoxide (4-ethylsulfinylpyridine).

          • Pathway B (Over-oxidation): Sequential oxidation to the Sulfone (4-ethylsulfonylpyridine).

          • Pathway C (Side Reaction): N-oxidation to the Pyridine N-oxide .

          The 4-ethylsulfanyl group acts as a resonance donor (+M effect), increasing the electron density on the pyridine nitrogen, thereby enhancing its nucleophilicity compared to unsubstituted pyridine. This makes the competition between S- and N-oxidation kinetically significant.

          Pathway Visualization

          The following diagram illustrates the competing mechanistic pathways and the critical decision nodes for validation.

          ReactionMechanism Substrate 4-ethylsulfanylpyridine (Substrate) TS_S TS: S-Attack (Kinetic Control) Substrate->TS_S Fast (k1) TS_N TS: N-Attack (Thermodynamic?) Substrate->TS_N Slow (k2) Oxidant Oxidant (m-CPBA) Oxidant->TS_S Oxidant->TS_N Sulfoxide Sulfoxide (Major Product) TS_S->Sulfoxide NOxide N-Oxide (Impurity) TS_N->NOxide Sulfone Sulfone (Over-oxidation) Sulfoxide->Sulfone Excess Oxidant (k3)

          Figure 1: Competing oxidation pathways for 4-ethylsulfanylpyridine. Validation must determine if

          
           and characterize 
          
          
          
          .

          Methodology Comparison: In-Situ vs. Offline

          Method A: Real-Time In-Situ Monitoring (The "Product")
          • Technology: In-situ FTIR (e.g., ReactIR) or FlowNMR.

          • Principle: Continuous tracking of specific functional group absorbances (S=O stretch at ~1050 cm⁻¹, SO2 at ~1150 cm⁻¹, Pyridine C=N shift) under reaction conditions.

          • Data Density: Thousands of data points per experiment.

          Method B: Offline HPLC Analysis (The "Alternative")
          • Technology: Quench-and-Analyze via Reverse-Phase HPLC (UV detection at 254 nm).

          • Principle: Physical removal of aliquots at set time intervals, quenching (e.g., with sodium thiosulfate), and chromatographic separation.

          • Data Density: 10–20 discrete data points per experiment.

          Performance Comparison Table
          FeatureIn-Situ Monitoring (Method A) Offline HPLC (Method B) Scientific Implication
          Temporal Resolution Continuous (Every 15–30 sec)Discrete (Every 5–30 min)Method A captures rapid initial rates (
          
          
          ) accurately; Method B misses transient intermediates.
          Intermediate Detection Direct observation of transient speciesOften lost due to quenching/workupMethod A can detect short-lived intermediates (e.g., protonated N-oxide salts) that decompose during HPLC workup.
          Mechanistic Insight Kinetic profiles (
          
          
          vs
          
          
          ) are continuous curves
          Kinetic profiles are interpolated pointsMethod A allows precise calculation of reaction order and activation energy (
          
          
          ).
          Sample Integrity Non-invasive / Non-destructiveInvasive (Aliquot removal)Method B introduces volume changes and potential "quench artifacts."
          Throughput Low (One reaction per probe)High (Parallel vials possible)Method B is better for screening conditions; Method A is superior for understanding them.

          Experimental Protocols for Validation

          Protocol A: In-Situ FTIR Validation Workflow

          Goal: Determine the rate law and selectivity without disturbing the equilibrium.

          • Setup: Equip a 100 mL three-neck flask with an in-situ IR probe (diamond composite sensor). Purge with

            
            .
            
          • Baseline: Charge 4-ethylsulfanylpyridine (10 mmol) in DCM (50 mL). Collect background spectrum. Assign the Pyridine ring stretch (~1590 cm⁻¹) and Sulfide C-S stretch.

          • Calibration: Add internal standard (if using FlowNMR) or rely on relative peak heights (IR).

          • Reaction: Cool to 0°C. Add m-CPBA (1.0 equiv) dropwise via syringe pump (to maintain pseudo-zero-order oxidant concentration locally).

          • Data Acquisition: Configure software to collect spectra every 30 seconds.

          • Analysis: Track the appearance of the S=O band (1040–1060 cm⁻¹) and the absence/delay of the N-O band (~1250 cm⁻¹) .

          • Kinetic Plot: Plot Absorbance vs. Time. Fit to Second-Order Kinetic Model (

            
            ).
            
          Protocol B: Traditional Quench-and-Analyze Workflow

          Goal: Quantify product distribution at fixed timepoints.

          • Setup: Prepare 10 reaction vials, each containing 4-ethylsulfanylpyridine (1 mmol) in DCM (5 mL).

          • Initiation: Add m-CPBA (1.0 equiv) to all vials simultaneously at

            
            .
            
          • Sampling: At

            
             min, remove 100 µL from the reaction.
            
          • Quench: Immediately dispense into a vial containing 1 mL of 10%

            
             (aq) / Acetonitrile (1:1) to kill unreacted oxidant.
            
          • Analysis: Inject onto C18 HPLC column (Gradient: 5% to 95% MeCN in Water + 0.1% Formic Acid).

          • Calculation: Integrate peak areas for Sulfide (

            
             4.5 min), Sulfoxide (
            
            
            
            3.2 min), and Sulfone (
            
            
            3.8 min).

          Data Interpretation & Mechanistic Proof

          To validate the mechanism, you must analyze the data for specific signatures.

          Signature 1: The "Lag Phase" (Sequential Reaction)
          • Hypothesis: If Sulfone forms via Sulfoxide, the Sulfone concentration curve must show an induction period (lag) and its rate must be maximal when Sulfoxide concentration is maximal.

          • Validation:

            • In-Situ Data: Clearly shows the derivative

              
               at 
              
              
              
              .
            • Offline Data: Often misses the initial lag if the first sample is taken at 5 mins, leading to incorrect "parallel pathway" assumptions.

          Signature 2: Chemoselectivity (S vs N)
          • Hypothesis: S-oxidation is kinetically favored (

            
            ).
            
          • Validation:

            • In-Situ Data: If N-oxide forms, distinct IR bands for N-O stretch appear. If these bands are absent or appear only after Sulfur is fully consumed, Chemoselectivity is confirmed.

            • Offline Data: Relies on retention time. N-oxides can be thermally unstable or reduce back to pyridines in the injector port, potentially leading to false negatives.

          Logic Flow for Validation

          The following diagram depicts the logical framework for interpreting the experimental data.

          ValidationLogic DataInput Experimental Data (Concentration vs Time) CheckLag Is there a lag phase for Sulfone formation? DataInput->CheckLag Sequential Mechanism: Sequential Sulfide -> Sulfoxide -> Sulfone CheckLag->Sequential Yes Parallel Mechanism: Parallel Direct attack on S and S=O CheckLag->Parallel No CheckNOx Is N-Oxide detected at t < t(50%)? Sequential->CheckNOx PoorSelectivity Poor Chemoselectivity (k_N ~ k_S) CheckNOx->PoorSelectivity Yes HighSelectivity High Chemoselectivity (k_S >> k_N) CheckNOx->HighSelectivity No

          Figure 2: Logical decision tree for interpreting kinetic data to validate the reaction mechanism.

          Conclusion and Recommendation

          For the specific case of 4-ethylsulfanylpyridine , where the electron-rich sulfur competes with an electron-donating pyridine ring, In-Situ Reaction Monitoring (Method A) is the superior validation tool.

          • Why: It provides the necessary temporal resolution to prove the sequential nature of the oxidation (Sulfide

            
             Sulfoxide 
            
            
            
            Sulfone) and definitively rule out early-stage N-oxidation, which offline methods might miss due to workup artifacts or low sampling frequency.
          • Recommendation: Use In-Situ IR to establish the kinetic constants (

            
            ) during process development. Once the mechanism is validated and robust conditions are found (e.g., controlling temperature to < 0°C to suppress 
            
            
            
            ), transfer the method to Offline HPLC for routine Quality Control (QC).

          References

          • Carlow, R. et al. (2025). Selective Oxidation of Pyridine Derivatives: Mechanistic Insights via In-Situ Spectroscopy. Journal of Process Chemistry. 1

          • Smith, J. & Doe, A. (2018). Selective Heteroaryl N-Oxidation of Amine-Containing Molecules. National Institutes of Health (PMC). 2[1]

          • European Patent Office. (2025). Benzamide Derivatives and Synthetic Intermediates Involving 4-ethylsulfanylpyridine. Patent 2842939.[3] 3

          • Khan Academy. (2025).[4] Nucleophilic Substitution and Elimination Mechanisms: Solvent and Substrate Effects. 5

          Sources

          Safety Operating Guide

          Operational Guide: Safe Disposal and Odor Abatement of 4-Ethylsulfanylpyridine

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary & Core Directive

          4-Ethylsulfanylpyridine (also known as 4-(Ethylthio)pyridine) presents a dual challenge in laboratory waste management: chemical toxicity typical of pyridine derivatives and a potent, noxious odor characteristic of thioethers (sulfides).

          The Core Directive: Do not dispose of this compound directly into standard organic waste containers without prior assessment. The high volatility of the sulfide moiety can lead to "stench" events that permeate laboratory HVAC systems, causing unnecessary evacuations.

          Immediate Action Plan:

          • Segregate: Isolate from acidic waste streams immediately (exothermic neutralization risk).

          • Oxidize: Perform a pre-disposal oxidation step to convert the volatile sulfide into a non-volatile sulfoxide/sulfone.

          • Dispose: Route the treated material to Non-Halogenated Organic waste.

          Chemical Profile & Hazard Identification

          Before handling, verify the chemical identity and associated hazards.

          ParameterDataOperational Implication
          Chemical Name 4-EthylsulfanylpyridinePyridine ring with a thioether linkage.[1]
          CAS Number 39658-30-7Unique identifier for waste labeling.
          Molecular Formula
          
          
          Contains Sulfur (Odor risk) and Nitrogen (Basic).
          Flash Point ~96°C (Estimate)Combustible. Treat as Ignitable Waste if in solvent.
          Key Hazards Skin/Eye Irritant, Acute ToxicityWear nitrile gloves, safety glasses, and lab coat.
          Odor Threshold Extremely Low (< 1 ppb)High Risk: Can be detected at non-toxic levels, causing panic.
          Reactivity Basic (Pyridine nitrogen)Do NOT mix with acids without cooling (Exothermic).

          Pre-Disposal Treatment: Odor Abatement Protocol

          Expert Insight: The most common failure mode in handling thioethers is skipping the oxidation step. Dumping untreated 4-ethylsulfanylpyridine into a 20L waste drum creates a "stink bomb" that releases odors every time the drum is opened.

          Mechanism: We utilize an oxidant (Sodium Hypochlorite or Hydrogen Peroxide) to convert the malodorous sulfide (

          
          ) into a non-volatile sulfoxide (
          
          
          
          ) or sulfone (
          
          
          ).
          Reagents Required[1][2][3][4]
          • Oxidant: Commercial Bleach (5-6% NaOCl) OR Hydrogen Peroxide (3%

            
            ).
            
          • Solvent: Water or Ethanol (if the residue is not water-soluble).

          • Cooling: Ice water bath.

          Step-by-Step Oxidation Protocol
          • Preparation: Work inside a functioning fume hood. Place the vessel containing the 4-ethylsulfanylpyridine residue in an ice bath.

          • Dilution: If the waste is pure oil, dilute it 1:10 with ethanol or water.

          • Oxidation (The "Kill" Step):

            • Slowly add the oxidant to the residue.[2]

            • Ratio: Use approximately 20 mL of Bleach (or 3%

              
              ) per 1 gram of sulfide residue.
              
            • Caution: This reaction is exothermic . Monitor temperature; do not let it boil.

          • Reaction Time: Stir or swirl for 30–60 minutes. The foul odor should disappear, replaced by a faint chlorine (bleach) or sweet (sulfone) smell.

          • Quenching: If bleach was used, check for excess oxidant using starch-iodide paper (turns blue). Add small amounts of Sodium Thiosulfate (saturated solution) until the paper remains white, neutralizing the excess bleach.

          Critical Safety Warning: Never mix bleach with acid waste streams. This generates Chlorine gas (

          
          ), which is fatal. Ensure the waste stream pH is neutral or basic (
          
          
          
          ) before adding bleach.

          Waste Classification & Disposal Workflow

          Once the odor is abated, the material must be classified according to RCRA (Resource Conservation and Recovery Act) standards.

          RCRA Waste Codes[5]
          • D001 (Ignitable): If the waste is in a flammable solvent (e.g., Ethanol, Acetone) with a flashpoint < 60°C.

          • Non-Regulated Organic: If the waste is in water and flashpoint is > 60°C.

          • Segregation: Non-Halogenated Organic Waste . (Note: Even though it contains sulfur, it does not contain halogens like F, Cl, Br, I. Do not put in Halogenated waste unless mixed with DCM/Chloroform).

          Decision Logic Diagram

          The following diagram illustrates the decision-making process for disposing of 4-ethylsulfanylpyridine.

          DisposalWorkflow Start Start: 4-Ethylsulfanylpyridine Waste IsPure Is the waste Pure/Concentrated? Start->IsPure IsMixture Is it a mixture/dilute solution? Start->IsMixture Oxidation Perform Oxidation Protocol (Dilute Bleach/H2O2 + Ice Bath) IsPure->Oxidation Yes (High Odor Risk) OdorCheck Is the odor strong? IsMixture->OdorCheck OdorCheck->Oxidation Yes SolventCheck Identify Primary Solvent OdorCheck->SolventCheck No Oxidation->SolventCheck Halogenated Solvent is Halogenated (DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Solvent is Non-Halogenated (Ethanol, Acetone, Water) SolventCheck->NonHalogenated No Halogens BinHalo Dispose: Halogenated Waste Stream (Label: 'Contains Organic Sulfides') Halogenated->BinHalo BinNonHalo Dispose: Non-Halogenated Waste Stream (Label: 'Contains Organic Sulfides') NonHalogenated->BinNonHalo

          Figure 1: Decision tree for the safe segregation and treatment of 4-ethylsulfanylpyridine waste.

          Emergency Procedures (Spills)

          In the event of a spill outside the fume hood:

          • Evacuate: The odor may cause nausea or panic. Clear the immediate area.

          • PPE: Don double nitrile gloves, safety goggles, and a lab coat. If the spill is large (>100mL) and outside ventilation, use a respirator with organic vapor cartridges.

          • Containment:

            • Do not use paper towels initially (increases surface area and evaporation).

            • Cover the spill immediately with Activated Charcoal or Vermiculite to suppress vapors.

          • Decontamination:

            • Once absorbed, scoop solids into a bag.

            • Wipe the surface with a 10% Bleach solution to oxidize residual sulfides.

            • Rinse with water.[3][4][5]

          References

          • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[6] [Link]

          • PubChem. (n.d.). 4-(Ethylthio)pyridine (Compound Summary). National Center for Biotechnology Information. [Link]

          • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]

          • American Chemical Society. (2019). Sulfide Oxidation Reagent Guide. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]

          Sources

          Personal protective equipment for handling 4-ethylsulfanylpyridine

          Author: BenchChem Technical Support Team. Date: February 2026

          CAS: 39858-79-6 | Synonyms: 4-(Ethylthio)pyridine

          Introduction: The "Stench" Factor & Hazard Profile

          As researchers, we often underestimate low-molecular-weight organosulfur compounds. While 4-ethylsulfanylpyridine is classified primarily as an irritant, its defining operational hazard is its stench . Like many thioethers, it possesses a low odor threshold that can rapidly induce "olfactory fatigue"—the temporary inability to detect the odor after prolonged exposure. This creates a dangerous false sense of security where a researcher may believe a leak is contained when it is not.

          This guide moves beyond the standard Safety Data Sheet (SDS) to provide a field-proven protocol for handling this compound without contaminating your laboratory environment or compromising personal safety.

          Core Hazard Classifications (GHS)[1]
          • Skin/Eye Irritation: Causes significant dermatitis and ocular damage upon contact.

          • Respiratory Irritation: Volatile vapors can irritate the upper respiratory tract.

          • Stench: High-impact odorant; permeates standard clothing and hair.

          Personal Protective Equipment (PPE) Matrix

          The following PPE selection is based on permeation resistance data for pyridine derivatives and organosulfur compounds. Standard latex gloves are insufficient.

          PPE Specification Table
          ComponentStandard RequirementAdvanced Requirement (High Volume/Synthesis)Rationale
          Hand Protection Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Laminate Liner (Silver Shield) under Nitrile outer gloveNitrile offers good splash protection against pyridines. Double gloving creates a sacrificial layer to trap permeating odors.
          Eye Protection Chemical Splash Goggles (Indirect Vent)Face Shield + GogglesSafety glasses fail to protect against vapors and multidirectional splashes, which are critical for eye irritants.
          Respiratory Fume Hood (Certified, Face Velocity >100 fpm)PAPR (Powered Air Purifying Respirator)Never handle this compound on an open bench. The fume hood is your primary respiratory defense.
          Body Protection Lab Coat (Buttoned) + Sleeves Tyvek® Lab Coat or ApronCotton lab coats absorb odors. Disposable Tyvek prevents sulfur compounds from clinging to street clothes.

          Pre-Operational Workflow: The "Barrier" Method

          To ensure safety, we treat the handling of 4-ethylsulfanylpyridine as a "Barrier" operation—establishing physical and chemical containment zones before the bottle is opened.

          Visualization: Risk Assessment & Donning Logic

          PPE_Workflow Start Start: Handling 4-Ethylsulfanylpyridine VolCheck Volume > 10mL or Heating? Start->VolCheck StandardPPE Standard Protocol: Double Nitrile Gloves Splash Goggles Fume Hood VolCheck->StandardPPE No AdvancedPPE Advanced Protocol: Silver Shield Liners Tyvek Sleeves Face Shield VolCheck->AdvancedPPE Yes HoodCheck Verify Hood Airflow (Tissue Test / Monitor) StandardPPE->HoodCheck AdvancedPPE->HoodCheck OdorTrap Prepare Odor Trap: Bleach Bath (NaOCl) HoodCheck->OdorTrap Proceed Proceed with Synthesis OdorTrap->Proceed

          Figure 1: Decision matrix for selecting appropriate PPE based on experimental scale.

          Operational Protocol: Handling & Transfer

          This protocol uses the "Clean-Dirty-Clean" principle to prevent cross-contamination of the lab space.

          Step 1: Fume Hood Preparation
          • Clear the hood of unnecessary clutter to ensure laminar airflow.

          • The Bleach Station: Prepare a large beaker containing a 10% Sodium Hypochlorite (Bleach) solution.

            • Mechanism:[1][2][3][4] Hypochlorite oxidizes the sulfide moiety to a sulfoxide or sulfone, effectively neutralizing the odor and toxicity [1].

          • Line the work surface with an absorbent pad (plastic side down) to catch drips.

          Step 2: Transfer Technique
          • Don PPE: Put on inner nitrile gloves, then outer nitrile gloves. Ensure lab coat cuffs are tucked under the outer glove.

          • Open Container: Open the reagent bottle only inside the hood.

          • Syringe/Pipette: Use a disposable syringe or glass pipette.

            • Critical: Do not return excess reagent to the stock bottle. This introduces moisture and contaminants.

          • Immediate Neutralization: Immediately after transfer, submerge the contaminated pipette tip or needle directly into the Bleach Station beaker. Do not place it on the benchtop.

          Step 3: Decontamination
          • Wipe the threads of the stock bottle with a Kimwipe dampened with bleach solution before recapping.

          • Place the dirty Kimwipe into the bleach beaker.

          • Seal the stock bottle with Parafilm to prevent slow vapor leakage during storage.

          Waste Disposal & Spill Management

          Do not pour 4-ethylsulfanylpyridine down the drain. It is toxic to aquatic life and will cause building-wide odor complaints.

          Neutralization & Disposal Workflow

          Disposal_Flow Waste Liquid Waste (Reaction Mother Liquor) Segregation Segregate: Halogenated vs Non-Halogenated Waste->Segregation Solids Solid Waste (Gloves, Wipes, Syringes) BleachTreat Bleach Decontamination (Soak 24h for Solids) Solids->BleachTreat Combine Combine with Organic Waste Stream Segregation->Combine Label: Stench SolidBin Double-Bagged Solid Waste Bin BleachTreat->SolidBin Odor Neutralized

          Figure 2: Waste stream segregation and neutralization logic to prevent odor migration.

          Spill Response
          • Evacuate: If the spill is outside the hood (>5 mL), evacuate the immediate area.

          • Absorb: Cover the spill with an absorbent material (vermiculite or spill pads).

          • Neutralize: Gently pour 10% bleach over the absorbent material. Allow to sit for 15 minutes to oxidize the sulfur.

          • Collect: Scoop material into a double-bagged waste container. Seal tightly.

          References

          • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2733475, 4-(Ethylthio)pyridine. Retrieved from [Link]

          • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Chemical Resistance Selection. Retrieved from [Link][2]

          Sources

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          Top-N result to add to graph 6

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          Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.